N-(5-amino-2-methylphenyl)propanamide
Description
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Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPHNZHVBNIIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356304 | |
| Record name | N-(5-amino-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-02-0 | |
| Record name | N-(5-amino-2-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(5-amino-2-methylphenyl)propanamide" synthesis and properties
An In-depth Technical Guide to N-(5-amino-2-methylphenyl)propanamide: Synthesis, Properties, and Applications
Introduction
This compound is a substituted aromatic amide of significant interest in medicinal chemistry and drug development. Its structure incorporates a propanamide moiety attached to a di-substituted aniline ring, presenting multiple functional groups that can be leveraged for further chemical modification. This molecule serves as a valuable building block, particularly as an intermediate in the synthesis of complex pharmacologically active agents. Its structural similarity to fragments of known kinase inhibitors, such as Imatinib, underscores its importance for researchers exploring new therapeutic compounds.[1]
This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals. It details the physicochemical properties of this compound, outlines robust methodologies for its synthesis and purification, describes analytical techniques for its characterization, discusses its applications, and provides essential safety and handling protocols.
Molecular Structure and Identification
-
IUPAC Name: this compound[2]
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CAS Number: 436089-02-0[2]
-
Molecular Formula: C₁₀H₁₄N₂O[3]
-
Molecular Weight: 178.23 g/mol [3]
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reaction optimization, and purification. The data presented below are derived from computational models and experimental data for structurally related compounds.
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Expected to be an off-white to light-brown solid | N/A |
| Melting Point | ~138.26 °C (Predicted) | [4] |
| Boiling Point | ~371.72 °C (Predicted) | [4] |
| Water Solubility | ~957.49 mg/L (Predicted) | [4] |
| Density | ~1.15 g/cm³ (Predicted) | [4] |
| LogP (Octanol/Water) | 1.6 (Predicted) | N/A |
| Hydrogen Bond Donors | 2 (Amide N-H, Amine N-H₂) | [2] |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Amine N) | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis of this compound
Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scalability.
Route 1: Selective Acylation of 2,4-Diaminotoluene
This is the most direct approach, involving the selective N-acylation of one of the two amino groups of 2,4-diaminotoluene (also known as toluene-2,4-diamine). The amino group at the 4-position is generally more sterically hindered by the adjacent methyl group, which can favor acylation at the 1-position under controlled conditions. However, achieving high selectivity can be challenging, and mixtures of mono-acylated and di-acylated products may form.
Diagram 1: Selective Acylation of 2,4-Diaminotoluene.
Proposed Experimental Protocol (Route 1)
Materials:
-
2,4-Diaminotoluene
-
Propanoyl chloride
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃) or Pyridine
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), dissolve 2,4-diaminotoluene (1.0 eq) in anhydrous THF.
-
Base Addition: Add a mild base such as sodium carbonate (1.5 eq) or pyridine (1.2 eq) to the solution. Cool the mixture to -10 °C using an ice-salt bath.
-
Acylation: Slowly add propanoyl chloride (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the cooled, stirring suspension. The slow addition is critical to control the exotherm and improve selectivity.
-
Reaction Monitoring: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any excess acid chloride and acid byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Route 2: Reduction of a Nitro Precursor
This alternative route involves the initial synthesis of N-(2-methyl-5-nitrophenyl)propanamide, followed by the reduction of the nitro group to an amine. This method often provides higher yields and avoids the selectivity issues of Route 1. The precursor is synthesized by acylating 2-methyl-5-nitroaniline, a readily available starting material.
Diagram 2: Two-Step Synthesis via Nitro Precursor Reduction.
Proposed Experimental Protocol (Route 2)
Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)propanamide
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Follow the acylation procedure described in Route 1, using 2-methyl-5-nitroaniline as the starting material. Since there is only one amino group, selectivity is not a concern, and the reaction is typically high-yielding.
Step 2: Reduction of N-(2-methyl-5-nitrophenyl)propanamide
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Method A: Catalytic Hydrogenation: Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring. Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.[5]
-
Method B: Chemical Reduction (e.g., with Tin(II) Chloride): Dissolve the nitro-intermediate in ethanol. Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) and heat the mixture to reflux. After the reaction is complete (monitored by TLC), cool the mixture, and neutralize with a strong base (e.g., concentrated NaOH solution) until the solution is alkaline. Extract the product with ethyl acetate, wash, dry, and concentrate as previously described.
Purification
The crude product from either synthesis route will likely require purification to remove unreacted starting materials, byproducts (such as the di-acylated product in Route 1), or residual reagents.
Proposed Purification Protocol
-
Recrystallization: This is the preferred method for purifying solid products. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Based on the predicted polarity, a mixture of ethyl acetate and hexanes, or ethanol and water, would be a good starting point for screening.
-
Dissolve the crude solid in a minimal amount of the hot solvent (or solvent mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Flash Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is a reliable alternative.
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Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is a suitable mobile phase system to elute the product, which is more polar than non-polar impurities but less polar than highly polar byproducts. The optimal solvent system should be determined by TLC analysis first.
-
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. The following are the expected spectral characteristics based on the molecule's structure.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm), likely exhibiting doublet and doublet of doublets splitting patterns. Amide Proton (N-H): A broad singlet (~8.0-9.5 ppm). Amine Protons (NH₂): A broad singlet (~3.5-5.0 ppm). Propanamide CH₂: A quartet (~2.2 ppm). Propanamide CH₃: A triplet (~1.1 ppm). Aromatic CH₃: A singlet (~2.1 ppm). |
| ¹³C NMR | Carbonyl Carbon: A signal in the range of 170-175 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~110-150 ppm). Propanamide CH₂: A signal around 30 ppm. Propanamide CH₃: A signal around 10 ppm. Aromatic CH₃: A signal around 17-20 ppm. |
| FTIR (cm⁻¹) | N-H Stretch (Amine): Two bands characteristic of a primary amine, typically around 3300-3500 cm⁻¹. N-H Stretch (Amide): A single, sharp band around 3300 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption around 1650-1680 cm⁻¹. Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region. N-H Bend (Amine): A band around 1590-1650 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 178. Key Fragments: A prominent peak at m/z = 122, corresponding to the loss of the propanoyl group (CH₃CH₂CO) via cleavage of the amide bond. Another fragment at m/z = 121 is also expected.[2] |
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules.
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Analogue Synthesis of Kinase Inhibitors: The core structure of this compound is a key component of many tyrosine kinase inhibitors. For example, the closely related structure, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is a well-documented precursor to Imatinib (Gleevec), a highly successful anticancer drug.[6][7] Researchers can use this compound to synthesize novel analogues of Imatinib or other kinase inhibitors by modifying the propanamide group or by using the primary amine as a handle for further reactions. This allows for the exploration of structure-activity relationships (SAR) to develop drugs with improved potency, selectivity, or pharmacokinetic profiles.
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Fragment-Based Drug Design: In fragment-based drug design (FBDD), small molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. The title compound, with its defined structure and multiple functional groups, is an ideal candidate for a fragment library screened against various therapeutic targets.
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Scaffold for Combinatorial Chemistry: The primary amine at the 5-position provides a reactive site for building combinatorial libraries. By reacting this amine with a diverse set of electrophiles (e.g., acid chlorides, isocyanates, sulfonyl chlorides), a large number of derivatives can be rapidly synthesized and screened for biological activity.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from the functional groups present (aromatic amine and amide).
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GHS Hazard Classification (Predicted):
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Skin Irritation (Category 2)
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Serious Eye Irritation (Category 2)
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Acute Toxicity - Oral (Category 4)
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May cause respiratory irritation.
-
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
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Handling and Storage:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Avoid breathing dust, fumes, or vapors.[8]
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Avoid contact with skin, eyes, and clothing.[9]
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
Chemchart. This compound (436089-02-0). Available from: [Link]
-
Wang, W., et al. (2019). Electronic Supplementary Information for: Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. The Royal Society of Chemistry. Available from: [Link]
-
Richter, C., et al. (2018). Supporting Information for: Synthesis of 13C and 15N Labeled RNA Phosphoramidites. ScienceOpen. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 821314, this compound. Available from: [Link]
-
New Drug Approvals. (2014). Imatinib. Available from: [Link]
-
AFG Bioscience. (n.d.). Safety Data Sheet. Available from: [Link]
- Google Patents. (2010). A process for the preparation of imatinib. WO2010014022A1.
- Google Patents. (2009). Imatinib production process. US7550591B2.
-
ResearchGate. (n.d.). Synthesis of imatinib mesylate. Available from: [Link]
-
Patsnap. (2020). Synthesis method of imatinib and imatinib mesylate. CN101450904B. Available from: [Link]
-
MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines. Available from: [Link]
- Google Patents. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. CN102199146A.
-
Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer. Available from: [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]
-
ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 6. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to N-(5-amino-2-methylphenyl)propanamide (CAS: 436089-02-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(5-amino-2-methylphenyl)propanamide, a key chemical intermediate in the synthesis of prominent pharmaceutical compounds. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its significant application in the manufacturing of the targeted cancer therapy drug, Imatinib. Additionally, this guide addresses safety and handling procedures, analytical characterization methods, and the current understanding of its biological relevance. This paper is intended to be a valuable resource for scientists and professionals engaged in medicinal chemistry, process development, and pharmaceutical research.
Introduction
This compound, with the CAS number 436089-02-0, is a substituted aromatic amide.[1][2] While not widely studied as a standalone bioactive molecule, it holds significant importance as a building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive amino group and an amide linkage, makes it a versatile synthon for the construction of larger, more complex molecular architectures.
The primary notability of this compound stems from its role as a precursor to a key intermediate in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers. Understanding the properties, synthesis, and handling of this compound is therefore crucial for researchers and developers working on Imatinib and related kinase inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory or industrial setting. These properties influence its reactivity, solubility, and appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 436089-02-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(5-Amino-2-methylphenyl)propionamide, N-(3-amino-6-methylphenyl)propanamide | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 305.85 °C (Estimated) | [3] |
| Water Solubility | 1601.4 mg/L (Estimated) | |
| InChI | InChI=1S/C10H14N2O/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | [1] |
| SMILES | CCC(=O)NC1=C(C=CC(=C1)N)C | [1] |
Synthesis of this compound
Proposed Synthetic Pathway: Schotten-Baumann Reaction
The synthesis likely proceeds via a Schotten-Baumann-type reaction, where an amine is acylated by an acyl chloride. In this case, the more nucleophilic amino group of 2,4-diaminotoluene would selectively react with propionyl chloride.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Rationale Behind the Experimental Choices
-
Choice of Reactants: 2,4-Diaminotoluene provides the necessary aminophenyl scaffold with the correct substitution pattern. Propionyl chloride is the corresponding acylating agent to introduce the propanamide moiety.
-
Reaction Conditions: Schotten-Baumann reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine, or an aqueous base) to neutralize the HCl byproduct generated during the reaction. The choice of solvent would likely be an inert organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Selectivity: The amino group at the 4-position of 2,4-diaminotoluene is generally more nucleophilic than the one at the 2-position due to steric hindrance from the adjacent methyl group. This would favor the formation of this compound as the major product.
Hypothetical Experimental Protocol
This is a hypothetical protocol and should be optimized and validated under appropriate laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-diaminotoluene in a suitable inert solvent (e.g., DCM) and add a base (e.g., pyridine).
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Add a solution of propionyl chloride in the same solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash it successively with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Application in Drug Development: A Precursor to Imatinib
The primary and most significant application of this compound is as a key building block in the synthesis of the anticancer drug Imatinib. However, it is not a direct precursor but is part of a larger, more complex intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine .
Diagram of the Role in Imatinib Synthesis:
Caption: Role of the target compound in the synthesis of Imatinib.
The synthesis of this key pyrimidinamine intermediate involves the reaction of a guanidine derivative of this compound with a substituted propenone. This intermediate is then coupled with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield Imatinib. The propanamide moiety of the initial building block is ultimately not present in the final Imatinib structure, indicating its role as a directing group or a part of a more complex synthon that is later modified.
Biological Activity
There is currently a lack of publicly available scientific literature detailing the specific biological activity of this compound itself. Its primary role appears to be as a synthetic intermediate. However, derivatives of the larger intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, have been investigated for potential antimicrobial and antioxidant activities. This suggests that while the title compound may not be biologically active in its own right, the aminophenylpropanamide scaffold can be a useful starting point for the synthesis of novel bioactive molecules.
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the methyl group protons, the ethyl protons of the propanamide group, and the amine and amide protons. The splitting patterns and chemical shifts would confirm the substitution pattern of the aromatic ring.
-
¹³C NMR: Would show the expected number of carbon signals corresponding to the aromatic, methyl, and propanamide carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-N stretching, as well as bands corresponding to the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (178.23 g/mol ), along with characteristic fragmentation patterns.[1]
Safety and Handling
While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic amines and amides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents and strong acids. Keep the container tightly closed.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion
This compound is a chemical compound of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the life-saving cancer drug, Imatinib. While its own biological activity is not well-documented, its chemical properties and structure make it a valuable building block in organic synthesis. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its primary application, and essential safety and handling information. Further research into the direct biological effects of this compound and the development of a detailed, published synthesis protocol would be beneficial to the scientific community.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemchart. This compound (436089-02-0). [Link]
Sources
An In-Depth Technical Guide to N-(5-amino-2-methylphenyl)propanamide: A Key Intermediate in Modern Kinase Inhibitors
This guide provides a comprehensive technical overview of N-(5-amino-2-methylphenyl)propanamide, a pivotal chemical intermediate in the synthesis of targeted therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular characteristics, its strategic importance in pharmaceutical synthesis, detailed protocols for its preparation and analysis, and essential safety considerations.
Core Compound Identity and Physicochemical Properties
This compound is an aromatic amide whose structure is foundational for the synthesis of more complex pharmacologically active molecules. Its identity is defined by the following key parameters.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| CAS Number | 436089-02-0 | [1][3] |
| Canonical SMILES | CCC(=O)NC1=C(C=CC(=C1)N)C | [1] |
| InChIKey | PCPHNZHVBNIIAM-UHFFFAOYSA-N | [1] |
Strategic Significance in Drug Development: The Imatinib Precursor
The primary significance of this compound in the pharmaceutical industry lies in its role as a key building block in the synthesis of Imatinib . Imatinib (marketed as Gleevec®) was a revolutionary therapeutic that heralded the era of targeted cancer therapy by specifically inhibiting the Bcr-Abl tyrosine kinase, which is central to the pathology of chronic myeloid leukemia (CML).[4]
The synthesis of Imatinib involves a critical coupling step where a pyrimidine-containing amine is condensed with a benzoyl chloride derivative. This compound is a precursor to one of these crucial fragments, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. The propanamide group in the title compound serves as a protecting group for one of the amino functionalities on the diaminotoluene scaffold, allowing for controlled, regioselective reactions later in the synthetic sequence. This strategic protection is fundamental to achieving the high yield and purity required for an active pharmaceutical ingredient (API).
The following diagram illustrates the pivotal position of this compound within the broader synthetic pathway leading to Imatinib.
Caption: Synthetic pathway highlighting the role of the target intermediate.
Synthesis Protocol: Selective N-Acylation
The synthesis of this compound is achieved through the selective N-acylation of 2,4-diaminotoluene. The key challenge is to acylate only the more sterically accessible amino group at the 4-position while leaving the amino group at the 2-position (ortho to the methyl group) free for subsequent reactions. This is typically achieved under controlled conditions using a stoichiometric amount of the acylating agent.
The following protocol is a representative procedure based on established principles of chemoselective acylation.[5][6]
Causality and Experimental Rationale
-
Choice of Substrate: 2,4-Diaminotoluene provides the core phenylenediamine structure. The amino group at the 4-position is more nucleophilic and less sterically hindered than the one at the 2-position, which is ortho to a methyl group. This inherent difference in reactivity is the basis for the selective acylation.
-
Acylating Agent: Propionyl chloride is a highly reactive acylating agent that allows the reaction to proceed efficiently, often at low temperatures.[6]
-
Solvent and Base: An anhydrous aprotic solvent like Dichloromethane (DCM) is used to prevent hydrolysis of the acyl chloride. A non-nucleophilic base, such as triethylamine (NEt₃) or pyridine, is crucial to neutralize the HCl byproduct generated during the reaction.[4] Protonation of the starting amine by HCl would render it non-nucleophilic and halt the reaction.
-
Temperature Control: The reaction is initiated at 0 °C to moderate the exothermic reaction between the highly reactive amine and acyl chloride, preventing side reactions and improving selectivity.
Step-by-Step Methodology
Sources
- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of N-(5-amino-2-methylphenyl)propanamide
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound N-(5-amino-2-methylphenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through modern spectroscopic techniques. We will explore predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside available Mass Spectrometry (MS) data, providing a robust analytical profile. Furthermore, this guide presents detailed, field-proven protocols for acquiring such spectra, grounded in the principles of scientific integrity and experimental causality.
Introduction to this compound
This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring both an amide and an aromatic amine functional group, makes it an interesting candidate for further functionalization and biological screening. Accurate structural confirmation is the bedrock of any such development program.
Compound Identification:
-
IUPAC Name: this compound [1]* CAS Number: 436089-02-0 [1]* Molecular Formula: C₁₀H₁₄N₂O [1]* Molecular Weight: 178.23 g/mol [1]* Canonical SMILES: CCC(=O)NC1=C(C=CC(=C1)N)C [1] The structural integrity of this molecule is paramount for its intended use. Spectroscopic analysis provides the definitive "fingerprint" of the compound, confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectroscopic Data
In the absence of publicly available experimental NMR spectra, we turn to highly reliable computational prediction methods. These algorithms, trained on vast databases of known structures and their corresponding spectra, provide a strong foundation for structural assignment. The following data was predicted using advanced computational models. [2][3][4][5]
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-a | 7.5 - 8.5 | singlet | 1H |
| H-b | 6.5 - 6.7 | doublet | 1H |
| H-c | 6.8 - 7.0 | doublet | 1H |
| H-d | 6.4 - 6.6 | singlet | 1H |
| H-e | 3.5 - 4.0 (broad) | singlet | 2H |
| H-f | 2.2 - 2.4 | quartet | 2H |
| H-g | 2.1 - 2.3 | singlet | 3H |
| H-h | 1.0 - 1.2 | triplet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum:
The predicted spectrum reveals key structural features. The downfield singlet (H-a) corresponds to the amide proton, its broadness and chemical shift being highly dependent on solvent and concentration. The aromatic protons (H-b, H-c, H-d) appear in the expected aromatic region, with their splitting patterns reflecting their substitution on the benzene ring. The broad singlet for the amine protons (H-e) is also characteristic. The quartet (H-f) and triplet (H-h) are indicative of the ethyl group of the propanamide moiety, while the singlet (H-g) corresponds to the methyl group attached to the aromatic ring.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 173 - 175 |
| C-2 | 145 - 147 |
| C-3 | 135 - 137 |
| C-4 | 129 - 131 |
| C-5 | 118 - 120 |
| C-6 | 116 - 118 |
| C-7 | 114 - 116 |
| C-8 | 29 - 31 |
| C-9 | 17 - 19 |
| C-10 | 9 - 11 |
Interpretation of the Predicted ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum corroborates the structure. The downfield signal (C-1) is characteristic of an amide carbonyl carbon. The signals in the 114-147 ppm range (C-2 to C-7) correspond to the six carbons of the benzene ring, with their specific shifts influenced by the attached substituents. The aliphatic carbons of the propanamide and the methyl group (C-8, C-9, and C-10) appear in the upfield region, as expected.
Experimental Protocol for NMR Spectroscopy
The following is a generalized, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points. DMSO-d₆ is often preferred for compounds with amide and amine protons as it reduces the rate of proton exchange, leading to sharper signals. [6]2. Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. [7]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. 5. Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing (0 ppm). [7]
Instrument Setup and Data Acquisition
-
Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp spectral lines and high resolution. This is often an automated process on modern spectrometers.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the instrument's electronics to maximize signal-to-noise.
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: A 30-45 degree pulse is typically used for routine spectra.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a compound of this molecular weight at the specified concentration.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Angle: A 30-45 degree pulse is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. [8] * Proton Decoupling: A broadband proton decoupling sequence is applied to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon. [9]
-
Data Processing
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.
Caption: Generalized workflow for NMR spectroscopy.
Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum for this compound highlights its key structural motifs.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3500 | Medium | N-H stretch (primary amine) |
| 3250 - 3350 | Medium, sharp | N-H stretch (secondary amide) |
| 3000 - 3100 | Weak | C-H stretch (aromatic) |
| 2850 - 2980 | Medium | C-H stretch (aliphatic) |
| 1650 - 1680 | Strong | C=O stretch (amide I band) |
| 1510 - 1550 | Medium | N-H bend (amide II band) |
| 1580 - 1620 | Medium | C=C stretch (aromatic) |
| 1200 - 1300 | Medium | C-N stretch (amide) |
Interpretation of the Predicted IR Spectrum:
The predicted IR spectrum clearly indicates the presence of both the primary amine and secondary amide groups through their characteristic N-H stretching vibrations. The strong carbonyl absorption (Amide I) is a definitive marker for the amide functional group. The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations. The aliphatic C-H stretches from the ethyl and methyl groups are also evident.
Experimental Protocol for FT-IR Spectroscopy
The following protocol describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining the IR spectrum of a solid sample.
Instrument and Sample Preparation
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum is run with the clean, empty ATR crystal to account for any atmospheric or instrumental absorptions. [10]2. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. [11]
Data Acquisition
-
Apply Pressure: A pressure arm is lowered onto the sample to ensure good contact between the sample and the ATR crystal.
-
Collect Spectrum: The sample spectrum is collected. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Collection Parameters:
-
Wavenumber Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most applications.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
Post-Acquisition
-
Clean-up: The sample is carefully removed from the ATR crystal, and the crystal is cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Peak Picking: The significant absorption peaks in the spectrum are identified and their wavenumbers are recorded.
Caption: Workflow for FT-IR spectroscopy using the ATR method.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. The NIST Mass Spectrometry Data Center contains data for this compound. [1] Table 4: Key Fragments from the Mass Spectrum of this compound
| m/z | Putative Fragment Assignment |
| 178 | Molecular Ion [M]⁺ |
| 122 | [M - C₃H₅NO]⁺ (Loss of propanamide side chain) |
| 121 | [M - C₃H₆NO]⁺ |
Interpretation of the Mass Spectrum:
The presence of a molecular ion peak at m/z 178 confirms the molecular weight of the compound. The significant fragment at m/z 122 likely corresponds to the loss of the propanamide side chain, a common fragmentation pathway for N-acylated anilines. This fragmentation pattern is consistent with the proposed structure.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
Sample Preparation
-
Dissolution: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [12]2. Filtration: Ensure the solution is free of particulate matter by filtering it if necessary.
-
Vial Transfer: Transfer the solution to a 2 mL autosampler vial.
Instrument Parameters
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. [13] * Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis
-
Chromatogram Analysis: The retention time of the peak in the total ion chromatogram (TIC) is recorded.
-
Mass Spectrum Analysis: The mass spectrum corresponding to the chromatographic peak is analyzed. The molecular ion peak is identified, and the fragmentation pattern is compared to known fragmentation mechanisms and library spectra to confirm the structure of the compound.
Sources
- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. m.youtube.com [m.youtube.com]
- 5. app.nmrium.com [app.nmrium.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. sc.edu [sc.edu]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. youtube.com [youtube.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. memphis.edu [memphis.edu]
An In-depth Technical Guide to the Solubility of N-(5-amino-2-methylphenyl)propanamide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(5-amino-2-methylphenyl)propanamide, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility in common organic solvents. In the absence of extensive empirical data in public literature, this guide establishes a predictive framework based on the molecule's structural attributes and the principle of "like dissolves like." Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate precise and reliable data.
Introduction: Understanding this compound
This compound, with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol , is a compound of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a substituted phenyl ring with both an amino and an amide functional group, dictates its physicochemical properties, including its solubility profile. A thorough understanding of its behavior in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 436089-02-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |
| Molecular Weight | 178.23 g/mol | [1] |
| Predicted Water Solubility | 957.49 mg/L | [3] |
| Structure | See Figure 1 |
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a guiding tenet. This principle suggests that substances with similar polarities are more likely to be soluble in one another.
The structure of this compound incorporates both polar and non-polar characteristics:
-
Polar Moieties: The primary amine (-NH₂) and the secondary amide (-CONH-) groups are capable of hydrogen bonding, contributing to the molecule's polarity.
-
Non-Polar Moieties: The methyl-substituted phenyl ring and the ethyl group of the propanamide moiety are non-polar (lipophilic) in nature.
The interplay of these functional groups will determine its solubility in a given organic solvent.
Hansen Solubility Parameters (HSPs)
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can make the following qualitative predictions for the solubility of this compound:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol due to the potential for hydrogen bonding with the amine and amide groups. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be excellent solvents.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate . These solvents can act as hydrogen bond acceptors but not donors.
-
Low to Negligible Solubility: Expected in non-polar solvents like hexane , toluene , and diethyl ether . The non-polar nature of these solvents will not effectively overcome the solute-solute interactions dominated by hydrogen bonding.
The following diagram illustrates the relationship between the solute's functional groups and solvent polarity in determining solubility.
Figure 1: Conceptual diagram of intermolecular interactions influencing solubility.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Rationale for Method Selection
The shake-flask method is chosen for its robustness and its ability to provide a true measure of thermodynamic solubility, which is crucial for applications such as crystallization process development and pre-formulation studies.[6][7] Kinetic solubility assays, while faster, are more suited for high-throughput screening in early drug discovery and may not represent the true equilibrium state.[8][9]
Step-by-Step Experimental Protocol: Shake-Flask Method
This protocol outlines the procedure for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Organic solvents of interest (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a predetermined period. A minimum of 24 hours is recommended, with periodic checks at longer time points (e.g., 48 and 72 hours) to ensure equilibrium has been reached.[7] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any remaining undissolved solid, either:
-
Centrifuge the aliquot at a high speed.
-
Filter the aliquot through a syringe filter compatible with the organic solvent.
-
-
-
Quantitative Analysis:
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Report the average solubility and standard deviation for the triplicate samples for each solvent.
-
The following diagram outlines the experimental workflow for the shake-flask solubility determination.
Figure 2: Experimental workflow for the shake-flask solubility assay.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | [Insert experimental data] | [Insert experimental data] |
| Ethanol | 4.3 | [Insert experimental data] | [Insert experimental data] |
| Acetone | 5.1 | [Insert experimental data] | [Insert experimental data] |
| Ethyl Acetate | 4.4 | [Insert experimental data] | [Insert experimental data] |
| Dichloromethane | 3.1 | [Insert experimental data] | [Insert experimental data] |
| Toluene | 2.4 | [Insert experimental data] | [Insert experimental data] |
| Hexane | 0.1 | [Insert experimental data] | [Insert experimental data] |
Note: Polarity index values are approximate and can vary slightly depending on the scale used.
The results from this table can be used to validate the initial predictions based on the molecule's structure. A strong correlation between solvent polarity and solubility would be expected, with the highest solubility observed in the most polar solvents.
Conclusion and Future Directions
This guide provides a foundational understanding of the solubility of this compound in organic solvents, combining theoretical predictions with a practical, robust experimental protocol. While the predictive framework offers valuable initial guidance, the detailed shake-flask method empowers researchers to generate the precise, high-quality data necessary for informed decision-making in their scientific endeavors.
Future work should focus on the experimental determination of the solubility of this compound in a wider range of solvents and at various temperatures. Additionally, the determination of its Hansen Solubility Parameters would provide a more refined predictive tool for solvent selection in diverse applications.
References
-
Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, Jr., W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500–1515. [Link]
-
Chen, C.-C., & Crafts, P. A. (2006). Correlation and Prediction of Drug Molecule Solubility in Mixed Solvent Systems with the NRTL-SAC Model. Industrial & Engineering Chemistry Research, 45(13), 4816–4824. [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
- Jouyban, A. (2008). Review of the cosolvency models for solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32–58.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 821314, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
- Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., et al. (2018). HMDB 4.0—The Human Metabolome Database for 2018. Nucleic Acids Research, 46(D1), D608–D617.
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.
Sources
- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. jocpr.com [jocpr.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Sourcing High-Purity N-(5-amino-2-methylphenyl)propanamide: A Technical Guide for Researchers
An in-depth guide for research scientists and drug development professionals on securing reliable, high-purity N-(5-amino-2-methylphenyl)propanamide (CAS No. 436089-02-0), a key building block in modern chemical synthesis.
Introduction: The Critical Role of Purity in Research and Development
This compound is a substituted aromatic amide that serves as a versatile intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both an amine and an amide group, allows for diverse downstream chemical modifications. The success, reproducibility, and safety of these subsequent reactions are intrinsically linked to the purity of the starting material. Impurities can lead to unpredictable side reactions, lower yields of the desired product, and introduce contaminants that are difficult and costly to remove in later stages of development. For drug development professionals, in particular, the purity of starting materials is a non-negotiable aspect of quality control and regulatory compliance.
This guide provides a comprehensive overview of the commercial supplier landscape for this compound, details on available purity levels, and a discussion of the analytical methods used to verify its quality.
Commercial Supplier Landscape
This compound is available from a variety of chemical suppliers, ranging from large, well-known catalog companies to more specialized synthesis laboratories. The choice of supplier often depends on the quantity required, the level of purity needed, and the documentation and support provided.
| Supplier Category | Examples | Typical Purity | Target Audience |
| Major Chemical Catalogs | Sigma-Aldrich, Fisher Scientific, TCI[1] | ≥95% to ≥98% | Academic research, early-stage R&D |
| Specialty Chemical Suppliers | Santa Cruz Biotechnology[2][3] | Research Grade (Purity may vary, check CoA) | Proteomics research, specialized applications |
| Chemical Marketplaces | Chemspace, Kuujia.com[4][5] | Varies by listing | Broad, from research to industrial |
It is important to note that this compound is intended for research use only and is not for diagnostic or therapeutic use, a disclaimer frequently noted by suppliers.[2]
Understanding Purity Specifications and Analytical Verification
When sourcing this compound, it is crucial to look beyond the percentage purity and understand the analytical methods used to determine that value. A Certificate of Analysis (CoA) is an essential document that provides lot-specific data on the purity and physical properties of the compound.
Common Purity Levels:
-
≥95%: Suitable for initial screening experiments and some synthetic applications where minor impurities will not significantly impact the outcome. One supplier lists a 95.0% purity grade.[6]
-
≥98% - 99%: This is a common and reliable purity grade for most research and development purposes, offering a good balance between quality and cost.
-
>99%: High-purity grades are essential for applications where even trace impurities can have a significant effect, such as in late-stage drug development, crystallography, or sensitive analytical standard preparation. Some suppliers offer purities as high as 99.63% as determined by HPLC.[7]
Key Analytical Techniques for Purity Verification:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing the purity of non-volatile organic compounds like this compound. It separates the main compound from its impurities, and the area under the peak in the chromatogram is proportional to its concentration. A CoA will often state the purity as determined by HPLC.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): NMR provides detailed information about the molecular structure of the compound. A ¹H NMR spectrum consistent with the known structure of this compound is a strong indicator of identity and can also reveal the presence of impurities if their protons do not overlap with those of the main compound. A statement such as "Consistent with structure" on a CoA refers to this analysis.[7][8]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular weight of this compound is approximately 178.23 g/mol .[2][9]
Workflow for Sourcing and Quality Verification
To ensure the procurement of high-quality this compound, a systematic approach is recommended. The following workflow outlines the key steps from supplier selection to in-house quality control.
Caption: Workflow for sourcing and verifying the purity of this compound.
Conclusion
The selection of a reliable commercial supplier and the careful verification of purity are paramount for researchers and drug development professionals working with this compound. By understanding the available purity grades, scrutinizing the Certificate of Analysis, and, when necessary, performing in-house analytical verification, scientists can ensure the integrity and reproducibility of their experimental results. This diligence at the procurement stage is a critical investment in the success of any research and development program.
References
- Chemchart. This compound (436089-02-0).
- Riverland Trading. Triphenyl Phosphite Supplier | 101-02-0 | Your Reliable Distributor.
- Wego Chemical Group. Triphenyl Phosphite (TPP) | Supplier & Distributor | CAS 101-02-0.
- Parchem. Triphenyl Phosphite (Cas 101-02-0).
- CDH Fine Chemical. Triphenyl Phosphite for Synthesis | 101-02-0.
- Tokyo Chemical Industry Co., Ltd. (APAC). Triphenyl Phosphite | 101-02-0.
- Kuujia.com. 436089-02-0(this compound).
- Santa Cruz Biotechnology. This compound | CAS 436089-02-0 | SCBT.
- MedchemExpress.com. Certificate of Analysis.
- Globalchemtrade.com. Buy this compound Industrial....
- SciSupplies. tert-Butyl (2-hydroxypropyl)(methyl)carbamate, 97%, 10g.
- PubChem. This compound | C10H14N2O | CID 821314.
- Chemspace. N-{2-methyl-5-[(phenylcarbamoyl)amino]phenyl}propanamide.
- Dana Bioscience. N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide 1g.
- MOLNOVA. Certificate of Analysis(Version 1.0).
- Santa Cruz Biotechnology (Chinese). This compound.
- ChemicalBook. N-(5-amino-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)propanamide.
- PubChem, NIH. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493.
- PubChem. Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]- | C11H18N4O | CID 62699743.
Sources
- 1. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. 436089-02-0(this compound) | Kuujia.com [kuujia.com]
- 5. N-{2-methyl-5-[(phenylcarbamoyl)amino]phenyl}propanamide - C17H19N3O2 | CSSS00020583356 [chem-space.com]
- 6. tert-Butyl (2-hydroxypropyl)(methyl)carbamate, 97%, 10g [scisupplies.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. molnova.com [molnova.com]
- 9. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(5-amino-2-methylphenyl)propionamide
Abstract
This technical guide provides a comprehensive overview of N-(5-amino-2-methylphenyl)propionamide, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and robust analytical methods for structural confirmation and quality control. Furthermore, this guide explores its significant application as a precursor in the synthesis of notable pharmaceutical compounds, supported by workflows and pathway diagrams. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practices. Each section is grounded in authoritative scientific sources to ensure accuracy and trustworthiness.
Compound Identification and Physicochemical Properties
Nomenclature and Chemical Identifiers
N-(5-amino-2-methylphenyl)propionamide is a substituted aromatic amide. Accurate identification is critical for sourcing, synthesis, and regulatory purposes. The compound is systematically named following IUPAC conventions and is registered under a unique CAS number.[1]
| Identifier | Value | Source |
| IUPAC Name | N-(5-amino-2-methylphenyl)propanamide | PubChem[1] |
| Synonyms | N-(5-Amino-2-methylphenyl)propionamide | PubChem[1] |
| CAS Number | 436089-02-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem[1] |
| SMILES | CCC(=O)NC1=C(C=CC(=C1)N)C | PubChem[1] |
| InChIKey | PCPHNZHVBNIIAM-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in different environments, influencing reaction conditions, purification methods, and formulation strategies.
| Property | Value | Unit | Source |
| Molecular Weight | 178.23 | g/mol | PubChem[1] |
| Melting Point | 138.26 (Predicted) | °C | Chemchart[2] |
| Boiling Point | 371.72 (Predicted) | °C | Chemchart[2] |
| Water Solubility | 957.49 (Predicted) | mg/L | Chemchart[2] |
| Hydrogen Bond Donors | 2 | Chemchart[2] | |
| Hydrogen Bond Acceptors | 2 | Chemchart[2] | |
| Rotatable Bonds | 2 | Chemchart[2] |
Synthesis and Manufacturing
Synthesis Pathway: Selective Acylation
The most direct and widely cited method for synthesizing N-(5-amino-2-methylphenyl)propionamide is the selective N-acylation of 2,4-diaminotoluene (also known as 4-methyl-1,3-benzenediamine).[2] This reaction leverages the differential reactivity of the two amino groups on the aromatic ring.
Principle: The amino group at the C4 position (para to the methyl group) is sterically less hindered and electronically more activated by the methyl group, making it more nucleophilic than the amino group at the C2 position (ortho to the methyl group). This difference allows for a selective reaction with an acylating agent like propionyl chloride under controlled conditions.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a self-validating procedure for the synthesis and purification of N-(5-amino-2-methylphenyl)propionamide.
Materials and Reagents:
-
2,4-Diaminotoluene (98% purity)
-
Propionyl chloride (98% purity)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-diaminotoluene (1.0 eq) in anhydrous dichloromethane (DCM) and a slight excess of pyridine (1.1 eq). Cool the mixture to 0°C in an ice bath.
-
Causality: DCM is an inert solvent suitable for this acylation. Pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine which would deactivate it. Cooling the reaction controls the exothermic reaction and enhances selectivity.
-
-
Acylation: Add propionyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions, such as di-acylation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes mobile phase until the starting material is consumed.
-
Work-up and Quenching: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Causality: The bicarbonate solution neutralizes any remaining acid and pyridine hydrochloride.
-
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to obtain N-(5-amino-2-methylphenyl)propionamide as a solid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of N-(5-amino-2-methylphenyl)propionamide.
Analytical Characterization for Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step in scientific research and drug development.
¹H NMR Spectroscopy for Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for elucidating the molecular structure.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectrum and integrate the peaks. Compare the chemical shifts, splitting patterns (multiplicity), and integration values with the expected structure.
Expected ¹H NMR Spectrum (Predicted): The spectrum of N-(5-amino-2-methylphenyl)propionamide would exhibit characteristic signals corresponding to its distinct proton environments. While experimental data from a specific batch is always definitive, typical resonances for related structures can be predicted.[3]
-
Aromatic Protons (3H): Signals in the aromatic region (~6.5-7.5 ppm).
-
Amide Proton (1H): A broad singlet that may exchange with D₂O.
-
Amino Protons (2H): A broad singlet for the -NH₂ group.
-
Methyl Protons (3H): A singlet for the aryl-CH₃ group.
-
Propionyl Group Protons (5H): A quartet for the -CH₂- group and a triplet for the terminal -CH₃ group.[3]
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously provide purity information and the molecular ion peak. The expected mass-to-charge ratio (m/z) for the molecular ion [M]⁺ would be approximately 178.11.[1]
Applications in Drug Development
N-(5-amino-2-methylphenyl)propionamide is not primarily known for its own biological activity. Instead, its critical value lies in its role as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).
Precursor to Imatinib (Gleevec)
The most prominent application of N-(5-amino-2-methylphenyl)propionamide is as a precursor to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine .[4][5] This latter compound is a crucial intermediate in the industrial synthesis of Imatinib , a tyrosine kinase inhibitor used to treat multiple cancers, most notably chronic myeloid leukemia (CML).[6][7]
The synthesis pathway involves the reaction of the primary amino group of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with other reagents to build the final Imatinib structure.[5] The propionamide group in the initial starting material is not present in this specific intermediate but highlights the chemical family of compounds used in this synthetic space. Research has focused on optimizing the synthesis of these pyrimidineamine derivatives.[4][5]
Role in Medicinal Chemistry Research
The N-(5-amino-2-methylphenyl) core is a versatile scaffold. Researchers have utilized derivatives of this structure to synthesize novel compounds for biological screening. For example, it has been used to create a series of pyrimidinamine derivatives that were tested for antimicrobial and antioxidant activities.[4]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data for structurally similar aromatic amines and amides should be considered.[8][9][10]
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[8]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not flush into the sewer system.[8]
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Chemchart. This compound (436089-02-0). Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available from: [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Chemspace. N-{2-methyl-5-[(phenylcarbamoyl)amino]phenyl}propanamide. Available from: [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]
-
Doc Brown's Chemistry. Interpreting the 1H NMR spectrum of propanamide. Available from: [Link]
-
PubChem. Imatinib amine. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 6. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine [lgcstandards.com]
- 7. Imatinib amine | C16H15N5 | CID 9965429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
A Technical Guide to N-(5-amino-2-methylphenyl)propanamide: A Versatile Bifunctional Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-amino-2-methylphenyl)propanamide is a key organic intermediate whose value lies in its distinct bifunctional nature. Possessing both a nucleophilic aromatic amine and a stable amide group on a substituted phenyl ring, it serves as a highly versatile scaffold for the construction of complex heterocyclic systems. This guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, and a focused exploration of its application as a pivotal building block in multi-step synthetic pathways, particularly in the development of pharmaceutically relevant molecules. Mechanistic insights, safety protocols, and data are presented to offer a comprehensive resource for chemists in research and development.
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of organic synthesis, the strategic selection of starting materials is paramount. An ideal building block offers a combination of stability, predictable reactivity, and functional handles that can be selectively addressed. This compound (CAS No. 436089-02-0) exemplifies these characteristics.[1][2] Its structure, featuring a primary aniline amine and a secondary propanamide, allows for sequential, regioselective reactions. The methyl group provides steric influence and alters the electronic properties of the aromatic ring, while the relative positioning of the functional groups (meta- and ortho- to the methyl group) pre-ordains the geometry of subsequent cyclization products. This unique arrangement makes it a sought-after precursor in the synthesis of nitrogen-containing heterocycles, which form the core of numerous active pharmaceutical ingredients (APIs).
Physicochemical & Structural Data
A thorough understanding of a compound's physical properties is critical for its effective use in synthesis, including planning for reaction conditions, solvent selection, and purification strategies. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 436089-02-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | N-(5-Amino-2-methylphenyl)propionamide | [2] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | 138.26 °C (Estimated) | [3] |
| Boiling Point | 371.72 °C (Estimated) | [3] |
| SMILES | CCC(=O)NC1=C(C=CC(=C1)N)C | [2][3] |
Synthesis of the Building Block: A Regioselective Approach
The preparation of this compound is most effectively achieved through a regioselective acylation of 2,4-diaminotoluene. This reaction, a variant of the Schotten-Baumann reaction, exploits the differential reactivity of the two amino groups on the starting material.
Mechanistic Rationale
The amino group at the C4 position (para to the methyl group) is sterically less hindered and electronically more activated by the electron-donating methyl group compared to the amino group at the C2 position. However, acylation preferentially occurs at the less reactive C2 amine. This is often attributed to the formation of an initial hydrogen bond between the carbonyl oxygen of the acylating agent and the C2-amino group, pre-organizing the transition state for acylation at this position. The presence of a mild base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Reagents & Equipment:
-
2,4-Diaminotoluene
-
Propionyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2,4-diaminotoluene in anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution with stirring.
-
Acylation: Add a solution of 1.05 equivalents of propionyl chloride in DCM dropwise to the cooled reaction mixture via a dropping funnel over 30-60 minutes. The slow addition is critical to control the exotherm and maintain regioselectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid is typically purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.
-
Application as a Building Block: Synthesis of Imatinib Precursors
A notable application of this compound is in the synthesis of precursors for Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[4] The free aniline group serves as a nucleophile to construct the central pyrimidine ring system that is characteristic of this class of drugs.
Specifically, it is a key component in the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an advanced intermediate for Imatinib.[5] The synthesis involves the condensation of the amino group of our title compound with a suitable pyrimidine derivative.
Caption: Logical pathway for using the title compound in heterocyclic synthesis.
Illustrative Protocol: Synthesis of an N-Aryl Pyrimidinamine
This protocol is a generalized representation of a nucleophilic aromatic substitution reaction common for this building block.
-
Procedure:
-
Setup: To a solution of this compound (1.0 eq.) in a high-boiling point solvent like N,N-Dimethylformamide (DMF) or 1,4-dioxane, add a substituted 2-chloropyrimidine (1.0 eq.).
-
Catalysis: Add a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or K₂CO₃).
-
Reaction: Heat the mixture to 80-120 °C under an inert atmosphere and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash several times with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the desired N-aryl pyrimidinamine product.
-
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for laboratory safety.
-
Hazard Identification: While a comprehensive toxicological profile is not widely published, analogous aromatic amines and amides can be irritants. It is classified as causing skin and eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7] Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing.[6] After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[8]
Conclusion
This compound stands out as a strategically valuable and versatile building block in organic synthesis. Its defined structure and differentiated functional groups provide chemists with a reliable platform for constructing complex molecular architectures, especially nitrogen-containing heterocycles of medicinal importance. The reliable protocols for its synthesis and subsequent functionalization, as demonstrated in the pathway towards Imatinib precursors, underscore its utility. A firm grasp of its properties, reactivity, and handling procedures enables its effective and safe integration into advanced synthetic programs, paving the way for the discovery and development of novel chemical entities.
References
-
PubChem. This compound. [Link]
-
Chemchart. This compound (436089-02-0). [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
AFG Bioscience. Safety Data Sheet. [Link]
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. afgsci.com [afgsci.com]
An In-depth Technical Guide to N-(5-amino-2-methylphenyl)propanamide in Medicinal Chemistry
Foreword: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. While much attention is rightly given to final drug compounds, the pivotal role of key intermediates often remains in the shadows. This guide illuminates one such molecule: N-(5-amino-2-methylphenyl)propanamide. Although not a therapeutic agent in its own right, its significance lies in its strategic position as a crucial building block in the synthesis of life-saving pharmaceuticals. This document provides an in-depth technical exploration of this compound, from its synthesis and chemical properties to its critical application in the production of the renowned anticancer drug, Imatinib. For researchers, scientists, and drug development professionals, understanding the nuances of this intermediate is paramount to appreciating the intricacies of modern pharmaceutical synthesis.
Physicochemical Properties and Identification
This compound is a substituted aromatic amide. Its core structure consists of a propanamide group attached to a 2-methylaniline moiety, which also bears an amino substituent.
| Property | Value | Source |
| CAS Number | 436089-02-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][3] |
| Molecular Weight | 178.23 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-(5-Amino-2-methylphenyl)propionamide, N-(3-amino-6-methylphenyl)propanamide | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a critical first step in its journey as a pharmaceutical intermediate. A common and efficient method involves the selective acylation of 2,4-diaminotoluene.
Reaction Principle
The synthesis relies on the differential reactivity of the two amino groups in 2,4-diaminotoluene. The amino group at the 4-position is more sterically hindered by the adjacent methyl group, making the amino group at the 1-position more susceptible to acylation. By controlling the reaction conditions, selective N-acylation can be achieved.
Experimental Protocol: Schotten-Baumann Reaction
This protocol details the synthesis via the Schotten-Baumann reaction, a widely used method for the amidation of amines.[2]
Materials:
-
2,4-Diaminotoluene
-
Propionyl chloride
-
Sodium hydroxide (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,4-diaminotoluene in dichloromethane.
-
Base Addition: Add an aqueous solution of sodium hydroxide to the flask with vigorous stirring. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture in an ice bath. Slowly add propionyl chloride dropwise from a dropping funnel. The temperature should be maintained below 5°C to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
The Pivotal Role in Imatinib Synthesis
The primary and most significant application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Imatinib . Imatinib, marketed under the brand name Gleevec®, is a tyrosine kinase inhibitor used to treat multiple cancers, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML).[4]
The Imatinib Synthetic Pathway
This compound does not directly form part of the final Imatinib structure. Instead, it is a precursor to a more complex intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine .
The synthesis of this crucial pyrimidinamine intermediate involves the following key transformation:
-
Condensation and Cyclization: this compound is reacted with a suitable pyrimidine precursor. A common route involves the initial synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, followed by the reduction of the nitro group to an amine.[5]
-
Reduction: The nitro group of the intermediate is reduced to an amino group, yielding N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. This reduction can be achieved using various reducing agents, such as palladium on carbon with a hydrogen source like ammonium formate or formic acid.[5]
From Intermediate to Active Pharmaceutical Ingredient (API)
Once N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is synthesized, it undergoes a final coupling reaction with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to form the Imatinib base.[4] This final step assembles the complete molecular architecture of the drug.
Mechanism of Action of the Final Product: Imatinib
While this compound itself is not biologically active in this context, the final product, Imatinib, has a well-defined mechanism of action. Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[4]
In CML, the Philadelphia chromosome translocation results in the formation of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing it from phosphorylating its downstream substrates. This inhibition of the signaling cascade leads to the induction of apoptosis (programmed cell death) in the cancer cells.
Future Perspectives and Conclusion
The story of this compound is a testament to the intricate and often overlooked world of pharmaceutical synthesis. While its direct biological activity has not been a focus of research, its role as a key building block is undeniable. The development of efficient and scalable syntheses for such intermediates is a critical aspect of ensuring the availability and affordability of essential medicines like Imatinib.
Future research in this area may focus on:
-
Process Optimization: Developing even more efficient, cost-effective, and environmentally friendly synthetic routes for this compound and its derivatives.
-
Analogue Synthesis: Utilizing this compound as a scaffold for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The structural motifs present in this molecule offer a versatile starting point for further chemical exploration.
-
Exploration of Derivatives: Investigating the biological activities of other derivatives of this compound, which may possess their own unique pharmacological profiles.
References
- IMATINIB - New Drug Approvals. (2014, September 10).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (436089-02-0). Retrieved from [Link]
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
Sources
- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. scbt.com [scbt.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Electrophilic Reactivity of N-(5-amino-2-methylphenyl)propanamide
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reactivity of N-(5-amino-2-methylphenyl)propanamide with various electrophiles. We delve into the underlying principles of regioselectivity governed by the molecule's unique substitution pattern and provide detailed, field-proven protocols for key transformations including N-functionalization and electrophilic aromatic substitution (EAS). The protocols emphasize experimental design, safety, and product validation, aiming to equip scientists with the practical knowledge required for the successful synthesis and derivatization of this versatile chemical scaffold.
Introduction: Understanding the Reactivity of this compound
This compound is a substituted aniline derivative featuring three distinct functional groups on an aromatic ring: a primary amino group (-NH₂), a methyl group (-CH₃), and a propanamide group (-NHCO-CH₂CH₃)[1][2][3]. This unique combination of substituents creates a molecule with multiple nucleophilic sites, making it a valuable intermediate in medicinal chemistry and materials science[4].
The primary reactive centers for electrophilic attack are:
-
The Primary Amino Group: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily reacting with electrophiles in N-alkylation and N-acylation reactions[5][6][7].
-
The Aromatic Ring: The ring is highly activated towards Electrophilic Aromatic Substitution (EAS) due to the strong electron-donating effects of the amino and, to a lesser extent, the propanamide and methyl substituents.[8][9][10]
Understanding the interplay of these groups is critical for predicting and controlling reaction outcomes.
The Core Principle: Regioselectivity in Electrophilic Aromatic Substitution
The position of electrophilic attack on the aromatic ring is not random; it is directed by the existing substituents. All three groups on the ring are classified as ortho, para-directors and ring activators[11].
-
Amino Group (-NH₂): A powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance. It strongly directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6).[8][9]
-
Propanamide Group (-NHCOCH₂CH₃): A moderately activating ortho, para-director. Its activating effect is less pronounced than the free amine because the nitrogen lone pair is also delocalized onto the adjacent carbonyl oxygen.
-
Methyl Group (-CH₃): A weakly activating ortho, para-director through an inductive effect.
The overall regioselectivity is a synergistic effect of these three groups. The amino group, being the most powerful activator, exerts the dominant directing influence. Therefore, the positions most susceptible to electrophilic attack are C4 (para to -NH₂) and C6 (ortho to -NH₂). Steric hindrance from the adjacent methyl and propanamide groups may slightly favor attack at the less hindered C4 position.
Caption: Predicted regioselectivity for electrophilic attack.
Protocols for N-Functionalization
The primary amino group is a highly accessible nucleophilic site for direct functionalization.
Protocol: N-Acylation with Acetyl Chloride
This protocol describes the formation of N-(5-acetamido-2-methylphenyl)propanamide. N-acylation is often used to protect the amino group or to introduce new functionalities.[12]
Workflow:
Caption: General workflow for N-acylation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a mild base such as pyridine or triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Electrophile Addition: Slowly add acetyl chloride (1.05 eq) dropwise via syringe. Maintain the temperature below 5°C during the addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous THF/DCM | Aprotic solvent prevents reaction with the acyl chloride. |
| Base | Pyridine/Triethylamine | Scavenges the HCl byproduct generated during the reaction. |
| Temperature | 0°C to Room Temp. | Controls the initial exothermic reaction. |
| Stoichiometry | Amine:Base:Acyl Chloride (1:1.1:1.05) | Slight excess of base and electrophile ensures full conversion. |
| Monitoring | TLC (e.g., 1:1 Hexanes:EtOAc) | Visualizes disappearance of starting material and appearance of product. |
Protocols for Electrophilic Aromatic Substitution (EAS)
Ring functionalization requires careful consideration of the powerful activating nature of the substituents.
Protocol: Aromatic Bromination
Direct bromination of highly activated anilines can be aggressive, often leading to poly-substituted products.[9][10] This protocol uses controlled conditions to favor mono-bromination, expected primarily at the C4 position.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this bromine solution dropwise to the cooled substrate solution over 30-60 minutes.
-
Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice water. Add a solution of sodium bisulfite to quench any unreacted bromine (the orange color will disappear).
-
Isolation: A precipitate of the brominated product should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the product can be purified by recrystallization from an ethanol/water mixture.
Protocol: Aromatic Nitration via Amine Protection
Direct nitration of anilines with strong acids (HNO₃/H₂SO₄) is problematic. The amino group becomes protonated to an anilinium ion (-NH₃⁺), which is a strong deactivating, meta-directing group, leading to undesired products and low yields.[9][11] The standard and authoritative method involves a three-step sequence: (1) protection of the amine, (2) nitration, and (3) deprotection.
Workflow Diagram:
Caption: Multi-step workflow for the nitration of this compound.
Step-by-Step Methodology:
Step 1: Protection (Acetylation)
-
Follow the N-Acylation protocol described in Section 3.1 to convert the primary amine to an acetamide. This protects the amine and moderates its activating strength.
Step 2: Nitration of the Protected Intermediate
-
Preparation: Add the N-acetylated intermediate from Step 1 to concentrated sulfuric acid at 0°C, ensuring the solid dissolves completely.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0°C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate, keeping the temperature strictly between 0 and 5°C.
-
Stirring: Stir the reaction mixture at this temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
Step 3: Deprotection (Hydrolysis)
-
Hydrolysis: Suspend the crude nitrated product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the removal of the acetyl group.
-
Isolation: Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the final nitrated amine product.
-
Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Electrophiles: Acyl halides, alkyl halides, bromine, and nitric acid are corrosive, toxic, and/or lachrymatory. Handle with extreme care.
-
Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Add reagents slowly and control the temperature to prevent runaway reactions.[15]
-
Solvents: Use anhydrous solvents where specified to avoid unwanted side reactions. Many organic solvents are flammable.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O stretches).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
University of Calgary. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]
-
AFG Bioscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (436089-02-0). Retrieved from [Link]
- Google Patents. (1965). Nitration process.
-
Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
ResearchGate. (2012, July 26). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). Process for the safe nitration of 2-methylimidazole.
Sources
- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
The Strategic Role of N-(5-amino-2-methylphenyl)propanamide in the Synthesis of Advanced Kinase Inhibitors
Abstract
This comprehensive guide delves into the critical role of the intermediate, N-(5-amino-2-methylphenyl)propanamide, in the synthetic pathways of several clinically significant kinase inhibitors. We will explore its strategic importance, provide detailed, field-tested protocols for its utilization, and offer insights into the chemical rationale that underpins its successful application in drug development. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of targeted cancer therapies.
Introduction: The Unseen Architect of Potent Kinase Inhibitors
The advent of targeted therapy has revolutionized oncology, with kinase inhibitors at the forefront of this paradigm shift. These small molecules are designed to interfere with specific kinases—enzymes that are crucial for cell signaling and growth and are often dysregulated in cancer. The intricate molecular architecture of these inhibitors requires a robust and efficient synthetic strategy, often relying on key building blocks or intermediates. This compound has emerged as a pivotal intermediate in the synthesis of a new generation of covalent Bruton's tyrosine kinase (BTK) inhibitors, such as acalabrutinib, and has relevance in the synthetic schemes of other important kinase inhibitors.[1][2]
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies.[1][2] The design of covalent BTK inhibitors, which form a permanent bond with a specific cysteine residue (Cys481) in the active site of the enzyme, has led to highly potent and durable clinical responses.[2][3] The strategic placement of the aminophenylpropanamide moiety within the final drug molecule is crucial for orienting the "warhead" of the inhibitor for this covalent interaction. This guide will illuminate the chemistry and practical application of this vital synthetic precursor.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 436089-02-0 | [4][5] |
| Molecular Formula | C₁₀H₁₄N₂O | [4][5] |
| Molecular Weight | 178.23 g/mol | [4][5] |
| Appearance | Off-white to light brown crystalline powder | Commercially available data |
| Melting Point | 138.26 °C (Predicted) | [6] |
| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | General chemical knowledge |
| Stability | Stable under normal laboratory conditions. Sensitive to strong oxidizing agents. | General chemical knowledge |
Handling and Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For research purposes, it is crucial to refer to the Certificate of Analysis for lot-specific data.[4]
Synthetic Rationale and Application in Kinase Inhibitor Synthesis
The utility of this compound lies in its bifunctional nature. The primary aromatic amine serves as a nucleophilic handle for coupling with electrophilic partners, often heterocyclic scaffolds that form the core of the kinase inhibitor. The propanamide side chain, in some instances, can be a precursor to or part of the pharmacophore that interacts with the kinase.
Core Application: Synthesis of Acalabrutinib Intermediate
Acalabrutinib is a second-generation BTK inhibitor with improved selectivity and a favorable safety profile compared to the first-in-class inhibitor, ibrutinib.[8] The synthesis of acalabrutinib prominently features this compound as a key starting material.
The overall synthetic strategy involves the coupling of this intermediate with a suitably functionalized heterocyclic core, which ultimately leads to the final drug product.[9][10]
Caption: General synthetic workflow for acalabrutinib utilizing this compound.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on laboratory conditions and the specific scale of the reaction.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of this intermediate provides valuable context. A common method is the selective acylation of 2,4-diaminotoluene.[6]
Materials:
-
2,4-Diaminotoluene
-
Propionyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diaminotoluene (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
-
Acylation: Slowly add a solution of propionyl chloride (1 equivalent) in DCM to the reaction mixture. The slow addition is crucial to control the exotherm and favor mono-acylation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents side reactions, particularly oxidation of the diamine starting material.
-
Low Temperature (0 °C): Helps to control the reactivity of the acid chloride and improve the selectivity of the acylation reaction, minimizing the formation of the di-acylated product.
-
Base (Triethylamine): Scavenges the HCl generated during the reaction, driving the reaction to completion.
-
Aqueous Workup: Removes the triethylamine hydrochloride salt and any unreacted acid chloride.
-
Chromatographic Purification: Separates the desired mono-acylated product from unreacted starting material, di-acylated byproduct, and other impurities.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Heterocyclic Halide
This protocol outlines a general approach for the coupling of this compound with a heterocyclic halide, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Heterocyclic halide (e.g., a chloro- or bromo-substituted pyrimidine or pyrazine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the heterocyclic halide (1 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (e.g., 1-5 mol%), the ligand (e.g., 2-10 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel chromatography or recrystallization.
Rationale for Experimental Choices:
-
Palladium Catalyst and Ligand: This combination forms the active catalytic species that facilitates the carbon-nitrogen bond formation. The choice of ligand is critical and can significantly impact the reaction efficiency.
-
Base: The base is required to deprotonate the amine and to neutralize the hydrogen halide formed during the catalytic cycle.
-
Anhydrous and Degassed Solvent: Oxygen can deactivate the palladium catalyst, and water can interfere with the reaction.
-
Inert Atmosphere: Protects the catalyst and reagents from oxidation.
Characterization and Quality Control
The identity and purity of this compound and its subsequent products must be rigorously confirmed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Characteristic peaks for aromatic protons, methyl group, ethyl group of the propanamide, and amine protons. |
| ¹³C NMR | Confirmation of carbon framework | Resonances corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry | Determination of molecular weight | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | Purity assessment | A single major peak indicating high purity. |
| FT-IR | Identification of functional groups | Characteristic stretches for N-H (amine and amide), C=O (amide), and aromatic C-H bonds. |
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in the synthesis of modern kinase inhibitors, particularly in the development of covalent BTK inhibitors. Its strategic importance is underscored by its role in the efficient construction of complex drug molecules like acalabrutinib. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers in this field. As the quest for more selective and potent kinase inhibitors continues, the demand for versatile and well-characterized intermediates like this compound will undoubtedly grow, driving further innovation in synthetic methodology and process optimization.
References
-
Barf, T., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(10), 1436-1441. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Progress: Advancements in Acalabrutinib Intermediate Synthesis. [Link]
- Teva Pharmaceutical Industries, Ltd. (2017).
-
Acerta Pharma B.V. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. [Link]
-
PubChem. This compound. [Link]
-
Chemchart. This compound (436089-02-0). [Link]
-
Li, Z., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Scientific Reports, 9(1), 465. [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2017).
- Cipla Limited. (2020).
- Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2018).
-
Barf, T., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(10), 1436-1441. [Link]
-
Knez, D., et al. (2021). Synthesis of [13C6]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals, 64(12), 481-486. [Link]
-
Takeda Pharmaceutical Company Limited. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Journal of Medicinal Chemistry, 56(9), 3743-3757. [Link]
-
Wen, T., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Journal of Medicinal Chemistry, 64(17), 12560-12580. [Link]
-
Uckun, F. M., & Qazi, S. (2013). Novel Bruton's tyrosine kinase inhibitors currently in development. Expert Opinion on Investigational Drugs, 22(5), 577-590. [Link]
-
Cheméo. Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). [Link]
-
Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7570. [Link]
-
Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). [Link]
-
Yildiz, I., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 424-430. [Link]
- Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Wang, A., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1146-1151. [Link]
-
Fida, M., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(1), 101. [Link]
-
Takeda Pharmaceutical Company Limited. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2 -methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. [Link]
-
Lee, K., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 25(21), 5037. [Link]
-
Keri, R. S., et al. (2018). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Beilstein Journal of Organic Chemistry, 14, 2197-2205. [Link]
-
Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68. [Link]
Sources
- 1. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Roadmap for the Development of N-(5-amino-2-methylphenyl)propanamide as a Novel Antimicrobial Agent
Introduction: The Rationale for Investigation
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. N-(5-amino-2-methylphenyl)propanamide (CAS: 436089-02-0) is a small organic molecule whose potential as an antimicrobial agent remains largely unexplored in peer-reviewed literature.[1][2] Its structure, featuring a substituted aniline ring, presents a unique starting point for investigation. Aniline derivatives have been investigated for a wide range of pharmacological activities, providing a rationale for screening this compound for bioactivity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a structured, phase-appropriate roadmap for the initial evaluation of this compound. It provides not just the procedural steps but the critical scientific reasoning behind them, ensuring a robust and logical progression from initial synthesis to a preliminary assessment of therapeutic potential. The protocols herein are designed to be self-validating through the inclusion of rigorous controls, aligning with established standards from governing bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
The overall workflow is designed as a screening cascade, prioritizing resource-efficient methods to generate foundational data on efficacy and safety, which will inform the decision to advance the compound for more complex mechanistic and in vivo studies.
Caption: High-level workflow for the evaluation of a novel antimicrobial candidate.
PART 1: Synthesis and Characterization
Application Note: Before any biological evaluation, the purity and structural integrity of the test compound, this compound, must be unequivocally established. Impurities can confound biological data, leading to false-positive or false-negative results. The proposed synthesis is a standard acylation reaction. Post-synthesis, rigorous characterization by NMR and mass spectrometry is mandatory to confirm identity, while HPLC is essential for quantifying purity.
Protocol 1.1: Synthesis via Schotten-Baumann Reaction
This protocol is based on the plausible reaction between 2,4-Diaminotoluene and propionyl chloride.[1]
Materials:
-
2,4-Diaminotoluene
-
Propionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask, dissolve 2,4-Diaminotoluene (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Add triethylamine (1.1 eq) as a base to quench the HCl byproduct.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add propionyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 30 minutes. Rationale: Slow addition at low temperature controls the exothermic reaction and minimizes side products.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: The acid wash removes excess amine base, the bicarbonate wash removes unreacted acid chloride and HCl, and the brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product via column chromatography on silica gel to yield pure this compound.
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₁₄N₂O, MW: 178.23 g/mol ).[2]
-
High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for biological assays.
PART 2: In Vitro Antimicrobial Efficacy
Application Note: The primary goal is to determine if this compound has intrinsic antimicrobial activity and, if so, its potency and spectrum. We begin with a qualitative screen against a panel of clinically relevant bacteria, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the gold standard for quantifying antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][8] This protocol details the broth microdilution method, which is well-suited for screening and is recommended by both EUCAST and CLSI.[4][5]
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mg/mL)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[9]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer or microplate reader (OD₆₀₀)
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
DMSO (vehicle control)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Within 15 minutes, dilute this standardized suspension 1:100 in MHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the working inoculum.[10]
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of MHB to wells 2 through 12 in a 96-well plate row.
-
Prepare a starting concentration of the test compound by diluting the stock in MHB. Add 200 µL of this solution to well 1. This well now contains twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Add 100 µL of MHB.
-
Well 12 serves as the sterility control (no compound, no bacteria). Add 200 µL of MHB.
-
-
Inoculation:
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[4]
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[8] This can be assessed visually or by reading the optical density at 600 nm.
-
The sterility control (well 12) must be clear, and the growth control (well 11) must be turbid. The vehicle control (a separate row with DMSO dilutions) should show no inhibition of growth.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2.2: Minimum Bactericidal Concentration (MBC) Assay
Application Note: The MBC assay is a crucial follow-up to the MIC, distinguishing between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The MBC is the lowest concentration of an agent that kills 99.9% of the initial bacterial inoculum. This information is vital for predicting clinical outcomes, as bactericidal agents are often preferred for severe infections.
Procedure:
-
Following the determination of the MIC (Protocol 2.1), take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count).
PART 3: Preliminary Safety and Toxicity Profiling
Application Note: A potent antimicrobial is only useful if it is not toxic to the host. Therefore, early assessment of cytotoxicity against a representative mammalian cell line is a critical step.[11][12] The therapeutic index (or selectivity index) is a quantitative comparison of a drug's therapeutic effect to its toxic effect, and a high index is a primary goal in drug development.
Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[13]
Materials:
-
Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Sterile 96-well flat-bottom tissue culture plates
-
Positive control for toxicity (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of the test compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells (negative control) and a medium-only blank.
-
Incubate the plate for a period relevant to the compound's intended use (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Rationale: This allows viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
PART 4: Data Interpretation and Next Steps
Application Note: The data generated from the MIC and cytotoxicity assays are used to calculate the Selectivity Index (SI), a critical parameter for decision-making.
Selectivity Index (SI) Calculation: SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity for the bacterial target over host cells. Generally, an SI > 10 is considered a promising starting point for further development.
Caption: Decision-making flowchart based on initial efficacy and safety data.
Based on this decision matrix, a compound with potent antimicrobial activity (low MIC) and low host cell toxicity (high IC₅₀) would be prioritized for advanced characterization, including time-kill kinetic studies to understand the speed of bactericidal action, and resistance emergence studies to assess its long-term viability.
References
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Moody, J. (Ed.). (2000). Antimicrobial Susceptibility Testing Protocols. Routledge. Retrieved from [Link]
-
Wojnicz, D., & Tichaczek-Goska, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
-
Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
O'Gara, J. P., & Humphreys, H. (1995). Animal models in the evaluation of antimicrobial agents. Clinical Microbiology Reviews, 8(4), 537-551. Retrieved from [Link]
-
Melo, R., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]
-
Vuong, C., et al. (2022). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Biointerphases, 17(4), 040801. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Hisham, M., & Jamal, W. (2023). Antimicrobial Susceptibility Testing. StatPearls Publishing. Retrieved from [Link]
-
Wang, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 950882. Retrieved from [Link]
-
Kulshrestha, S., et al. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Host-Pathogen Interactions. Springer Protocols. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (436089-02-0). Retrieved from [Link]
-
Li, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 407. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]
-
JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Mohana, K. N., et al. (2010). Synthesis and in vitro antimicrobial activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 75-82. Retrieved from [Link]
-
Eljaaly, K., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3123. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Synthesis and in vitro antimicrobial activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. Retrieved from [Link]
Sources
- 1. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 7. woah.org [woah.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antioxidant Compounds from N-(5-amino-2-methylphenyl)propanamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffold of N-(5-amino-2-methylphenyl)propanamide in Antioxidant Discovery
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the strategic design and synthesis of potent antioxidant compounds remain a cornerstone of medicinal chemistry. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Aromatic amines and their derivatives have garnered significant attention as promising antioxidant scaffolds due to their ability to act as free radical scavengers.[1][2]
This compound is a particularly attractive starting material for the synthesis of novel antioxidants. Its structure features a reactive primary amino group ortho to a methyl group and meta to a propanamide moiety. This arrangement offers a versatile platform for chemical modification, allowing for the introduction of various pharmacophores to modulate antioxidant activity, lipophilicity, and other pharmacokinetic properties. The presence of the amide linkage and the amino group provides sites for hydrogen donation and resonance stabilization of the resulting radical, which are key mechanisms for antioxidant action.[3][4]
These application notes provide a comprehensive guide for the synthesis of novel antioxidant compounds derived from this compound. We will detail a strategic synthetic workflow, provide a step-by-step protocol for the synthesis of a representative pyrimidine-based antioxidant, and present standardized protocols for the evaluation of antioxidant efficacy using established in vitro assays.
Synthetic Strategy: From Precursor to Potent Antioxidant
The primary amino group of this compound serves as a key functional handle for the construction of diverse molecular architectures. A general and effective strategy involves the condensation of this amine with various carbonyl-containing compounds to form Schiff bases, which can then be cyclized to generate a variety of heterocyclic systems. Heterocyclic compounds are of particular interest in drug discovery due to their rigid frameworks and diverse biological activities.
The following diagram illustrates a generalized synthetic workflow for the generation of antioxidant compounds from this compound.
Caption: Generalized workflow for synthesizing heterocyclic antioxidants.
This strategic approach allows for the systematic modification of the final compound's structure by varying the carbonyl-containing reagent, enabling the exploration of structure-activity relationships and the optimization of antioxidant potency.
Protocol 1: Synthesis of a Pyrimidine-Based Antioxidant Derivative
This protocol details the synthesis of a novel pyrimidine-containing antioxidant, specifically a derivative of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which has demonstrated notable antioxidant activity.[5][6]
Materials and Reagents
-
This compound
-
1-(3-pyridyl)prop-2-en-1-one (or a similar α,β-unsaturated ketone)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and 1-(3-pyridyl)prop-2-en-1-one (10 mmol) in 100 mL of ethanol.
-
Addition of Catalyst: To the stirred solution, add ammonium chloride (20 mmol) and a few drops of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(2-methyl-5-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)propanamide.
Expected Results and Characterization
The final product is typically an off-white to pale yellow solid. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Description |
| Yield | 60-75% (after purification) |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Characteristic peaks for aromatic protons, pyrimidine ring protons, pyridyl protons, methyl group, and propanamide moiety. |
| Mass Spec | Molecular ion peak corresponding to the expected molecular weight. |
Application Notes: Evaluating Antioxidant Efficacy
The antioxidant capacity of the synthesized compounds can be determined using a battery of in vitro assays. The following protocols for DPPH, ABTS, and FRAP assays are widely accepted and provide a comprehensive assessment of the antioxidant potential.[7][8]
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[9][10][11][12]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Synthesized antioxidant compound
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Sample and Standard Solutions: Prepare stock solutions of the synthesized compound and the positive control (e.g., ascorbic acid) in methanol. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the synthesized compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[5][13][14][15][16]
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthesized antioxidant compound
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•⁺ radical.
-
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS (pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a series of dilutions of the synthesized compound and Trolox in PBS.
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.
-
Add 10 µL of the different concentrations of the synthesized compound or Trolox to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Protocol 4: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][8][17][18]
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Synthesized antioxidant compound
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.
-
Preparation of Standard Curve: Prepare a series of aqueous solutions of FeSO₄ of known concentrations (e.g., 100 to 2000 µM).
-
Preparation of Sample Solutions: Dissolve the synthesized compound in a suitable solvent.
-
Assay Protocol:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.
Mechanism of Antioxidant Action
The antioxidant activity of this compound derivatives is attributed to the presence of the amino group and the aromatic ring. Aromatic amines can act as antioxidants through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
Sources
- 1. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Czech Journal of Food Sciences: Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines [cjfs.agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. zen-bio.com [zen-bio.com]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. zen-bio.com [zen-bio.com]
- 15. protocols.io [protocols.io]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. assaygenie.com [assaygenie.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-(5-amino-2-methylphenyl)propanamide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification and purity assessment of N-(5-amino-2-methylphenyl)propanamide. As an important intermediate in pharmaceutical synthesis, ensuring the identity, purity, and strength of this compound is critical for quality control. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent selectivity, linearity, and precision. The causality behind the selection of chromatographic parameters is discussed in detail, and a comprehensive protocol for method validation, aligned with ICH guidelines, is provided to ensure trustworthiness and scientific integrity.
Principle of Separation and Method Rationale
This compound is a moderately polar aromatic amine with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1][2]. The molecule's structure, featuring a phenyl ring, an amide group, and a primary amine, lends itself well to analysis by reversed-phase HPLC.
-
Choice of Stationary Phase: A C18 (octadecylsilane) stationary phase was selected due to its hydrophobic nature, which provides effective retention for the non-polar phenyl ring and alkyl components of the analyte through hydrophobic interactions[3]. This is the most common and versatile stationary phase for the analysis of small pharmaceutical molecules[4].
-
Mobile Phase Strategy: The primary amino group on the analyte is basic. To ensure robust and reproducible chromatography, it is crucial to control its ionization state. Operating at an acidic pH (e.g., pH 3.0) ensures that the amine is consistently protonated (-NH₃⁺). This suppresses undesirable interactions with residual silanols on the silica-based stationary phase, which can cause peak tailing, and promotes sharp, symmetrical peak shapes[5]. A mobile phase consisting of an acetonitrile/water mixture buffered with phosphate provides the necessary elution strength and pH control. Acetonitrile is often preferred as the organic modifier for its low viscosity and UV transparency[5].
-
Detection: The aromatic ring in this compound acts as a strong chromophore. A UV-Vis or Diode Array Detector (DAD) is ideal for this analysis. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For many aromatic amines, a wavelength between 220-260 nm is typically effective[6][7].
Materials and Methods
Equipment and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or DAD detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and 0.45 µm syringe filters (PTFE or nylon).
-
HPLC vials.
Reagents and Standards
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric acid (o-phosphoric acid, ~85%) (Analytical grade).
-
Water (HPLC grade or Milli-Q®).
Solution Preparation
-
Mobile Phase (Buffer Preparation): To prepare a 20 mM Potassium Phosphate buffer (pH 3.0), dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase (Working Solution): Mix the prepared phosphate buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v Buffer:Acetonitrile). Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Prepare the diluent by mixing the mobile phase buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for calibration and system suitability checks.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample material (e.g., 25 mg) into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary (e.g., 5 mL into 50 mL) to achieve the target concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following parameters provide a starting point for the analysis and should be optimized as necessary.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (or determined λmax) |
| Run Time | 10 minutes |
Experimental Workflow and Protocol
The overall process from sample preparation to data analysis is a systematic procedure designed to ensure data quality and reproducibility.
Caption: High-level workflow for the HPLC analysis of this compound.
Step-by-Step Protocol
-
System Preparation: Set up the HPLC system according to the conditions in the table above. Purge all solvent lines to remove air bubbles.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for analysis only if the SST criteria are met (see Table below).
-
Analysis Sequence: Set up the injection sequence as follows:
-
Diluent (as a blank)
-
Working Standard Solution (for calibration)
-
Sample Solutions
-
Working Standard Solution (as a check standard every 10-20 sample injections)
-
-
Data Acquisition: Start the sequence and collect the chromatograms.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to international standards such as the ICH Q2(R1) guidelines.[8] The validation process provides a self-validating system, confirming the reliability of the results.
System Suitability
System suitability testing is an integral part of the analytical procedure and verifies that the chromatographic system is performing adequately for the analysis to be done.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and detector system. |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Indicates the stability and precision of the pumping system. |
Validation Parameters
The following parameters should be assessed to fully validate the analytical method.
| Validation Parameter | Protocol Summary | Common Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products. | Peak purity index > 0.999. No interference at the analyte's retention time. |
| Linearity | Analyze at least five concentrations across a range (e.g., 50% to 150% of the target concentration). Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Perform recovery studies by spiking a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate sample preparations on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | % RSD should be ≤ 2.0% for assay. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N ≈ 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N ≈ 10:1) or from the standard deviation of the response and the slope. | The lowest concentration that can be accurately and precisely quantified. %RSD at LOQ should be ≤ 10%. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, % organic ±2%) and observe the effect on results. | System suitability criteria should be met under all varied conditions. |
Data Interpretation and Calculations
The concentration of this compound in the sample can be calculated using the peak area from the chromatogram with the following external standard formula:
Concentration (µg/mL) = (Area_sample / Area_standard) * (Conc_standard)
To calculate the percentage purity or assay of the substance:
% Assay = [(Area_sample / Area_standard) * (Weight_standard / Dilution_standard) * (Dilution_sample / Weight_sample)] * Purity_standard
Where:
-
Area_sample: Peak area of the analyte in the sample chromatogram.
-
Area_standard: Average peak area of the analyte in the standard chromatograms.
-
Weight_standard/sample: Weight of the standard/sample taken (in mg).
-
Dilution_standard/sample: Dilution factor for the standard/sample.
-
Purity_standard: Purity of the reference standard (as a percentage).
Conclusion
The reversed-phase HPLC method described here provides a reliable and efficient means for the quality control analysis of this compound. The method is built on sound chromatographic principles and is designed to be specific, accurate, and precise. By following the detailed protocol and implementing the validation strategy, researchers and drug development professionals can generate trustworthy data essential for regulatory compliance and product quality assurance.
References
-
Liu, Z., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
Scribd. (n.d.). How To Start Method Validation-Related Substances. Scribd. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Mullins, D. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2010). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier Academic Press. (General reference, specific URL for a book is not applicable, but the principles are widely cited).
-
Journal of Chemical and Pharmaceutical Research. (2013). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Analytical Method Development & Validation for Related Substances in Dipyridamole by RP-HPLC. IJPSR. Available at: [Link]
-
Longdom Publishing. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. International Journal of Analytical Chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Application Note. Available at: [Link]
-
ResearchGate. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Request PDF. Available at: [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Available at: [Link]
-
Analytics Vidhya. (2024). Overview of RP-HPLC method development for drug estimation. Analytics Vidhya. Available at: [Link]
-
Chemchart. (n.d.). This compound (436089-02-0). Chemchart. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
Sources
- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 4. pharmtech.com [pharmtech.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. scielo.br [scielo.br]
- 7. Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug. | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of N-(5-amino-2-methylphenyl)propanamide
Abstract
The rigorous structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug discovery and development. N-(5-amino-2-methylphenyl)propanamide is a substituted aniline derivative whose precise molecular architecture dictates its chemical reactivity and potential biological activity. This application note provides a comprehensive guide to the definitive characterization of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis, explaining the causality behind key experimental choices. The narrative is designed to function as a self-validating system, where orthogonal datasets are integrated to build an unassailable structural proof, ensuring the highest level of scientific integrity for researchers and drug development professionals.
Introduction: The Imperative for Rigorous Structural Verification
In synthetic chemistry, the target molecule's identity must be confirmed with absolute certainty. Spectroscopic techniques are the cornerstone of this process, with NMR spectroscopy standing out for its ability to provide a detailed atomic-level map of a molecule's constitution and connectivity.[1][2] For a molecule like this compound (Figure 1), which contains multiple functional groups—a primary aromatic amine, a secondary amide, and distinct alkyl chains—a superficial analysis is insufficient. Isomeric impurities or alternative acylation products can be easily missed without a robust analytical strategy.
This guide details a multi-dimensional NMR approach that moves beyond simple spectral acquisition to a holistic process of data interpretation. We will demonstrate how a combination of ¹H, ¹³C, and 2D correlation experiments provides a network of intramolecular connections, allowing for the unambiguous assignment of every proton and carbon atom. This method serves not only to confirm the desired structure but also to build a reference dataset for future quality control and batch release testing.
Molecular Structure and Atom Numbering
A standardized numbering system is critical for clear communication of spectral assignments. The structure of this compound is presented below with the IUPAC-recommended numbering scheme that will be used throughout this document.
Figure 1: Structure of this compound with atom numbering.
Experimental Design: Causality and Protocol
The choice of experiment and parameters is paramount for acquiring high-quality, informative data. Here, we outline the protocols and the scientific rationale behind them.
Sample Preparation: The Importance of Solvent Choice
The target molecule contains three labile protons (one amide N-H and two amine -NH₂) that are crucial for structural confirmation. The choice of NMR solvent directly impacts their observability.[3]
-
Causality: In protic solvents or those like chloroform-d (CDCl₃), these N-H protons undergo rapid chemical exchange with residual water or self-exchange, leading to significantly broadened signals or their complete disappearance.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice for this system. As a strong hydrogen bond acceptor, it effectively solvates the N-H groups, reducing the rate of exchange and resulting in sharper, more easily identifiable peaks.[5]
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆ (99.96% deuteration).
-
Homogenization: Gently vortex or sonicate the tube for 30 seconds to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
NMR Data Acquisition Workflow
A hierarchical approach to data acquisition ensures that the most fundamental information is gathered first, followed by more complex correlation experiments to resolve ambiguities.
Figure 2: Systematic workflow for NMR-based structure validation.
Protocol 2: Spectrometer Setup & 1D NMR Acquisition (400 MHz)
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 6.0 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the residual DMSO peak to 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: ~250 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (as ¹³C is less sensitive).
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the DMSO-d₆ peak to 39.52 ppm.
-
Protocol 3: 2D NMR Acquisition
-
Rationale: 2D NMR experiments are indispensable for assembling the molecular puzzle.[6][7]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2-3 bonds. This is ideal for mapping out the ethyl group and adjacent aromatic protons.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This provides a direct C-H bond inventory.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for connecting disparate fragments, such as linking the propanamide group to the aromatic ring.[6]
-
-
COSY: Use a standard gradient-selected COSY pulse program (e.g., 'cosygpqf'). Acquire 256 increments in the F1 dimension with 8 scans per increment.
-
HSQC: Use a standard gradient-selected, multiplicity-edited HSQC pulse program (e.g., 'hsqcedetgpsisp2.2'). This will not only show C-H correlations but also differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase). Acquire 256 increments in F1 with 16 scans per increment.
-
HMBC: Use a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf'). Optimize the long-range coupling delay for ~8 Hz. Acquire 400 increments in F1 with 32 scans per increment.
Predicted Spectral Data and Interpretation
The following tables summarize the expected chemical shifts and correlations based on established principles for substituted anilines and amides.[4][10] These serve as a guide for interpreting the acquired spectra.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom | Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| H-N1 (Amide) | ~9.5 - 9.8 | s (broad) | - | 1H | Deshielded amide proton. |
| H6 | ~7.2 - 7.4 | d | J ≈ 8.0 | 1H | Ortho to methyl group, ortho to amide. |
| H4 | ~6.7 - 6.9 | dd | J ≈ 8.0, 2.0 | 1H | Ortho to H3, meta to NH₂. |
| H3 | ~6.5 - 6.6 | d | J ≈ 2.0 | 1H | Ortho to NH₂, meta to amide. |
| -NH₂ (Amine) | ~4.9 - 5.2 | s (broad) | - | 2H | Primary aromatic amine protons. |
| H9 (-CH₂-) | ~2.2 - 2.4 | q | J ≈ 7.5 | 2H | Methylene adjacent to C=O and CH₃. |
| C7-H₃ (-CH₃) | ~2.0 - 2.2 | s | - | 3H | Aromatic methyl group. |
| H10 (-CH₃) | ~1.0 - 1.1 | t | J ≈ 7.5 | 3H | Terminal methyl of ethyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C8 (C=O) | ~172 | Amide carbonyl carbon. |
| C5 | ~148 | Aromatic carbon attached to -NH₂. |
| C2 | ~138 | Aromatic carbon attached to -CH₃. |
| C1 | ~130 | Aromatic carbon attached to amide -NH. |
| C6 | ~125 | Aromatic C-H. |
| C4 | ~115 | Aromatic C-H. |
| C3 | ~112 | Aromatic C-H. |
| C9 (-CH₂-) | ~29 | Aliphatic methylene. |
| C7 (-CH₃) | ~17 | Aromatic methyl carbon. |
| C10 (-CH₃) | ~10 | Aliphatic methyl carbon. |
The Self-Validating Data Matrix: Integrating 2D Correlations
The true power of this methodology lies in using the 2D NMR data to build an undeniable network of correlations that validates the structure.
-
COSY Analysis:
-
A strong cross-peak will be observed between the quartet at ~2.3 ppm (H9) and the triplet at ~1.1 ppm (H10), confirming the -CH₂-CH₃ spin system of the propanamide ethyl group.
-
A cross-peak between the doublets at ~7.3 ppm (H6) and ~6.8 ppm (H4) confirms their ortho relationship on the aromatic ring.
-
-
HSQC Analysis:
-
This experiment provides direct, one-bond linkages: H6 to C6, H4 to C4, H3 to C3, H9 to C9, H10 to C10, and the C7 methyl protons to C7. This definitively assigns the chemical shifts of all protonated carbons.
-
-
HMBC Analysis (The Definitive Proof):
-
Connecting the Amide: A crucial correlation will be seen from the amide proton (H-N1, ~9.6 ppm) to the aromatic carbon C1 (~130 ppm) and the carbonyl carbon C8 (~172 ppm). This unequivocally proves the propanamide group is attached to C1 of the phenyl ring.
-
Confirming Substitution Pattern:
-
The aromatic methyl protons (C7-H₃, ~2.1 ppm) will show correlations to C1, C2, and C3.
-
The aromatic proton H6 will show correlations to C2, C4, and C5.
-
The amine protons (-NH₂, ~5.0 ppm) may show a weak correlation to C5 and C4, confirming the position of the amino group.
-
-
This matrix of interlocking correlations (Figure 3) leaves no room for ambiguity regarding the compound's constitution.
Figure 3: Key 2D NMR correlations confirming the molecular structure.
Conclusion
The structural characterization of this compound is robustly and unambiguously achieved through a systematic, multi-dimensional NMR approach. By leveraging the specific strengths of ¹H, ¹³C, COSY, HSQC, and HMBC experiments, a self-validating network of data is created. The protocols and interpretive framework presented here provide a reliable method for confirming the identity and purity of this compound, ensuring data integrity for researchers, scientists, and drug development professionals. This comprehensive characterization is a critical step in advancing any research program that utilizes this molecule.
References
- BenchChem. (2025). Confirming the Structure of N-(2-Heptyl)
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
-
Moriarty, R. M. (1963). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 28(5), 1296–1301. [Link]
-
Chemchart. (n.d.). This compound (436089-02-0). Retrieved from [Link]
-
Ohtani, H., & Iijima, T. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(15), 3738. [Link]
- Wesleyan University. (2023). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
-
Morris, G. A. (1986). Modern NMR techniques for structure elucidation. Magnetic Resonance in Chemistry, 24(5), 371-403. [Link]
- BenchChem. (2025).
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Benn, R., & Günther, H. (1983). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Angewandte Chemie International Edition in English, 22(5), 350-380. [Link]
-
Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 205-217. [Link]
-
Powers, R., et al. (2018). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(7), 1836-1845. [Link]
-
Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Sources
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. NMR 溶劑 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-amino-2-methylphenyl)propanamide
Welcome to the technical support guide for the synthesis and yield optimization of N-(5-amino-2-methylphenyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthetic procedure. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, moving beyond simple protocols to explain the causality behind experimental choices.
The synthesis of this compound is typically achieved via a two-step pathway: first, the selective N-acylation of 2-methyl-5-nitroaniline with a propanoyl source, followed by the chemoselective reduction of the nitro group to the corresponding primary amine. While seemingly straightforward, optimizing yield and purity requires careful control over reaction conditions and a clear understanding of potential side reactions.
Overall Synthesis Workflow
The logical flow of the synthesis is outlined below, starting from the commercially available 2-methyl-5-nitroaniline.
Caption: Two-step synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Part 1: Acylation of 2-Methyl-5-nitroaniline
The key challenge in this step is achieving complete and clean conversion without side reactions. The starting material's amino group is deactivated by the strongly electron-withdrawing nitro group, which can make the acylation sluggish.[1]
Q1: My acylation reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
A1: Low yield in this acylation step typically stems from three factors: incomplete reaction, suboptimal reagents, or mechanical loss during work-up.
-
Causality: The nucleophilicity of the amino group in 2-methyl-5-nitroaniline is significantly reduced by the electron-withdrawing nitro group at the meta-position.[1] This can lead to a slow or incomplete reaction with the acylating agent.
-
Solutions:
-
Choice of Acylating Agent: Use propanoyl chloride instead of propanoic anhydride. Acid chlorides are generally more reactive than anhydrides and will drive the reaction more effectively.[2]
-
Role of Base: The reaction of an amine with an acid chloride produces one equivalent of hydrochloric acid (HCl), which protonates the starting amine, rendering it non-nucleophilic.[2] Using at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or a slight excess of a base like pyridine is crucial to neutralize this HCl. Pyridine can also act as a nucleophilic catalyst.
-
Reaction Conditions: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions via Thin-Layer Chromatography (TLC).
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acylating agent to push the reaction to completion.
-
Caption: Troubleshooting logic for low acylation yield.
Q2: My TLC plate shows multiple spots after the acylation reaction, indicating impurities. How can I minimize the formation of side products?
A2: Side product formation often arises from impurities in the starting material or non-selective reaction conditions.
-
Causality: The commercial 2-methyl-5-nitroaniline may contain isomers from the initial nitration of o-toluidine. Additionally, while unlikely, over-acylation on the amide nitrogen is a theoretical possibility under harsh conditions, though the amide nitrogen is significantly less nucleophilic.[2]
-
Solutions:
-
Purify Starting Material: If you suspect isomeric impurities, recrystallize the 2-methyl-5-nitroaniline from an appropriate solvent like ethanol before use.
-
Controlled Addition: Add the propanoyl chloride dropwise to the solution of the amine at a low temperature (e.g., 0-5 °C) before allowing it to warm to room temperature or gently heating. This minimizes localized high concentrations of the highly reactive acylating agent.[3]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, especially if trace metal impurities are present.
-
Part 2: Reduction of N-(2-methyl-5-nitrophenyl)propanamide
The primary goal of this step is the chemoselective reduction of the nitro group to an amine without affecting the amide functionality.[4][5]
Q3: The reduction of the nitro group is incomplete or very slow. How can I ensure full conversion to the desired amine?
A3: Incomplete reduction is usually due to an inappropriate choice of reducing agent, catalyst deactivation, or insufficient reaction time.
-
Causality: The nitro group reduction is a complex, multi-electron process.[6] The catalyst surface can be poisoned by impurities, or the hydrogen source may be depleted or inefficiently transferred.
-
Solutions:
-
Catalytic Transfer Hydrogenation: This is often the most reliable and scalable method. Using 10% Palladium on Carbon (Pd/C) with a hydrogen donor like ammonium formate is highly effective.[7][8] Ensure the ammonium formate is used in excess (3-5 equivalents). The reaction is typically run in a protic solvent like methanol or ethanol at reflux.
-
Catalyst Loading: For catalytic methods, use an appropriate catalyst loading, typically 5-10 mol% of Pd/C by weight.[7]
-
Metal/Acid Reduction: A classic and robust method is using a metal like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (HCl or acetic acid).[7][9] These methods are often very effective and less prone to catalyst poisoning but can require a more involved work-up to remove metal salts.
-
Monitoring: Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Q4: I am concerned about reducing the amide bond. Which reduction methods are most selective for the nitro group?
A4: This is a valid concern. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) would reduce both the nitro and amide groups. Therefore, choosing a chemoselective method is critical.
-
Causality: The amide carbonyl is less electrophilic than the nitro group under many reduction conditions. Methods that proceed via catalytic hydrogenation or electron transfer from metals in acid are highly selective for the nitro group.[4][7]
-
Recommended Selective Methods:
-
Catalytic Hydrogenation (H₂/Pd/C): Generally very selective for nitro groups over amides.
-
Transfer Hydrogenation (Pd/C, Ammonium Formate): A mild and highly selective method.[8]
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O): An excellent choice for high selectivity, especially when other reducible functional groups are present. The reaction is typically run in ethanol or ethyl acetate.[7]
-
Iron/HCl or Iron/NH₄Cl: A classic, cost-effective, and robust method that is selective for the nitro group.[5]
-
| Reduction Method | Pros | Cons | Selectivity |
| H₂/Pd/C | High yield, clean reaction | Requires H₂ gas setup | Excellent |
| Pd/C, HCOONH₄ | No high-pressure H₂, mild | Can be slower than H₂ | Excellent[7][8] |
| SnCl₂·2H₂O | Excellent selectivity, tolerates many functional groups | Stoichiometric tin waste, work-up can be tedious | Excellent[7] |
| Fe/HCl | Very low cost, robust | Large amount of iron sludge, acidic work-up | Very Good[5][9] |
Q5: My final product is a dark brown or purple oil/solid, not the expected light-colored compound. What causes this and how can I prevent it?
A5: Aromatic amines, especially phenylenediamines and their derivatives, are highly susceptible to air oxidation, which produces intensely colored polymeric impurities.
-
Causality: The electron-rich aromatic ring and the lone pairs on the nitrogen atoms are easily oxidized by atmospheric oxygen, a process that can be catalyzed by trace metals or light.
-
Solutions:
-
Inert Atmosphere Work-up: After the reaction is complete and the catalyst has been filtered off, conduct all subsequent steps (solvent evaporation, extraction, etc.) under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) for the work-up and any subsequent chromatography or recrystallization.
-
Purification via Schiff Base: For persistent purification issues, the product can be derivatized. Reacting the crude product with an aromatic aldehyde (like benzaldehyde) can form a stable, crystalline Schiff base with the newly formed primary amine. This derivative can be easily purified by recrystallization. Subsequent hydrolysis under mild acidic conditions will regenerate the pure amine.[10][11]
-
Storage: Store the final, purified product under an inert atmosphere, protected from light, and at a low temperature.
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to monitor these reactions?
A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a solvent system like ethyl acetate/hexanes to track the disappearance of the starting material and the appearance of the product. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure, and Mass Spectrometry (MS) will confirm the molecular weight.[8]
Q: What specific safety precautions should I be aware of?
A:
-
Acylating Agents: Propanoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.
-
Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with care.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Quench it carefully by adding it to water. Hydrogen gas is highly flammable.
-
Metal/Acid Reductions: These reactions produce flammable hydrogen gas. Ensure proper ventilation.
Q: Can I perform this synthesis as a one-pot reaction?
A: While one-pot acylations are known, a one-pot acylation-reduction is not advisable for this specific synthesis. The conditions required for acylation (often basic) and reduction (often acidic or neutral with a metal catalyst) are generally incompatible. A sequential, two-step process with isolation and purification of the intermediate N-(2-methyl-5-nitrophenyl)propanamide is strongly recommended for achieving the highest yield and purity of the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)propanamide (Acylation)
-
Materials:
-
2-Methyl-5-nitroaniline (1.0 eq)
-
Pyridine (2.0 eq)
-
Propanoyl chloride (1.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-5-nitroaniline in dry DCM.
-
Add pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add propanoyl chloride dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water to obtain N-(2-methyl-5-nitrophenyl)propanamide.
-
Protocol 2: Synthesis of this compound (Reduction)
-
Materials:
-
N-(2-methyl-5-nitrophenyl)propanamide (1.0 eq)
-
10% Palladium on Carbon (10 wt%)
-
Ammonium formate (5.0 eq)
-
Methanol
-
-
Procedure:
-
To a solution of N-(2-methyl-5-nitrophenyl)propanamide in methanol, add ammonium formate.
-
Carefully add the 10% Pd/C catalyst to the mixture under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 2-6 hours. Monitor the reaction by TLC until all the starting material is consumed.[8]
-
Cool the reaction to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The work-up should be performed quickly to minimize air exposure.
-
If necessary, purify the crude product by recrystallization or column chromatography using degassed solvents.
-
Caption: Decision tree for selecting a chemoselective nitro reduction method.
References
- ChemChart. This compound (436089-02-0).
- MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development.
- Smolecule. Buy N-(2-methyl-5-nitrophenyl)propanamide | 77252-57-4.
- Chemcess. Acylation Of Aromatic Compounds.
- Benchchem. selective reduction of nitro group without affecting other functional groups.
- ResearchGate. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF.
- Wikipedia. Reduction of nitro compounds.
- Chemistry LibreTexts. Reactions of Amines.
- Google Patents. US20020016506A1 - Process for producing N-acylnitroaniline derivative.
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- Benchchem. An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide.
- Synlett. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.
- Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
- Google Patents. US1973472A - Purification of methyl-para-amino phenol.
- Benchchem. An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological.
Sources
- 1. Buy N-(2-methyl-5-nitrophenyl)propanamide | 77252-57-4 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 11. US1973472A - Purification of methyl-para-amino phenol - Google Patents [patents.google.com]
Technical Support Center: Purification of N-(5-amino-2-methylphenyl)propanamide
Welcome to the technical support center for the purification of N-(5-amino-2-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful purification of this compound.
Introduction
This compound is a chemical compound with the molecular formula C10H14N2O.[1][2] The presence of both an amino and an amide functional group in its structure makes it a valuable intermediate in various fields of chemical synthesis, including pharmaceutical development.[3][4] Achieving high purity of this compound is critical for the reliability and reproducibility of downstream applications. This guide provides a comprehensive resource for troubleshooting common purification challenges and answers frequently asked questions, drawing upon established chemical principles and analogous purification strategies for similar molecules.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
Q1: What are the common impurities I might encounter during the synthesis and purification of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. However, some common classes of impurities to anticipate include:
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Unreacted Starting Materials: The most common impurities are often the materials you started with. For the synthesis of this compound, which can be synthesized from 2,4-diaminotoluene and propionyl chloride, residual amounts of these starting materials may be present.[5]
-
Byproducts of the Reaction: Side reactions can lead to the formation of structurally related impurities. For instance, di-acylated products where the amino group is also acylated, or positional isomers if the starting materials are not isomerically pure.
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction steps, as well as any catalysts or reagents used, can also be present in the crude product.
-
Degradation Products: this compound, containing an amino group, may be susceptible to oxidation or other forms of degradation, especially if exposed to air, light, or extreme temperatures for extended periods.
A thorough understanding of your synthetic pathway is the first step in identifying potential impurities. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are invaluable for identifying the number and nature of impurities present in your crude product.
Q2: My yield is very low after recrystallization. What are the potential reasons and how can I improve it?
A2: Low yield after recrystallization is a common issue. Here are several factors that could be contributing to this problem and suggestions for improvement:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound has significant solubility in the solvent even at low temperatures, a substantial amount will remain in the mother liquor, leading to low recovery.
-
Troubleshooting Tip: Perform a thorough solvent screen with small amounts of your crude product to identify the optimal solvent or solvent system.[6] Test a range of solvents with varying polarities.
-
-
Using Too Much Solvent: Adding an excessive amount of solvent to dissolve the crude product will result in a lower yield, as more of your compound will remain dissolved in the mother liquor upon cooling.
-
Troubleshooting Tip: Add the hot solvent in small portions, just enough to dissolve the crude product completely.
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Troubleshooting Tip: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[6]
-
-
Premature Crystallization: If the compound crystallizes too early, for instance, during a hot filtration step, this can lead to significant loss of product.
-
Troubleshooting Tip: Ensure all your glassware is pre-heated, and use a slight excess of hot solvent to prevent premature crystallization.
-
Q3: I see multiple spots on my TLC plate after column chromatography. How can I improve the separation?
A3: Achieving good separation in column chromatography depends on several factors. If you are observing poor separation, consider the following:
-
Inappropriate Mobile Phase Polarity: The polarity of your eluent is crucial for good separation. If the polarity is too high, all components will elute quickly with little separation. If it's too low, the components may not move off the column at all.
-
Troubleshooting Tip: Develop your separation on a TLC plate first. Aim for an Rf value of 0.2-0.4 for your target compound. You can adjust the polarity of your mobile phase by varying the ratio of your solvents (e.g., ethyl acetate and hexane).[7]
-
-
Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.
-
Troubleshooting Tip: As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase (e.g., silica gel).
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in uneven flow of the mobile phase and poor separation.
-
Troubleshooting Tip: Ensure your stationary phase is packed uniformly. A "wet packing" method, where the stationary phase is slurried with the mobile phase before being added to the column, is often recommended.
-
-
Sample Application: Applying the sample in a large volume of solvent can lead to a broad initial band.
-
Troubleshooting Tip: Dissolve your sample in a minimal amount of the mobile phase or a less polar solvent, and apply it carefully to the top of the column in a narrow band.
-
Q4: My purified compound seems to be degrading. How can I prevent this?
A4: Aromatic amines can be sensitive to air and light. If you suspect your purified this compound is degrading, take the following precautions:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light. Storing at low temperatures (e.g., in a refrigerator or freezer) can also slow down degradation.
-
Handling: When working with the compound, try to minimize its exposure to air and bright light.
-
Purity: Ensure that all residual acidic or basic impurities from the synthesis are removed, as these can sometimes catalyze degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The two most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for crystalline solids if a suitable solvent can be found. It is a cost-effective and scalable method for removing small amounts of impurities.[6]
-
Column Chromatography: This technique is highly versatile and can be used to separate complex mixtures of compounds. It is particularly useful when dealing with non-crystalline solids or when recrystallization fails to provide adequate purity.[7]
The choice between these two methods will depend on the nature and quantity of the impurities, as well as the scale of your purification.
Q2: How do I choose the right solvent for the recrystallization of this compound?
A2: The selection of an appropriate solvent is the most critical step for successful recrystallization.[6] The ideal solvent should have the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.
-
The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.
A good starting point for solvent selection is to test a range of solvents with varying polarities. Given the structure of this compound, solvents such as ethanol, isopropanol, ethyl acetate, or mixtures of these with water or hexane could be good candidates. A systematic solvent screening is highly recommended.
Q3: What is a good starting point for developing a column chromatography method for this compound?
A3: A good starting point for developing a column chromatography method is to use silica gel as the stationary phase, as it is a versatile and widely used adsorbent for a broad range of organic compounds.
For the mobile phase, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a common choice for compounds of intermediate polarity. You can start by running TLC plates with varying ratios of these solvents to find a system that gives your target compound an Rf value between 0.2 and 0.4. This will likely provide good separation on a column. A gradient elution, where the polarity of the mobile phase is gradually increased over time, can also be very effective for separating complex mixtures.[8]
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your final product. It is often advisable to use more than one method to get a comprehensive picture of the purity.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method for assessing purity. A pure compound will show a single peak in the chromatogram.[7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and can also be used to detect the presence of impurities.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of your compound and can help in the identification of any impurities.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and the specific volumes will need to be optimized based on your own solvent screening experiments.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound by column chromatography. The mobile phase composition should be determined by preliminary TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[7]
-
Mobile phase (e.g., ethyl acetate/hexane mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- This compound (436089-02-0) - Chemchart. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (2013).
- N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide 1g - Dana Bioscience. (n.d.).
-
This compound | C10H14N2O | CID 821314 - PubChem. (n.d.). Retrieved from [Link]
-
Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC - NIH. (2021). Retrieved from [Link]
- SEPARATION OF ORGANIC MIXTURES. (n.d.).
-
N-(5-amino-2-methylphenyl)-2-[2-cyanopropyl(methyl)amino]propanamide - PubChem. (n.d.). Retrieved from [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (2001).
-
N-{2-methyl-5-[(phenylcarbamoyl)amino]phenyl}propanamide - Chemspace. (n.d.). Retrieved from [Link]
- Method for crystallization of amino acids - Google Patents. (1992).
- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (n.d.).
-
A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity - PubMed. (1982). Retrieved from [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - NIH. (n.d.). Retrieved from [Link]
-
proper use of amino column - Chromatography Forum. (2009). Retrieved from [Link]
-
Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | lookchem. (n.d.). Retrieved from [Link]
-
PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011). Retrieved from [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. (2025). Retrieved from [Link]
- Purification of methyl-para-amino phenol - Google Patents. (1934).
-
Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban - ResearchGate. (n.d.). Retrieved from [Link]
- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents. (2013).
-
Synthesis and characterization of two novel poly(amide-imide)s containing pendent (5-(4,5-diphenyl-1H-imidazol-2-yl)furan-2-yl)phenyl moieties and natural amino acids linkages for adsorption of Cu(II) - ResearchGate. (2019). Retrieved from [Link]
Sources
- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. proper use of amino column - Chromatography Forum [chromforum.org]
Technical Support Center: N-(5-amino-2-methylphenyl)propanamide Stability and Storage
Welcome to the technical support center for N-(5-amino-2-methylphenyl)propanamide (CAS: 436089-02-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties inherent to its structure as both an aromatic amine and an amide.
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions for this compound?
Based on the chemical nature of aromatic amines, this compound is susceptible to oxidative degradation, which can be accelerated by exposure to light and air. Aniline and its derivatives, for instance, are known to change color from colorless to brown upon storage due to atmospheric oxidation.[1][2] Therefore, for optimal long-term stability, we recommend the following conditions:
-
Temperature: Store at 2-8°C. While some related stable compounds are stored at room temperature, refrigeration will slow down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Container: Use a tightly sealed, appropriate container, such as a glass vial with a secure cap, to prevent moisture and air ingress.
I've noticed a slight discoloration of my solid this compound sample over time. Is it still usable?
Discoloration (e.g., turning yellowish or brownish) is a common indicator of degradation in aromatic amines, often due to oxidation. While a slight change in color may not significantly impact the purity for some applications, it is crucial to re-evaluate the compound's purity before use in sensitive experiments.
Recommendation:
-
Purity Check: We strongly advise performing a purity analysis (e.g., by HPLC, LC-MS, or NMR) to determine the extent of degradation.
-
Risk Assessment: For applications where high purity is critical, such as in quantitative assays or when synthesizing a final drug product, using a discolored batch is not recommended. For less sensitive applications, the usability will depend on the level of impurities and their potential interference with your experiment.
How stable is this compound in solution?
The stability of this compound in solution depends on the solvent, pH, and storage conditions.
-
Solvent Choice: Use high-purity, anhydrous solvents if possible. Protic solvents may participate in hydrolysis under certain conditions, although amides are generally resistant to this at neutral pH.
-
pH: The amide linkage is generally stable to hydrolysis in neutral aqueous solutions at room temperature. However, hydrolysis can be catalyzed by strong acidic or basic conditions, especially with heating.[3] The aromatic amine group can be protonated in acidic conditions, which may alter its properties and stability.
-
Storage of Solutions: If you need to store the compound in solution, we recommend the following:
-
Prepare fresh solutions before use whenever possible.
-
If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
-
For longer-term storage, consider flash-freezing aliquots in an appropriate solvent and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be related to the stability of this compound.
Scenario 1: Inconsistent results in my biological assay.
Possible Cause: Degradation of your this compound stock solution.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Always start by preparing a fresh stock solution from the solid compound.
-
Verify Solid Compound Integrity: If the solid has been stored for a long time or shows signs of discoloration, re-check its purity.
-
Solvent Purity: Ensure the solvent used to prepare the stock solution is of high quality and free of contaminants that could promote degradation (e.g., peroxides in ethers).
-
Assay Buffer Compatibility: Evaluate the pH of your assay buffer. If it is strongly acidic or basic, consider the possibility of hydrolysis, especially if the assay involves elevated temperatures.
Scenario 2: I see unexpected peaks in my chromatogram (HPLC/LC-MS).
Possible Cause: Presence of degradation products.
Troubleshooting Steps:
This is a common issue addressed by performing forced degradation studies in pharmaceutical development to identify potential impurities.[4][5][6][7] You can perform a simplified version of these studies to understand the degradation profile of your compound.
dot
Caption: Troubleshooting workflow for identifying degradation products.
Experimental Protocol: Simplified Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photostability: Expose a solution to a UV lamp (e.g., 254 nm) and a visible light source for 24 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by your HPLC/LC-MS method.
-
Comparison: Compare the chromatograms of the stressed samples to your experimental sample. If the retention times of the unknown peaks match those in the stressed samples, you can identify the likely cause of degradation.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | 2-8°C | To minimize oxidative and thermal degradation. |
| Storage Atmosphere | Inert gas (Argon, Nitrogen) | To prevent oxidation of the aromatic amine. |
| Light Exposure | Protect from light | Aromatic amines can be photolabile.[1][8] |
| pH Stability (in solution) | Neutral (pH 6-8) | Amide hydrolysis is minimized at neutral pH.[3] |
| Recommended Solvents | Anhydrous acetonitrile, methanol, DMSO | Minimize potential for hydrolysis. |
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
AFG Bioscience. SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Washington State University. Aniline Standard Operating Procedure. Retrieved from [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Washington State University. Aniline Safety Information. Retrieved from [Link]
-
ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]
-
Techno PharmChem. ANILINE Safety Data Sheet. Retrieved from [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Chemchart. This compound (436089-02-0). Retrieved from [Link]
-
Chemspace. N-{2-methyl-5-[(phenylcarbamoyl)amino]phenyl}propanamide. Retrieved from [Link]
-
Chemguide. the hydrolysis of amides. Retrieved from [Link]
-
NCERT. Amines. Retrieved from [Link]
Sources
- 1. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. ijsdr.org [ijsdr.org]
- 3. nj.gov [nj.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(5-amino-2-methylphenyl)propanamide
An in-depth guide to resolving common purification challenges for N-(5-amino-2-methylphenyl)propanamide, tailored for research and development scientists.
As a key intermediate in various research and development pipelines, the purity of this compound is paramount. Impurities can lead to ambiguous biological data, introduce artifacts in material science applications, and cause failures in multi-step syntheses. This guide provides practical, in-depth answers to common purification and analytical challenges encountered during its handling.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Impurity Profile
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway involves the acylation of a diamine precursor, which itself is often prepared by the reduction of a nitroaniline. Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most prevalent impurities are often the materials you started with. This can include the parent aniline, 4-methyl-3-aminonitrobenzene, if the nitro reduction step was incomplete, or 2,4-diaminotoluene if the subsequent acylation did not go to completion. Residual acylating agents (e.g., propionic anhydride or propionyl chloride) are usually quenched during workup but their byproducts may be present.
-
Reaction Byproducts: Side reactions can introduce structurally similar impurities that are challenging to separate. A common byproduct is the di-acylated species, N,N'-(4-methyl-1,3-phenylene)dipropanamide, where both amino groups on the precursor diamine have been acylated.
-
Process-Related Impurities: These include residual solvents used in the reaction or workup, catalysts (e.g., palladium on carbon from a reduction step), and any reagents used for pH adjustment or extraction[1][2].
Identifying these potential contaminants is the first step in designing an effective purification strategy.
Section 2: Purification Strategies & Step-by-Step Protocols
Q2: My crude product is an off-color solid with a broad melting point. What is the most straightforward purification method to try first?
A2: For solid organic compounds like this compound, recrystallization is the most effective and economical first-line purification technique[3]. It leverages differences in solubility between your target compound and impurities at different temperatures to achieve separation. A successful recrystallization can dramatically improve purity and yield well-defined crystals.
The choice of solvent is the most critical factor for success[4]. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Step-by-Step Protocol:
-
Solvent Screening:
-
Place ~20-30 mg of your crude product into several small test tubes.
-
To each tube, add ~0.5 mL of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures).
-
Observe solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heat the tubes that pass the initial screen in a water or sand bath. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a good solvent choice. A 95% Ethanol/Water mixture is often a good starting point for polar compounds like this.
-
-
Recrystallization Procedure:
-
Place your crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to just dissolve the entire solid.
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield[4].
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum.
-
Q3: Recrystallization improved the purity, but analytical tests show that closely related impurities remain. What is the next logical step?
A3: When impurities have similar solubility profiles to your target compound, column chromatography is the preferred method for separation. However, the presence of a basic primary amine in this compound presents a specific challenge with standard silica gel.
The Challenge with Amines on Silica: Silica gel is acidic due to surface silanol (Si-OH) groups. Basic amines can interact strongly with these acidic sites, leading to poor separation, significant peak tailing, and in some cases, irreversible adsorption or degradation of the product[5][6].
The Solution: To counteract this, you can either neutralize the silica's acidity or use a different stationary phase.
-
Option A: Mobile Phase Modification: Add a small amount of a competing base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your mobile phase[5]. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Option B: Amine-Functionalized Silica: Use a pre-treated stationary phase, like amine-functionalized silica (KP-NH). This provides a more inert surface, minimizing the strong acid-base interactions and often leading to much cleaner separations with simpler solvent systems like hexane/ethyl acetate[6].
Caption: General purification workflow for this compound.
Q4: My main impurity is the unreacted diamine starting material. Can I remove this without resorting to chromatography?
A4: Yes, an acid-base liquid-liquid extraction can be highly effective for removing basic impurities from a less basic or neutral product dissolved in an organic solvent[7]. The principle relies on the differential pKa of the amino groups. While both your product and the starting diamine are basic, their basicity may differ enough for selective extraction. Alternatively, this method is excellent for removing basic impurities from neutral byproducts.
-
Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The protonated amine impurities will form salts (anilinium chlorides) that are soluble in the aqueous layer[7].
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh aqueous acid 1-2 more times to ensure complete removal.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to recover the purified product.
Caption: Visualizing the separation of basic impurities via acid extraction.
Section 3: Purity Assessment & Analytical Troubleshooting
Q5: How can I definitively confirm the purity of my final product and identify any remaining trace impurities?
A5: A multi-technique approach is recommended for robust purity assessment[8].
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A well-developed method can separate your main compound from trace impurities, allowing for purity calculation by peak area percentage. A typical starting point would be a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA to improve peak shape)[9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting impurities with different proton environments. By integrating the peaks corresponding to your product against those of impurities, you can estimate purity. Comparing your spectrum to a reference or to literature values is essential. It is also a powerful tool for identifying residual solvents by comparing unknown peaks to known chemical shift tables[10][11].
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compound and its potential impurities are thermally stable and volatile, GC-MS is a highly sensitive technique. It separates components based on their boiling points and provides mass-to-charge ratio data, which can help in the definitive identification of unknown peaks[12].
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Gradient elution provides good resolution for a range of polarities. |
| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | UV at 254 nm and 280 nm | Aromatic nature of the compound allows for strong UV absorbance. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Q6: My HPLC chromatogram shows a tailing peak for my compound. What is causing this and how can I fix it?
A6: Peak tailing in HPLC, especially for basic compounds like yours, is almost always caused by secondary interactions between the analyte and the stationary phase. The free silanol groups on the silica backbone of a C18 column can interact with the basic amine, causing some molecules to "stick" and elute more slowly, creating a tail[5].
Troubleshooting Steps:
-
Modify the Mobile Phase: The easiest fix is to add a competing agent to the mobile phase.
-
Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate your amine to R-NH3+. This positive charge will be repelled by any residual protonated silanols, minimizing unwanted interactions and sharpening the peak.
-
Basic Modifier: Alternatively, adding a small amount of triethylamine (TEA) can mask the silanol groups, preventing the interaction in the first place[5].
-
-
Use a Different Column: If mobile phase modifiers are not sufficient, consider a column designed for basic compounds.
-
End-Capped Columns: Use a high-quality, end-capped C18 column where most of the free silanols have been chemically deactivated.
-
Amide- or Polar-Embedded Columns: These columns have stationary phases that are more inert and provide alternative selectivity for polar and basic compounds, shielding the analyte from the silica surface[13].
-
References
-
ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Available at: [Link]
-
MH Chem. (2022). How to purify Amine? YouTube. Available at: [Link]
-
MicroSolv Technology Corporation. (2016). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]
-
Chemchart. (n.d.). This compound (436089-02-0). Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
ACS Publications. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]
-
TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. Available at: [https://www.tsijournals.com/articles/resolving-the-benign-and-the malign-isomers-of-aryl-amines-by-hplc.pdf]([Link] malign-isomers-of-aryl-amines-by-hplc.pdf)
-
ResearchGate. (n.d.). Initial fragments assembled from analyses of the 2D NMR data. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Available at: [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
National Institutes of Health. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Available at: [Link]
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]
- Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
-
ResearchGate. (2010). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Available at: [Link]
-
National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available at: [Link]
-
ScienceDirect. (n.d.). Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. Available at: [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Available at: [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
PubChem. (n.d.). N-(5-amino-2-methylphenyl)-2-[2-cyanopropyl(methyl)amino]propanamide. Available at: [Link]
-
ResearchGate. (n.d.). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. Available at: [Link]
-
ResearchGate. (2023). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid. Available at: [Link]
-
National Institutes of Health. (2021). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. PMC. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. epfl.ch [epfl.ch]
- 12. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 13. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
Optimizing coupling reactions with "N-(5-amino-2-methylphenyl)propanamide"
Answering the user's request.## Technical Support Center: Optimizing Coupling Reactions with N-(5-amino-2-methylphenyl)propanamide
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced troubleshooting for coupling reactions involving this compound. This guide is structured to address specific experimental challenges, moving from foundational principles to complex, reaction-specific optimizations. Our focus is not just on what to do, but why a particular strategy is scientifically sound, ensuring robust and reproducible outcomes.
Part 1: Foundational Concepts & General FAQs
Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of this compound. Its reactivity is dominated by the primary aromatic amine, which is influenced by the electronic and steric effects of the methyl and propanamide substituents.
Q1: What are the key reactive sites on this compound and how do substituents influence them?
Answer: The primary reactive site is the aniline-type amino group (-NH₂) at the C5 position. This group serves as the primary nucleophile in most coupling reactions.
-
Activating Groups: The methyl group (-CH₃) at C2 and the propanamide group (-NHC(O)CH₂CH₃) at C1 are both ortho/para-directing, electron-donating groups (EDGs). Their combined effect makes the aromatic ring electron-rich. This heightened electron density increases the nucleophilicity of the C5 amine compared to unsubstituted aniline, but it also makes the entire molecule susceptible to oxidation.[1][2]
-
Steric Hindrance: The ortho-methyl group provides some steric hindrance, which can influence the approach of bulky electrophiles or catalyst complexes. This is a critical consideration when selecting coupling partners and ligands.
-
Secondary Amide: The propanamide nitrogen is significantly less nucleophilic than the primary amine due to the delocalization of its lone pair into the adjacent carbonyl group. It generally does not participate in coupling reactions under standard conditions but could be a site for side reactions under harsh basic conditions.
Q2: I'm experiencing solubility issues with this compound. What solvents are recommended?
Answer: Based on its structure—a combination of a polar aromatic amine/amide and a nonpolar toluene backbone—solubility can be challenging.
-
Good Solubility: Generally soluble in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). Also shows solubility in alcohols like ethanol and methanol.
-
Moderate to Poor Solubility: Solubility is lower in less polar solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and toluene, especially at room temperature.[3] Heating may be required to achieve dissolution in these solvents for reaction purposes. Always confirm the stability of your reagents at elevated temperatures.
Part 2: Troubleshooting Amide Bond Formation
This is one of the most common applications for this molecule, coupling the C5-amine with a carboxylic acid. While seemingly straightforward, the electronic nature of the aniline substrate presents unique challenges.[4][5]
Q3: My amide coupling reaction is showing low or no yield. What are the primary causes and solutions?
Answer: Low yields with electron-rich anilines are a frequent issue, often stemming from two main sources: inadequate activation of the carboxylic acid or the reduced nucleophilicity of the amine compared to aliphatic counterparts.[4][6]
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting low amide coupling yield.
Q4: Which coupling reagents are best suited for an electron-rich aniline like this?
Answer: The choice of coupling reagent is critical. For challenging substrates like electron-deficient or sterically hindered anilines, more potent reagents are often required. While this compound is electron-rich, general best practices for robust coupling apply.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU / HBTU | Uronium/Aminium Salt | High reactivity, fast reaction times, low epimerization. Generally excellent for difficult couplings. | Can react with the amine to form guanidinium by-products if addition order is not controlled. |
| EDC / DCC | Carbodiimide | Inexpensive, widely used.[7] | Can cause racemization; DCC produces a urea byproduct that is difficult to remove.[6] Often requires an additive like HOBt. |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | High reactivity, clean reaction profile (byproducts are water-soluble). | Can be sensitive to moisture. |
| BTFFH / TFFH | Fluorinating Reagent | Forms highly reactive acyl fluorides in situ, excellent for sterically hindered and electron-deficient amines.[5] | Reagents can be expensive and moisture-sensitive. |
Recommendation: Start with HATU and a non-nucleophilic base like Diisopropylethylamine (DIPEA) in DMF. This combination is robust and effective for a wide range of substrates.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 eq.) in one portion.
-
Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling
The primary amine of this compound is an excellent nucleophile for Buchwald-Hartwig amination, enabling the formation of C(aryl)-N bonds.[8][9] This reaction is powerful but highly sensitive to reaction parameters.
Q5: My Buchwald-Hartwig amination is failing. What are the most common points of failure?
Answer: This reaction's success hinges on the integrity of the catalytic cycle. Failure often points to issues with the catalyst's generation or activity.
Simplified Buchwald-Hartwig Catalytic Cycle & Failure Points
Caption: Key steps and common failure points in the Buchwald-Hartwig cycle.
-
Inefficient Deprotonation (Failure Point 2): The amine must be deprotonated after coordinating to the palladium center. A base that is too weak or sterically hindered may fail to do this effectively. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[11]
-
Slow Reductive Elimination (Failure Point 3): This is the final, product-forming step. For electron-rich anilines, this step can be slow. The choice of ligand is critical here. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to accelerate this step.[12]
Q6: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation. It often arises from β-hydride elimination if the amine has α-hydrogens, or from other decomposition pathways.
-
Choice of Base: Using a slightly weaker or more hindered base can sometimes reduce this side reaction, though it may also slow the main reaction. K₂CO₃ or Cs₂CO₃ can be alternatives to alkoxide bases in some systems.
-
Ligand Selection: Certain ligands are known to suppress hydrodehalogenation. For example, ligands from the Josiphos family can be effective.[10]
-
Temperature Control: Lowering the reaction temperature can often favor the desired productive cycle over decomposition pathways.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst that reliably generates the active Pd(0) catalyst.[10] |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand that accelerates reductive elimination for anilines.[12] |
| Base | NaOtBu (1.5 eq.) | Strong, effective base for deprotonating the coordinated amine.[11] |
| Solvent | Toluene or 1,4-Dioxane | Common, effective solvents for this transformation. Ensure they are anhydrous. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle without excessive decomposition. |
| Atmosphere | Inert (Argon or N₂) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), NaOtBu (1.5 eq.), and the Palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. For persistent palladium contamination, treatment with activated carbon or a specialized scavenger may be necessary.[13]
References
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- This compound (436089-02-0). Chemchart.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks.
- Buchwald-Hartwig Amination. OpenOChem Learn.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
24.8: Reactions of Arylamines. Chemistry LibreTexts. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). Available at: [Link]
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 3. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of N-(5-amino-2-methylphenyl)propanamide
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of N-(5-amino-2-methylphenyl)propanamide (CAS No. 436089-02-0).[1][2][3] It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the unique challenges encountered during the scale-up of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure a robust, reproducible, and safe manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable synthetic pathway is a two-step process. It begins with the selective acylation of 4-methyl-3-nitroaniline, followed by the reduction of the nitro group to the desired primary amine. This route is generally preferred for its high selectivity and the availability of starting materials.
An alternative, though less common, route involves the direct acylation of 2,4-diaminotoluene with propionyl chloride.[1] However, this method often presents significant challenges with selectivity, leading to mixtures of mono- and di-acylated products, which complicates purification on a larger scale.
Q2: What are the critical parameters to control during the initial amidation step?
The amidation of 4-methyl-3-nitroaniline with a propanoylating agent (e.g., propanoyl chloride or propanoic anhydride) is a critical step that dictates the purity of the intermediate, N-(2-methyl-5-nitrophenyl)propanamide.[4] Key parameters to control include:
-
Temperature: Exothermic reactions with acyl halides require careful temperature management to prevent side reactions.
-
Stoichiometry: Precise control of the propanoylating agent is crucial to avoid di-acylation or unreacted starting material.
-
Base Selection: The choice of an appropriate base (e.g., triethylamine, pyridine) is vital to neutralize the acid byproduct and drive the reaction to completion. For large-scale operations, factors like cost, ease of removal, and safety of the base are important considerations.[5][6]
Q3: Which reduction method is recommended for converting the nitro-intermediate to the final product on a large scale?
Catalytic hydrogenation is the most effective and scalable method for the reduction of the nitro group in N-(2-methyl-5-nitrophenyl)propanamide.[7]
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
-
Hydrogen Source: While hydrogen gas is effective, transfer hydrogenation using reagents like ammonium formate or formic acid in the presence of Pd/C can be a safer and more practical option on a larger scale, avoiding the need for high-pressure hydrogenation equipment.[7]
It is crucial to monitor the reaction progress closely to prevent over-reduction of the aromatic ring or other functional groups.
Q4: What analytical techniques are recommended for in-process monitoring?
Effective in-process monitoring is essential for a successful scale-up. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product and any impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative reaction monitoring.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[9]
Q5: What are the primary safety concerns associated with this synthesis?
The synthesis of this compound involves several potential hazards:[10]
-
Toxicity: The starting material, 4-methyl-3-nitroaniline, is toxic if ingested and can cause skin and eye irritation.[11] The final product may also be harmful if inhaled or swallowed.[10]
-
Corrosive Reagents: The use of acyl halides and acids requires appropriate personal protective equipment (PPE) and handling procedures.
-
Flammability: Many organic solvents used in the synthesis and purification are flammable.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Proper handling procedures, such as keeping the catalyst wet, are essential.
A thorough risk assessment should be conducted before commencing any scale-up activities.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Amidation Step
A low yield in the formation of N-(2-methyl-5-nitrophenyl)propanamide is a frequent challenge.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture in the reaction | Verify the dryness of solvents and reagents. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient mixing | Observe for solids settling or poor slurry mixing in the reactor. | Optimize the stirrer design and speed to ensure homogeneous mixing, especially as the reaction volume increases.[12] |
| Side reactions | Analyze the crude product for byproducts using HPLC or GC-MS. | Control the reaction temperature carefully, as higher temperatures can lead to degradation or side reactions. Ensure precise stoichiometric control of reagents. |
| Poor quality of starting materials | Test the purity of 4-methyl-3-nitroaniline and the propanoylating agent. | Use high-purity starting materials. Impurities can interfere with the reaction and complicate purification. |
Problem 2: Incomplete Reduction of the Nitro Group
The presence of the starting nitro-compound in the final product indicates an incomplete reduction.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst deactivation | Observe for a stall in the reaction progress via HPLC or TLC. | Ensure the catalyst is not poisoned by impurities in the substrate or solvent. Increase the catalyst loading if necessary, though this should be optimized for cost-effectiveness. |
| Insufficient reducing agent | Quantify the amount of starting material remaining. | Ensure an adequate molar excess of the hydrogen source (e.g., ammonium formate) is used. |
| Poor mass transfer | Check for issues with hydrogen gas dispersion or mixing of the catalyst slurry. | In catalytic hydrogenation, efficient agitation is critical to ensure good contact between the catalyst, substrate, and hydrogen source.[12] |
Problem 3: Formation of Impurities During Reduction
The formation of byproducts during the reduction step can complicate purification.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-reduction | Look for impurities with a lower molecular weight or the absence of the aromatic ring in mass spectrometry analysis. | Carefully monitor the reaction and stop it as soon as the starting material is consumed. Over-reduction can sometimes be mitigated by using a more selective catalyst or milder reaction conditions. |
| Formation of azo compounds | The presence of colored impurities can indicate the formation of azo or azoxy compounds. | This can occur under certain reduction conditions. Optimizing the pH and ensuring a sufficient amount of reducing agent is present can help minimize these side reactions. |
Problem 4: Difficulty in Product Isolation and Purification
Isolating the final product with high purity can be challenging on a larger scale.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product is an oil or difficult to crystallize | Observe the physical state of the crude product after work-up. | Perform a solvent screen to find a suitable crystallization solvent or solvent system. If direct crystallization is difficult, consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification, followed by neutralization to obtain the free base. |
| Presence of closely-related impurities | Analyze the purity of the isolated product by HPLC. | If impurities co-crystallize with the product, alternative purification methods may be necessary. One advanced technique is the formation of a Schiff base by reacting the crude product with an aromatic aldehyde. The resulting imine can be purified by crystallization, followed by hydrolysis to regenerate the pure amine.[13] |
Experimental Workflows and Diagrams
Overall Synthetic Workflow
The diagram below illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Troubleshooting Low Yield in Amidation
The following decision tree provides a systematic approach to troubleshooting low yields in the amidation step.
Caption: Decision tree for troubleshooting low amidation yield.
References
- Gemo, N., et al. (2023). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Organic Process Research & Development.
-
Chemchart. (n.d.). This compound (436089-02-0). Retrieved from [Link]
- Narayana Kalevaru, V., & Bora, U. (2024). Challenges and outlook for catalytic direct amidation reactions. Chemistry – An Asian Journal.
- Santa Cruz Biotechnology. (n.d.).
- Magano, J., & Dunetz, J. R. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
- Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution.
- EvitaChem. (n.d.). N-(2-methyl-5-nitrophenyl)propanamide.
- Kumar, A., et al. (2023).
- ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
-
Clark, J. (n.d.). Making Amines. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
Save My Exams. (n.d.). Preparation of Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 4-Methyl-3-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- Google Patents. (n.d.). Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- BenchChem. (n.d.). An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (n.d.). An In-Depth Technical Guide to N-(2-Methyl-5- nitrophenyl)acetamide: Discovery, Synthesis, and Biological.
- U.S. Environmental Protection Agency. (n.d.). Propanamide, N-[5-[[2-(acetyloxy)ethyl]amino]-2-[2-(2-methyl-4-nitrophenyl)diazenyl]phenyl]-.
- PubChem. (n.d.). (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide.
- Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino.
- Dana Bioscience. (n.d.). N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide 1g.
- ResearchGate. (n.d.). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY.
- Bio-Synthesis, Inc. (n.d.). News.
- Google Patents. (n.d.).
- PubMed. (n.d.). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)
- PubMed. (n.d.).
- PubChem. (n.d.). N-(2-methylphenyl)-2-(propylamino)propanamide;dihydrochloride.
- PubMed. (n.d.). Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis.
- PubChem. (n.d.). 2-Amino-N-methylpropanamide.
Sources
- 1. chemchart.com [chemchart.com]
- 2. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Buy N-(2-methyl-5-nitrophenyl)propanamide | 77252-57-4 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
Analytical challenges in "N-(5-amino-2-methylphenyl)propanamide" characterization
Technical Support Center: N-(5-amino-2-methylphenyl)propanamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of this compound. This document is designed for researchers, analytical scientists, and drug development professionals who work with this important pharmaceutical intermediate. Given its chemical structure—an aromatic amine combined with an amide functional group—this molecule presents unique analytical challenges, from chromatographic behavior to potential instability.[1][2][3] This guide provides in-depth troubleshooting advice and validated protocols to ensure accurate and reliable characterization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the analysis of this compound.
Q1: My primary HPLC peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?
A: Peak tailing is the most common chromatographic issue for this compound. It is caused by the interaction of the basic primary amino group (-NH2) with acidic residual silanols on standard silica-based C18 columns. To resolve this, you should focus on minimizing these secondary interactions. A recommended starting point is to adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.5 with 0.1% formic or trifluoroacetic acid), which protonates the amine and reduces its interaction with the stationary phase. Using a modern, high-purity, end-capped column is also critical.
Q2: I'm analyzing my sample by mass spectrometry. What are the expected parent ion m/z values in ESI+ mode?
A: For this compound (Molecular Formula: C₁₀H₁₄N₂O, Molecular Weight: 178.23 g/mol ), you should primarily look for the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI+) mode.[4][5]
| Ion Species | Expected m/z | Notes |
| [M+H]⁺ | 179.12 | The most abundant ion in ESI+ mode. |
| [M+Na]⁺ | 201.10 | Often observed as a sodium adduct. |
| [2M+H]⁺ | 357.23 | Dimer ion, may be seen at higher concentrations. |
Q3: My sample solution of this compound is turning brown upon standing. Is this normal?
A: Yes, this is a known issue. Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities.[1] This process can be accelerated by exposure to air (oxygen), light, and trace metals. To ensure sample integrity, it is crucial to store both solid material and solutions under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a refrigerated environment. For analytical purposes, prepare solutions fresh and use an autosampler with temperature control if possible.
Q4: What are the key signals I should look for in an FTIR spectrum to confirm the compound's identity?
A: The FTIR spectrum will provide clear evidence of the key functional groups. Look for:
-
N-H Stretching (Amine & Amide): Two distinct bands around 3400-3200 cm⁻¹ corresponding to the primary amine (-NH₂) and the secondary amide (N-H).
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): A band around 1550-1640 cm⁻¹.
-
C-H Stretching (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the methyl and ethyl groups).
Q5: What is the best solvent for dissolving and storing this compound for analysis?
A: Methanol and acetonitrile are excellent solvents for this compound and are compatible with reversed-phase HPLC.[6] For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d6) is preferred as it will clearly show the exchangeable N-H protons of both the amine and amide groups. Avoid highly acidic or basic aqueous solutions for long-term storage due to the risk of amide hydrolysis.
Section 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
The accurate quantification of purity and impurities relies heavily on a robust HPLC method. This section provides solutions to common chromatographic problems.
Problem: Severe Peak Tailing and Inconsistent Retention Time
This is the most prevalent issue, stemming from the basicity of the primary aromatic amine.
Root Cause Analysis & Solutions:
-
Mobile Phase pH: The pH is the most critical factor. At neutral pH, the primary amine is partially protonated and interacts strongly with deprotonated silanols (Si-O⁻) on the column surface.
-
Solution A (Acidic pH): Lower the mobile phase pH to ~3.0 using an additive like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). This fully protonates the amine to -NH₃⁺ and suppresses the ionization of silanols, dramatically improving peak shape. TFA often provides sharper peaks due to its ion-pairing properties but can cause ion suppression in LC-MS.
-
Solution B (High pH): An alternative is to use a high pH (~10) with a pH-stable column (e.g., hybrid silica). At high pH, the amine is in its neutral, free-base form, and the silanols are fully deprotonated. This can also yield excellent peak shape but requires specialized, robust columns.
-
-
Column Chemistry: Not all C18 columns are created equal.
-
Solution: Use a high-purity, modern, fully end-capped C18 column. These columns have minimal accessible silanols. For particularly difficult separations, consider a column with an alternative stationary phase, such as a Phenyl-Hexyl phase, which offers different selectivity for aromatic compounds.
-
Experimental Protocol: HPLC-UV Purity Method
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent. |
| Gradient | 10% to 90% B over 15 minutes | A good starting gradient for separating impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 5 µL | Adjust based on concentration. |
| Detection (UV) | 254 nm | Aromatic compounds typically absorb at this wavelength. |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile:Water | Ensure complete dissolution. |
Troubleshooting Workflow: HPLC Peak Tailing
Caption: Predicted MS/MS fragmentation of this compound.
Data Table: Key Mass Fragments
| Fragment Description | Proposed Structure | Expected m/z |
| Parent Ion [M+H]⁺ | C₁₀H₁₅N₂O⁺ | 179.12 |
| Loss of Propionyl Group | [C₇H₉N₂]⁺ | 122.08 |
| Protonated Propionamide | [C₃H₈NO]⁺ | 74.06 |
| Loss of Ammonia from Fragment A | [C₇H₆N]⁺ | 105.07 |
Section 4: Stability and Impurity Considerations
As a pharmaceutical intermediate, controlling impurities and understanding degradation is critical for ensuring the quality and safety of the final drug product. [7]
Potential Degradation Pathways
The two primary sites of instability are the primary aromatic amine and the amide linkage.
-
Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation. This can lead to the formation of complex colored polymeric impurities or nitroso-derivatives, especially if nitrite sources are present. [1][8]2. Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures. This would cleave the molecule into 2,4-diaminotoluene and propionic acid.
Diagram of Potential Degradation
Caption: Primary degradation pathways for the target molecule.
Process-Related Impurities
Impurities can also arise from the synthesis process. Based on a likely synthesis from 2,4-diaminotoluene and a propionylating agent, potential impurities include: [9]* Starting Materials: Unreacted 2,4-diaminotoluene or propionyl chloride/anhydride.
-
Isomeric Impurities: Acylation at the other amino group, forming N-(3-amino-4-methylphenyl)propanamide.
-
Di-acylated Impurity: Reaction at both amino groups, forming N,N'-(4-methyl-1,3-phenylene)dipropanamide.
Identifying these requires a well-resolved chromatographic method and confirmation by MS and/or NMR.
References
- Whamine. (n.d.). Physical and Chemical Properties of Aromatic Amines.
- Unacademy. (n.d.). Aromatic Amines.
- Hindawi. (2015). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Dakota Ingredients. (n.d.). Understanding Aromatic Amines: Key Properties for Chemical Synthesis.
- Sundarban Mahavidyalaya. (n.d.). Aromatic Amines.
-
Frontiers Media. (n.d.). Recent Advances in Pharmaceutical Analysis: Applications and New Challenges for the Quality of Medicines. Retrieved from [Link]
-
LinkedIn. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. Retrieved from [Link] c/
-
Spectroscopy Online. (2023). Resolving Analytical Challenges in Pharmaceutical Process Monitoring Using Multivariate Analysis Methods. Retrieved from [Link]
-
JournalsPub. (2025). Major Analytical Problems in Current Pharmaceutical Drug Products. Retrieved from [Link]
-
Parenteral Drug Association. (2023). Challenges of Analytical Method Validation for ATMPs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NMAM METHOD 2005. Retrieved from [Link]
-
Chemchart. (n.d.). This compound (436089-02-0). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
Sources
- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. nbinno.com [nbinno.com]
- 3. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 4. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. cdc.gov [cdc.gov]
- 7. globalpharmatek.com [globalpharmatek.com]
- 8. analyticachemie.in [analyticachemie.in]
- 9. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
"N-(5-amino-2-methylphenyl)propanamide" reaction monitoring by TLC
Welcome to the technical support center for monitoring the synthesis of N-(5-amino-2-methylphenyl)propanamide via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in this specific application. Our focus is on ensuring scientific integrity and providing robust, self-validating protocols.
The synthesis of this compound typically involves the reduction of its nitro precursor, N-(2-methyl-5-nitrophenyl)propanamide. Monitoring this transformation effectively is critical for determining reaction completion, identifying potential side products, and optimizing reaction conditions.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the TLC analysis of this reaction in a direct question-and-answer format.
Question 1: Why are my spots streaking up the TLC plate?
Streaking is a frequent issue, particularly with amine-containing compounds, which can obscure the separation between the starting material and the product.
-
Potential Cause 1: Sample Overloading. Applying too much sample to the baseline is the most common cause of streaking.[1] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Solution: Dilute your reaction mixture sample with an appropriate solvent (e.g., ethyl acetate or methanol) before spotting it on the TLC plate. Aim for spots that are 1-2 mm in diameter.[2]
-
-
Potential Cause 2: Strong Interaction with Silica Gel. The primary amine group in your product, this compound, is basic and can interact strongly with the acidic silica gel stationary phase.[1][2] This strong interaction can cause tailing or streaking.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et3N), typically 0.1-1% of the total solvent volume.[2][3] For example, a mobile phase of 1:1 Ethyl Acetate/Hexane can be modified to 1:1:0.01 Ethyl Acetate/Hexane/Triethylamine.
-
-
Potential Cause 3: High-Boiling Point Solvents. If your reaction is conducted in a high-boiling point solvent like DMF or DMSO, it may not fully evaporate after spotting, causing the sample to smear during development.[4]
-
Solution: After spotting the sample on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual high-boiling solvent before placing it in the developing chamber.[4]
-
Question 2: My spots are not moving from the baseline (Rf ≈ 0). What's wrong?
Spots remaining at the origin indicate that the compounds are too polar to be moved by the current mobile phase.
-
Potential Cause: Mobile Phase is Not Polar Enough. The compounds have a much stronger affinity for the polar stationary phase (silica gel) than for the non-polar mobile phase.[5]
-
Solution: Increase the polarity of your mobile phase. If you are using a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate), increase the proportion of the polar solvent. For example, if a 3:1 Hexane/Ethyl Acetate system fails, try a 1:1 or 1:3 mixture. If that is still insufficient, consider switching to a more polar solvent system, such as Dichloromethane/Methanol.
-
Question 3: The reactant and product spots are too close together (ΔRf is too small). How can I improve separation?
Poor separation makes it difficult to determine if the starting material has been fully consumed.
-
Potential Cause: Inappropriate Mobile Phase Polarity. The chosen solvent system may be too strong or too weak, eluting both compounds at similar rates. An ideal Rf value for your product should be between 0.3 and 0.7 to allow for clear separation from other components.[5]
-
Solution 1: Fine-Tune the Mobile Phase. Test a range of solvent systems with varying polarities. A systematic approach is to start with a non-polar system (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1, 3:7 Hexane/Ethyl Acetate). This allows you to find the "sweet spot" for optimal separation.
-
Solution 2: Use a Co-spot. A "cospot" is a critical tool when Rf values are similar. In one lane, spot your starting material. In the middle lane, spot the starting material first, and then spot the reaction mixture directly on top of it. In the third lane, spot only the reaction mixture. If the starting material is still present, the middle lane will show a single, elongated spot (or two overlapping spots). If the reaction is complete, the middle lane will show two distinct spots corresponding to the starting material and the product.[6]
-
Question 4: I see an unexpected spot on my TLC. What could it be?
The appearance of new spots can indicate side reactions, impurities, or degradation.
-
Potential Cause 1: Compound Degradation on Silica. Some compounds, especially amines, can be unstable on the acidic silica gel surface and may decompose during chromatography.[4][7] This can be exacerbated by exposure to air.[8]
-
Solution: Perform a 2D TLC. Spot your sample in one corner of a square TLC plate and run it in one solvent system. After drying, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Degradation products will appear as new spots off the diagonal.[4][9] Adding a base like triethylamine to the eluent can also help prevent degradation of basic compounds.[2]
-
-
Potential Cause 2: Side Products. The reaction may be producing an unintended substance. For example, incomplete reduction of the nitro group could lead to intermediate species.
-
Solution: This requires further chemical analysis (e.g., LC-MS, NMR) of the reaction mixture to identify the structure of the unknown spot. The TLC provides the initial evidence that an issue exists.
-
Part 2: Frequently Asked Questions (FAQs)
Q: How do I select the best mobile phase to start with?
A: For separating the less polar nitro-precursor from the more polar amino-product, a binary system of a non-polar solvent and a polar solvent is a good starting point.[10] A mixture of Hexane and Ethyl Acetate is a standard choice. Begin with a ratio like 3:1 Hexane:Ethyl Acetate and adjust the polarity based on the initial result. The goal is to have the starting material Rf around 0.6-0.7 and the product Rf around 0.3-0.4.
Q: What are the best visualization techniques for these compounds?
A: Both the starting material (N-(2-methyl-5-nitrophenyl)propanamide) and the product (this compound) are aromatic and contain chromophores, making them visible under UV light.
-
UV Light (254 nm): This should be your primary, non-destructive method. Most commercial TLC plates contain a fluorescent indicator, and compounds that absorb UV light will appear as dark spots.[11][12] This is ideal for tracking the disappearance of the starting material and the appearance of the product.
-
p-Anisaldehyde Stain: This is an excellent general-purpose stain that reacts with many functional groups, including amines, to produce colored spots upon heating.[13] It can help confirm the presence of the product, which may appear as a distinct color.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with easily oxidizable groups. The primary aromatic amine of your product is susceptible to oxidation and will react with the permanganate stain, appearing as a yellow or brown spot on a purple background. The nitro group of the starting material is much less reactive. This selectivity can be highly useful for confirming the identity of the product spot.[11]
Q: How can I use TLC to definitively know the reaction is complete?
A: Reaction completion is generally confirmed when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
Procedure: Run a three-lane TLC plate:
-
Lane 1 (Reference): Starting Material (N-(2-methyl-5-nitrophenyl)propanamide)
-
Lane 2 (Co-spot): Starting Material + Reaction Mixture
-
Lane 3 (Reaction): Reaction Mixture
-
-
Interpretation: The reaction is complete when the spot for the starting material in Lane 1 is absent in Lane 3. The co-spot in Lane 2 should show two clearly separated spots if the reaction is complete and the product has a different Rf.[6]
Part 3: Experimental Protocols & Data
Detailed Protocol: TLC Monitoring of this compound Synthesis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate (e.g., Merck 60 F-254).[10] Do not use a pen, as the ink will run with the solvent.[14]
-
Sample Preparation:
-
Prepare a dilute solution of your starting material (N-(2-methyl-5-nitrophenyl)propanamide) in ethyl acetate.
-
Using a clean capillary tube, withdraw a small amount of your reaction mixture. Dilute it in a separate small vial with ethyl acetate.
-
-
Spotting:
-
Using separate capillary tubes for each sample to avoid cross-contamination, spot the starting material on the left mark of the baseline.
-
Spot the reaction mixture on the right mark.
-
Spot the starting material and then the reaction mixture on the center mark (the co-spot).
-
Ensure spots are small and concentrated, allowing the solvent to dry completely between applications if multiple spots are needed for concentration.[14]
-
-
Development:
-
Prepare the mobile phase (e.g., 2:1 Hexane:Ethyl Acetate) in a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.[6] Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[12]
-
If necessary, use a chemical stain (e.g., p-Anisaldehyde or KMnO₄) for further visualization by dipping the plate in the stain and gently heating it with a heat gun.[15]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[16] Compare the spots in the reaction mixture lane to the reference starting material.
-
Data Summary Table
The following table provides expected results for a well-executed TLC analysis of this reaction. Actual Rf values will vary depending on the exact conditions (TLC plate brand, temperature, mobile phase saturation).[16]
| Compound | Expected Polarity | Typical Mobile Phase (Hexane:EtOAc) | Expected Rf Value | UV (254 nm) | KMnO₄ Stain |
| N-(2-methyl-5-nitrophenyl)propanamide (Start) | Less Polar | 2:1 | ~0.6 - 0.7 | Visible | No reaction |
| This compound (Product) | More Polar | 2:1 | ~0.3 - 0.4 | Visible | Positive |
Visualizations
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and solving common TLC problems.
Caption: A logical workflow for troubleshooting common TLC issues.
References
-
Troubleshooting Thin Layer Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . Bitesize Bio. [Link]
-
Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column . PubMed. [Link]
-
TLC troubleshooting . ChemBAM. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs . OperaChem (YouTube). [Link]
-
TLC Visualization Methods . University of Colorado Boulder, Department of Chemistry. [Link]
-
This compound (436089-02-0) . Chemchart. [Link]
-
Visualizing TLC Plates . Chemistry LibreTexts. [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate . Analytical Methods (RSC Publishing). [Link]
-
Visualizing TLC Plates . Chemistry LibreTexts. [Link]
-
Why do aniline spot disappear in TLC after an hour? . ResearchGate. [Link]
-
Thin Layer Chromatography (TLC) . University of Toronto Scarborough. [Link]
-
Monitoring Reactions by TLC . Washington State University. [Link]
-
Separation of Aniline on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Separation of three aniline substances . ResearchGate. [Link]
-
Mobile Phase Selection Guide . ALWSCI. [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate . ResearchGate. [Link]
-
How To: Monitor by TLC . University of Rochester, Department of Chemistry. [Link]
-
Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives . Journal of Chromatographic Science | Oxford Academic. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives . ResearchGate. [Link]
-
This compound . PubChem. [Link]
-
How can I find out the same Rf value compounds by TLC wise without using NMR? . ResearchGate. [Link]
-
Thin Layer Chromatography . Chemistry Online @ UTSC. [Link]
-
Rf values of the different biogenic amine-dansyl derivatives separated by the TLC method . ResearchGate. [Link]
-
TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde . NOPR. [Link]
-
Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review . PubMed. [Link]
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Surfactant Modified/Mediated Thin-Layer Chromatographic Systems for the Analysis of Amino Acids . PMC - NIH. [Link]
-
Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications . Hindawi. [Link]
-
DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography . Gavin Publishers. [Link]
-
Detection and determination of N-nitrosamino acids by thin-layer chromatography using fluorescamine . PubMed. [Link]
Sources
- 1. chembam.com [chembam.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. How To [chem.rochester.edu]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. silicycle.com [silicycle.com]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of N-(5-amino-2-methylphenyl)propanamide and Related Aniline Derivatives
Abstract
Aniline and its derivatives are cornerstone building blocks in modern organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of substituents on the aniline ring profoundly influences its reactivity and dictates its utility in complex molecular architectures. This guide provides an in-depth comparison of N-(5-amino-2-methylphenyl)propanamide, a key intermediate in medicinal chemistry, with other fundamental aniline derivatives such as aniline, p-toluidine, and acetanilide. We will explore comparative synthesis strategies, analyze their differential reactivity in key transformations with supporting experimental data, and provide detailed, validated protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal aniline building block for their synthetic campaigns.
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are indispensable precursors in the chemical industry. The parent molecule, aniline, features a potent electron-donating amino (-NH2) group that strongly activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions.[1] While this high reactivity is often advantageous, it can also lead to challenges such as polysubstitution and unwanted side reactions, including oxidation.[2]
Synthetic chemists have developed two primary strategies to harness the power of the aniline scaffold while controlling its reactivity:
-
Modulation of the Amino Group: Temporarily converting the highly activating amino group into a less activating amide (e.g., an acetamide) allows for more controlled, selective reactions.[3][4]
-
Introduction of Other Ring Substituents: Adding other electron-donating or electron-withdrawing groups to the ring alters the electronic landscape, influencing both the rate and regioselectivity of subsequent reactions.
This compound is a sophisticated example of a bifunctional aniline derivative that embodies both principles. It contains a moderately activating N-propanamide group, a strongly activating amino group, and a weakly activating methyl group. This unique substitution pattern makes it a versatile intermediate, notably in the synthesis of kinase inhibitors like Imatinib.[5] This guide will dissect the synthetic advantages and challenges of using this molecule in comparison to its simpler relatives.
Synthesis Strategies: A Comparative Overview
The synthetic route to a target aniline derivative is as critical as its subsequent application. The choice of starting material and reaction sequence directly impacts yield, purity, and scalability.
Synthesis of this compound
A robust and logical synthesis of this compound begins with a commercially available nitrotoluene derivative, proceeding through a two-step sequence of acylation followed by reduction. This pathway offers excellent control over the final structure.
The overall workflow is as follows:
Diagram 1: Synthetic workflow for this compound.
This strategy is advantageous because the acylation of the amino group proceeds readily, and the subsequent reduction of the nitro group is a high-yielding and well-established transformation.[6][7] The starting material, 2-methyl-5-nitroaniline, is structurally analogous to 4-methyl-3-nitroaniline, a compound often used in dye and pigment manufacturing.[8]
Comparison with Other Aniline Syntheses
The synthesis of simpler anilines highlights the fundamental trade-offs in aromatic chemistry.
| Derivative | Common Starting Material | Key Synthetic Steps | Primary Challenges & Strategic Notes |
| Aniline | Benzene | 1. Nitration (HNO₃, H₂SO₄)2. Reduction (e.g., Fe, HCl) | The nitration of benzene is a classic electrophilic aromatic substitution (EAS). The subsequent reduction of the nitroarene is a foundational process in industrial chemistry.[9] |
| Acetanilide | Aniline | 1. Acetylation (Acetic Anhydride) | A straightforward reaction used to "protect" or moderate the reactivity of the highly activating amino group.[10] |
| p-Toluidine | Toluene | 1. Nitration (HNO₃, H₂SO₄)2. Reduction | Nitration of toluene yields a mixture of ortho and para isomers that must be separated, adding complexity to purification. |
| This compound | 2-Methyl-5-nitroaniline | 1. Acylation (Propanoyl Chloride)2. Reduction | A multi-step synthesis that builds complexity sequentially. Offers high regiochemical control. |
Table 1: Comparison of synthetic routes for selected aniline derivatives.
Comparative Reactivity in Electrophilic Aromatic Substitution
The true synthetic utility of an aniline derivative is revealed in its reactivity. The substituents on the ring govern the rate and regioselectivity of reactions like halogenation, nitration, and Friedel-Crafts reactions.
The Activating Influence of Amino and Amido Groups
The powerful activating nature of the -NH₂ group stems from the ability of its nitrogen lone pair to donate electron density into the benzene ring via resonance, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack.
When the amino group is acylated to form an amide (-NHCOR), its activating strength is significantly diminished. The nitrogen lone pair is now delocalized not only into the aromatic ring but also into the adjacent carbonyl group. This "cross-conjugation" makes the lone pair less available to the ring.[3][4][11]
Diagram 2: Resonance delocalization in Aniline vs. Acetanilide.
A Head-to-Head Comparison
The reactivity of this compound is a composite of its three activating substituents. The free -NH₂ group is the dominant directing group, making the C4 and C6 positions the most nucleophilic.
The following table provides a semi-quantitative comparison of reactivity towards a standard electrophile, such as Br₂ in a non-polar solvent.
| Compound | Key Substituents | Relative Reactivity (vs. Benzene) | Expected Major Monobromination Product(s) |
| Aniline | -NH₂ | ~10⁹ (Very High) | 2,4,6-Tribromoaniline (Polysubstitution is rapid)[1] |
| p-Toluidine | -NH₂, -CH₃ | ~5x10⁹ (Very High) | 2-Bromo-4-methylaniline |
| Acetanilide | -NHCOCH₃ | ~10⁶ (High) | 4-Bromoacetanilide |
| This compound | -NH₂, -NHCOR, -CH₃ | ~10⁸ (Very High) | N-(4-bromo-5-amino-2-methylphenyl)propanamide and N-(?-bromo-5-amino-2-methylphenyl)propanamide |
Table 2: Comparative reactivity and regioselectivity in electrophilic bromination.
Expert Interpretation: The data clearly shows that while this compound is highly activated due to its free amino group, it is theoretically less prone to runaway polysubstitution than aniline or p-toluidine because the bulk of the propanamide group and the methyl group can provide some steric hindrance. The true value of this substrate lies in its potential for orthogonal functionalization. One can perform electrophilic substitution directed by the powerful -NH₂ group, and then, under different conditions, perform chemistry on the -NH₂ group itself or hydrolyze the amide back to a second amino group.
Validated Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols are provided as robust starting points for synthesis and comparison.
Protocol 1: Synthesis of this compound
Part A: Synthesis of N-(2-methyl-5-nitrophenyl)propanamide
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methyl-5-nitroaniline (10.0 g, 65.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (6.4 mL, 78.8 mmol) dropwise to the stirred solution.
-
Acylation: Slowly add propanoyl chloride (6.3 mL, 72.3 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain N-(2-methyl-5-nitrophenyl)propanamide as a pale yellow solid.
Part B: Synthesis of this compound
-
Setup: To a 500 mL flask, add the N-(2-methyl-5-nitrophenyl)propanamide from Part A (e.g., 10.0 g, 48.0 mmol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~0.5 g, ~5 mol%) to the suspension.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (e.g., balloon or ~50 psi) and stir vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Isolation: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity. If necessary, it can be recrystallized from ethyl acetate/hexanes to yield this compound as an off-white or light brown solid.[5]
Protocol 2: Comparative Acetylation of Aniline to Acetanilide
This protocol demonstrates the fundamental moderation of aniline's reactivity.[10]
-
Setup: Dissolve aniline (5.0 g, 53.7 mmol) in 140 mL of water in a 250 mL Erlenmeyer flask. Add concentrated HCl (4.5 mL) to form the soluble aniline hydrochloride salt.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (5.3 g, 64.6 mmol) in 30 mL of water.
-
Acetylation: To the aniline hydrochloride solution, add acetic anhydride (6.0 mL, 64.4 mmol) and swirl to mix. Immediately add the sodium acetate solution.
-
Precipitation: A white precipitate of acetanilide will form rapidly.
-
Isolation: Cool the mixture in an ice bath for 20 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with cold water and allow it to air dry. The product can be further purified by recrystallization from hot water.
Conclusion and Outlook
This guide demonstrates that this compound is a strategically designed building block that offers a sophisticated level of synthetic control compared to simpler aniline derivatives.
-
Key Advantage: Its bifunctional nature—possessing both a highly activating free amine and a moderately activating, synthetically handleable amide—allows for selective and orthogonal chemical modifications. This is a critical feature in the construction of complex molecules for drug discovery, where precise control over reactivity and regiochemistry is paramount.[12][13]
-
Reactivity Profile: While highly activated towards electrophilic substitution by the free amino group, it is less prone to the uncontrolled polysubstitution that plagues reactions with aniline itself.
-
Synthetic Accessibility: The synthesis is straightforward, proceeding in high yield from readily available nitroaromatic precursors.
For researchers in medicinal chemistry and materials science, understanding the nuanced differences between aniline derivatives is crucial. While aniline provides raw reactivity and acetanilide offers controlled moderation, this compound provides a platform for intricate, multi-step synthetic strategies. Its continued use as a key intermediate in the synthesis of targeted therapeutics underscores its value and highlights the power of rational molecular design.
References
-
Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. ResearchGate. Available from: [Link]
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available from: [Link]
-
p-Phenylenediamine - CIR Report Data Sheet. Cosmetic Ingredient Review. Available from: [Link]
-
This compound (436089-02-0). Chemchart. Available from: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. National Institutes of Health (PMC). Available from: [Link]
-
Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. Chemistry Online. Available from: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. Available from: [Link]
-
Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies. ResearchGate. Available from: [Link]
-
Acetanilide is less reactive than aniline toward electrophilic substitution. Explain. Homework.Study.com. Available from: [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. Available from: [Link]
-
5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry. Available from: [Link]
-
Acylation of —NH_2 group in aniline reduces its reactivity in electrophilic substitution reactions. Allen. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available from: [Link]
-
Why is aniline more reactive than acetanilide? Quora. Available from: [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available from: [Link]
-
Reactions of Aniline. Chemistry Steps. Available from: [Link]
- Process for producing N-acylnitroaniline derivative. Google Patents.
-
Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Available from: [Link]
- Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Google Patents.
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.
-
4-Methyl-3-nitroaniline. PubChem. Available from: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]
-
Addressing the conundrums of p-phenylenediamine hair dye allergy by applying Friedmann's principles of contact sensitization. PubMed. Available from: [Link]
-
Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). Cheméo. Available from: [Link]
-
The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. National Institutes of Health (PMC). Available from: [Link]
-
Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. National Institutes of Health (PMC). Available from: [Link]
-
Design, synthesis and CoMFA studies of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives as p53-MDM2 binding inhibitors. PubMed. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]
-
Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. National Institutes of Health (PMC). Available from: [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. homework.study.com [homework.study.com]
- 4. Acylation of â`NH_2` group in aniline reduces its reactivity in electrophilic substitution reactions. [allen.in]
- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cir-safety.org [cir-safety.org]
- 8. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of N-(5-amino-2-methylphenyl)propanamide Derivatives
This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the N-(5-amino-2-methylphenyl)propanamide scaffold. Moving beyond a simple catalog of findings, we will explore the causal relationships between chemical structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the synthesis strategies, compare antimicrobial, antioxidant, and kinase-inhibiting properties against relevant alternatives, and provide the detailed experimental frameworks necessary for reproducing and expanding upon these findings.
Introduction: The Versatility of the Aminophenylamide Scaffold
The this compound core structure is a versatile scaffold in medicinal chemistry. Its inherent functionalities—an amide linkage, a reactive primary amine, and a substituted phenyl ring—provide multiple points for chemical modification. This flexibility allows for the creation of diverse molecular architectures, leading to a broad spectrum of biological activities. While the parent compound itself is primarily a chemical intermediate[1][2], its derivatives have shown promise in several therapeutic areas, including antimicrobial, antioxidant, and anticancer applications through kinase inhibition.[3][4] The strategic importance of this scaffold lies in its ability to position key pharmacophoric features in a precise three-dimensional orientation, enabling potent and selective interactions with biological targets.
Synthetic Strategies: From Core to Active Derivatives
The primary amino group on the this compound ring is a key handle for derivatization. A common and effective strategy involves the condensation reaction with various aldehydes and ketones to form Schiff bases (imines). This approach is synthetically straightforward and allows for the introduction of a wide array of substituents, enabling extensive exploration of the structure-activity relationship (SAR).
A more complex, multi-step synthesis involves coupling the aminophenylamide core with other heterocyclic systems, a strategy employed in the development of potent kinase inhibitors. For instance, the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a precursor step, where the resulting compound is then further derivatized.[3][5]
Below is a generalized workflow for the synthesis of Schiff base derivatives, a foundational method for diversifying this scaffold.
Caption: Generalized workflow for synthesizing Schiff base derivatives.
Comparative Analysis of Biological Activities
The true value of a chemical scaffold is demonstrated by the biological efficacy of its derivatives. Here, we compare the performance of various this compound derivatives across different biological assays.
Antimicrobial and Antioxidant Activity
A notable series of derivatives was synthesized by reacting N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones.[3] This modification introduces a larger, more complex heterocyclic system onto the original scaffold. The resulting compounds were evaluated for their antimicrobial and antioxidant properties.
Comparative Data:
The study revealed that specific substitutions are critical for activity. Compounds 4b , 4c , and 4e , derived from butan-2-one, pentan-2-one, and acetophenone respectively, showed the most promising activity.[3] This suggests that the nature of the alkyl or aryl group introduced via the ketone plays a significant role in modulating the biological effect.
| Compound ID | Ketone Used | Antimicrobial Activity | Antioxidant Activity (DPPH) |
| 4b | Butan-2-one | Moderate | Good |
| 4c | Pentan-2-one | Moderate | Good |
| 4d | Cyclohexanone | Low | Low |
| 4e | Acetophenone | Moderate | Moderate |
| Standard | Ciprofloxacin | High (Antibacterial) | - |
| Standard | Ketoconazole | High (Antifungal) | - |
| Standard | Ascorbic Acid | - | High |
| (Data synthesized from Mohana, K. N., & Mallesha, L., 2011)[3] |
Expertise & Experience: The moderate antimicrobial activity observed suggests these compounds could serve as a starting point for developing more potent agents. The key takeaway is the successful hybridization of two known bioactive scaffolds (an aminophenylamide and a pyrimidine). The antioxidant activity, particularly in compounds 4b and 4c , is likely due to the molecule's ability to donate a hydrogen atom to stabilize the DPPH free radical, a property enhanced by the electron-donating nature of the overall structure.
Kinase Inhibition: A Scaffold for Anticancer Agents
While direct derivatives of this compound as kinase inhibitors are not extensively reported, structurally related motifs are central to several highly successful kinase inhibitors.[4][6] The aminophenylamide core acts as a crucial "hinge-binding" element, anchoring the inhibitor to the ATP-binding pocket of the target kinase. This insight allows us to use established kinase inhibitors as a comparative benchmark to understand the potential of this scaffold.
For example, Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor, features an N-(2-chloro-6-methylphenyl) moiety linked to a 2-aminothiazole core.[4] Similarly, TAK-593, a highly potent VEGFR2 inhibitor, incorporates an N-methylphenyl group linked to a complex heterocyclic system.[6][7]
The common thread is the substituted phenylamide substructure, which provides a rigid framework for optimal interaction with the kinase domain. The development of selective JAK2 inhibitors also utilized N-phenyl-pyrimidin-2-amine derivatives, which share structural similarities and target the JAK2-STAT signaling pathway.[8]
Sources
- 1. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-(5-amino-2-methylphenyl)propanamide: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the efficient synthesis of key intermediates is paramount. N-(5-amino-2-methylphenyl)propanamide is a valuable building block, and the selection of an optimal synthetic route can significantly impact the overall efficiency and cost-effectiveness of a research program. This guide provides a detailed comparison of two primary synthetic pathways to this compound, offering insights into the experimental methodologies and expected yields to aid researchers in making informed decisions.
Introduction
This compound, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various target molecules in medicinal chemistry and materials science. The strategic placement of its amino, methyl, and propanamide functionalities makes it a versatile precursor. The two most common approaches to its synthesis involve either the direct acylation of a diamine or a two-step process involving the reduction of a nitro-amide intermediate. This guide will dissect both routes, presenting detailed protocols and a comparative analysis of their respective yields and practical considerations.
Route 1: Selective Acylation of 2,4-Diaminotoluene
This approach involves the direct reaction of 2,4-diaminotoluene with propionyl chloride. The primary challenge in this route lies in achieving chemoselective mono-acylation at the less sterically hindered amino group (at position 4, which becomes position 5 in the final product's nomenclature) while avoiding di-acylation or acylation at the more sterically hindered amino group (at position 2). The inherent difference in the nucleophilicity of the two amino groups can be exploited to favor the desired product.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-diaminotoluene (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of propionyl chloride (1 equivalent) in the same anhydrous solvent to the stirred mixture via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.
Discussion of Route 1:
Route 2: Reduction of N-(2-methyl-5-nitrophenyl)propanamide
This two-step route begins with the acylation of 2-methyl-5-nitroaniline, followed by the reduction of the nitro group to an amine. This approach circumvents the issue of chemoselectivity encountered in Route 1.
Step 2a: Synthesis of N-(2-methyl-5-nitrophenyl)propanamide
The synthesis of the nitro-amide intermediate is a straightforward acylation of a mono-functionalized starting material.
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-5-nitroaniline (1 equivalent) in a suitable solvent like dichloromethane or ethyl acetate.
-
Base Addition: Add a base such as triethylamine or pyridine (1.2 equivalents).
-
Acylation: Cool the mixture to 0 °C and slowly add propionyl chloride (1.1 equivalents).
-
Reaction and Workup: Allow the reaction to stir at room temperature until completion (monitored by TLC). The workup is similar to Route 1, involving washing with aqueous acid, base, and brine, followed by drying and solvent evaporation. The crude product is often of high purity and can sometimes be used in the next step without further purification. A yield of around 90% can be expected for this step.[1]
Step 2b: Reduction of the Nitro Group
The reduction of the nitro group in N-(2-methyl-5-nitrophenyl)propanamide to the corresponding amine can be achieved using various reducing agents. Common and effective methods include catalytic hydrogenation or reduction with metals in acidic media.
-
Reaction Setup: In a round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)propanamide (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Acid Addition: Add a small amount of an acid, such as acetic acid or a catalytic amount of hydrochloric acid, to activate the iron.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary. General procedures for nitro reductions with iron often report high yields.[2]
Discussion of Route 2:
This two-step approach offers a more reliable and often higher-yielding pathway to the target molecule. By acylating the commercially available 2-methyl-5-nitroaniline, the issue of selective acylation is avoided. The subsequent reduction of the nitro group is typically a high-yielding and clean reaction. Various reducing agents can be employed, with catalytic hydrogenation (e.g., H₂/Pd-C) offering a very clean reaction profile, while metal-based reductions (e.g., Fe/AcOH or SnCl₂/HCl) are often more cost-effective for larger scale synthesis.[2][3] The overall yield for this two-step process is generally high, often exceeding 75-85% based on the initial nitroaniline.
Comparative Analysis
To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.
| Parameter | Route 1: Selective Acylation | Route 2: Reduction of Nitro-Amide |
| Starting Materials | 2,4-Diaminotoluene, Propionyl Chloride | 2-Methyl-5-nitroaniline, Propionyl Chloride, Reducing Agent (e.g., Iron) |
| Number of Steps | 1 | 2 |
| Key Challenge | Chemoselectivity, potential for multiple products | Handling of nitro compounds, choice of reducing agent |
| Purification | Often requires careful column chromatography to separate isomers | Generally straightforward purification of both intermediate and final product |
| Estimated Yield | 40-70% (highly variable) | >75% (overall) |
| Scalability | May be challenging due to selectivity issues | More readily scalable |
Visualization of Synthetic Pathways
To further illustrate the discussed synthetic strategies, the following diagrams outline the workflows for each route.
Caption: Workflow for the selective acylation of 2,4-diaminotoluene.
Caption: Two-step synthesis via acylation followed by nitro reduction.
Conclusion and Recommendation
Based on the analysis of both synthetic routes, the two-step process involving the reduction of an N-(2-methyl-5-nitrophenyl)propanamide intermediate (Route 2) emerges as the more robust and higher-yielding approach for the synthesis of this compound. While the direct acylation of 2,4-diaminotoluene (Route 1) is more atom-economical in principle, the practical challenges associated with achieving high chemoselectivity and the subsequent purification difficulties make it a less reliable method, particularly for larger-scale preparations.
For researchers requiring a dependable and scalable synthesis of this compound with a high overall yield, Route 2 is the recommended pathway. The starting materials are readily available, and the individual reactions are generally high-yielding and straightforward to perform and purify.
References
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
Sources
A Comparative Spectroscopic Guide to N-(5-amino-2-methylphenyl)propanamide and Its Structural Analogs
This guide provides an in-depth spectroscopic comparison of N-(5-amino-2-methylphenyl)propanamide and three of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of how subtle changes in molecular structure are reflected in various spectroscopic outputs. By understanding these correlations, researchers can better characterize, identify, and differentiate between these closely related compounds.
The selection of analogs for this guide is based on common structural modifications encountered in medicinal chemistry and synthetic organic chemistry, allowing for a systematic evaluation of the impact of isomeric changes and acyl group modification on spectroscopic signatures.
Compounds Under Investigation:
-
Parent Compound: this compound
-
Analog 1: N-(3-amino-4-methylphenyl)propanamide (Positional Isomer)
-
Analog 2: N-(5-amino-2-methylphenyl)acetamide (Acyl Group Homolog)
-
Analog 3: N-(4-amino-3-methylphenyl)propanamide (Positional Isomer)
Introduction: The Significance of Spectroscopic Characterization
In the realm of pharmaceutical sciences and organic synthesis, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for elucidating molecular structures.[1][2] For a family of closely related analogs, such as those derived from this compound, minor alterations in the substitution pattern on the aromatic ring or modification of the amide side-chain can lead to significant changes in their biological activity and physicochemical properties. Consequently, a thorough understanding of their distinct spectroscopic features is crucial for quality control, reaction monitoring, and lead optimization.
This guide is structured to provide not only the spectral data but also the underlying principles governing the observed differences. By explaining the causality behind experimental choices and data interpretation, we aim to equip the reader with the expertise to confidently analyze similar compounds.
Experimental Methodologies
The data presented in this guide are predicted based on established spectroscopic principles and available data for similar compounds, and are presented as what would be expected from standard laboratory protocols. The following section details the self-validating experimental workflows that would be employed to acquire such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.[3]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr and pressing it into a thin, transparent disk.
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is used.
-
Data Acquisition: The sample is introduced into the ion source. For ESI, the analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. For EI, the molecule is fragmented by a high-energy electron beam.
-
Data Analysis: The resulting mass-to-charge ratios (m/z) of the parent ion and fragment ions are analyzed.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption properties of the conjugated system.
Protocol:
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[4]
-
Data Acquisition: The spectrophotometer is blanked with the pure solvent in a quartz cuvette. The sample's absorbance is then measured across a range of wavelengths (typically 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified.
Comparative Spectroscopic Analysis
This section presents a detailed comparison of the spectroscopic data for the parent compound and its three analogs.
¹H NMR Spectroscopy
The ¹H NMR spectra of these analogs are expected to be most informative in the aromatic region (6.0-8.0 ppm), where the substitution pattern dictates the chemical shifts and coupling constants of the ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Parent Compound | Analog 1 | Analog 2 | Analog 3 |
| -CH₃ (ring) | ~2.20 (s, 3H) | ~2.15 (s, 3H) | ~2.20 (s, 3H) | ~2.18 (s, 3H) |
| -NH₂ | ~3.60 (br s, 2H) | ~3.58 (br s, 2H) | ~3.60 (br s, 2H) | ~3.62 (br s, 2H) |
| -NH-C=O | ~7.80 (br s, 1H) | ~7.75 (br s, 1H) | ~7.78 (br s, 1H) | ~7.85 (br s, 1H) |
| -C(=O)-CH₂-CH₃ | ~2.35 (q, 2H) | ~2.35 (q, 2H) | - | ~2.35 (q, 2H) |
| -C(=O)-CH₂-CH₃ | ~1.20 (t, 3H) | ~1.20 (t, 3H) | - | ~1.20 (t, 3H) |
| -C(=O)-CH₃ | - | - | ~2.15 (s, 3H) | - |
| Aromatic H | ~7.05 (d), ~6.50 (dd), ~6.40 (d) | ~7.00 (d), ~6.80 (d), ~6.70 (s) | ~7.05 (d), ~6.50 (dd), ~6.40 (d) | ~7.10 (d), ~6.60 (dd), ~6.55 (d) |
Interpretation:
-
Parent Compound vs. Analogs 1 & 3 (Positional Isomers): The primary difference lies in the aromatic region. The parent compound, with a 1,2,4-substitution pattern, will show a distinct set of three aromatic protons with characteristic ortho and meta couplings. Analog 1 (1,3,4-substitution) and Analog 3 (1,3,4-substitution) will have different splitting patterns and chemical shifts due to the altered electronic environment and proximity of the substituents. The relative positions of the electron-donating amino and methyl groups and the electron-withdrawing propanamido group significantly influence the shielding/deshielding of the aromatic protons.[5]
-
Parent Compound vs. Analog 2 (Acyl Group Homolog): The spectra will be very similar, especially in the aromatic region, as the ring substitution is identical. The key difference will be the signals for the amide side chain. Analog 2 will show a singlet for the acetyl methyl group (~2.15 ppm) instead of the quartet and triplet for the propionyl group seen in the parent compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon skeleton of the molecules.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Parent Compound | Analog 1 | Analog 2 | Analog 3 |
| -CH₃ (ring) | ~17.5 | ~20.0 | ~17.5 | ~18.0 |
| -C(=O)-CH₂-CH₃ | ~29.8 | ~29.8 | - | ~29.8 |
| -C(=O)-CH₂-CH₃ | ~9.8 | ~9.8 | - | ~9.8 |
| -C(=O)-CH₃ | - | - | ~24.5 | - |
| Aromatic C-NH₂ | ~145.0 | ~144.0 | ~145.0 | ~146.0 |
| Aromatic C-NH-C=O | ~130.0 | ~131.0 | ~130.0 | ~129.0 |
| Aromatic C-CH₃ | ~128.0 | ~135.0 | ~128.0 | ~127.0 |
| Other Aromatic C | ~125.0, ~115.0, ~110.0 | ~130.0, ~120.0, ~114.0 | ~125.0, ~115.0, ~110.0 | ~132.0, ~118.0, ~113.0 |
| -C=O | ~173.0 | ~173.0 | ~169.0 | ~173.0 |
Interpretation:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon attached to the amino group (C-NH₂) is expected to be significantly shielded, while the carbon attached to the amide group (C-NH-C=O) will be deshielded. The different substitution patterns in the positional isomers (Analogs 1 and 3) will result in unique sets of signals for the aromatic carbons.[4]
-
Amide Carbonyl: The carbonyl carbon of the propanamide group in the parent and analogs 1 and 3 will appear around 173.0 ppm. In contrast, the acetyl carbonyl in Analog 2 is expected at a slightly higher field (~169.0 ppm).
-
Alkyl Carbons: The chemical shifts of the methyl and ethyl carbons are characteristic and help differentiate Analog 2 from the others.
FT-IR Spectroscopy
FT-IR spectroscopy is excellent for confirming the presence of key functional groups.
Table 3: Predicted Characteristic FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Mode | Expected Range | Parent & Analogs 1, 3 | Analog 2 |
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3500-3300 | ~3450, ~3360 | ~3450, ~3360 |
| N-H (Amide) | Stretch | 3300-3100 | ~3280 | ~3280 |
| C-H (Aromatic) | Stretch | 3100-3000 | ~3050 | ~3050 |
| C-H (Alkyl) | Stretch | 3000-2850 | ~2970, ~2880 | ~2930, ~2860 |
| C=O (Amide I) | Stretch | 1700-1630 | ~1660 | ~1665 |
| N-H (Amine/Amide II) | Bend | 1650-1550 | ~1620, ~1560 | ~1620, ~1560 |
| C=C (Aromatic) | Stretch | 1600-1450 | ~1590, ~1510 | ~1590, ~1510 |
| C-N | Stretch | 1350-1250 | ~1300 | ~1300 |
Interpretation:
-
All four compounds will exhibit similar characteristic peaks for the primary amine (two N-H stretches), the secondary amide (one N-H stretch and a strong C=O stretch), and the aromatic ring.[6][7]
-
The primary amine N-H stretching bands are typically found between 3400-3250 cm⁻¹.[6] The secondary amide N-H stretch is usually a single band around 3350-3310 cm⁻¹.
-
The Amide I band (C=O stretch) is one of the most intense peaks and is expected around 1660 cm⁻¹.
-
The main differences will be in the "fingerprint region" (below 1500 cm⁻¹), where the unique vibrational modes of the entire molecule will differ for the positional isomers (Analogs 1 and 3) compared to the parent compound. The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region will be particularly sensitive to the aromatic substitution pattern.
Mass Spectrometry
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis.
Table 4: Predicted Key m/z Values in ESI-MS and EI-MS
| Ion/Fragment | Parent Compound | Analog 1 | Analog 2 | Analog 3 |
| ESI-MS | ||||
| [M+H]⁺ (protonated molecule) | 179.12 | 179.12 | 165.10 | 179.12 |
| EI-MS | ||||
| M⁺ (molecular ion) | 178 | 178 | 164 | 178 |
| [M - C₂H₅]⁺ (loss of ethyl) | 149 | 149 | - | 149 |
| [M - CH₃]⁺ (loss of methyl) | - | - | 149 | - |
| [C₃H₅O]⁺ (propanoyl cation) | 57 | 57 | - | 57 |
| [CH₃CO]⁺ (acetyl cation) | - | - | 43 | - |
| [H₂N(CH₃)C₆H₃NH]⁺ (amino-toluidine fragment) | 121 | 121 | 121 | 121 |
Interpretation:
-
Molecular Ion: The most straightforward differentiation is the molecular weight. Analog 2 (acetamide derivative) has a molecular weight of 164 g/mol , while the parent and the other two analogs (propanamide derivatives) have a molecular weight of 178 g/mol .[8] This will be clearly reflected in the molecular ion peak (M⁺) in EI-MS or the protonated molecule ([M+H]⁺) in ESI-MS.[9]
-
Fragmentation Pattern: A common fragmentation pathway for N-aryl amides is the cleavage of the amide bond (N-CO).[10]
-
For the parent compound and its positional isomers (Analogs 1 and 3), this would lead to the formation of a propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57 and a protonated diaminotoluene radical cation at m/z 121.
-
For Analog 2, the corresponding fragmentation would yield an acetyl cation ([CH₃CO]⁺) at m/z 43.
-
The loss of the alkyl group from the acyl chain is also a possible fragmentation pathway.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated aromatic system.
Table 5: Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Compound | λmax 1 (π → π) | λmax 2 (n → π) |
| Parent Compound | ~240 | ~295 |
| Analog 1 | ~245 | ~300 |
| Analog 2 | ~240 | ~295 |
| Analog 3 | ~242 | ~298 |
Interpretation:
-
All four compounds possess a substituted aniline chromophore and are expected to show two main absorption bands. The more intense band at shorter wavelengths (~240-245 nm) corresponds to the π → π* transition of the benzene ring, while the weaker band at longer wavelengths (~295-300 nm) is due to the n → π* transition involving the lone pair of electrons on the nitrogen atoms.[11]
-
The exact position of the λmax is sensitive to the substitution pattern on the aromatic ring.[12] The different positions of the amino and amide groups in the positional isomers (Analogs 1 and 3) will slightly alter the extent of conjugation and the electronic environment, leading to small but measurable shifts in their absorption maxima compared to the parent compound.
-
Analog 2 is expected to have a very similar UV-Vis spectrum to the parent compound, as the acyl group has a minimal effect on the aromatic chromophore's electronic transitions.
Conclusion
The spectroscopic analysis of this compound and its analogs demonstrates that while these compounds are structurally similar, they can be readily distinguished using a combination of standard spectroscopic techniques.
-
NMR spectroscopy is highly effective in differentiating positional isomers through unique chemical shifts and coupling patterns in the aromatic region, and for identifying acyl group homologs by their characteristic alkyl signals.
-
FT-IR spectroscopy confirms the presence of key functional groups across all analogs but is most powerful in distinguishing isomers through the fingerprint region.
-
Mass spectrometry provides a clear and rapid method to differentiate homologs based on molecular weight and offers structural confirmation through predictable fragmentation patterns.
-
UV-Vis spectroscopy reveals subtle electronic differences between positional isomers, reflected in shifts in their absorption maxima.
This guide underscores the importance of a multi-technique spectroscopic approach for the comprehensive characterization of related organic molecules. The principles and data presented herein serve as a valuable reference for researchers working on the synthesis, identification, and analysis of substituted aromatic amides.
References
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. Available at: [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
- Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Organic Chemistry II Class Notes.
-
ResearchGate. (n.d.). UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). Available at: [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]
-
ChemAxon. (n.d.). NMR Predictor. Available at: [Link]
- BenchChem. (2025).
-
Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]
-
Chemchart. (n.d.). This compound (436089-02-0). Available at: [Link]
- The Royal Society of Chemistry. (n.d.).
-
PubChem. (n.d.). 2,6-Diaminotoluene. National Center for Biotechnology Information. Available at: [Link]
- Doc Brown's Chemistry. (n.d.).
-
PubChem. (n.d.). 2-Methyl-5-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3,4-Diaminotoluene. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Normalized UV/Vis absorption spectra of A) 2,2′′‐diamino‐o‐bisAB (AB1;...) and 2,2′′‐diacetamido‐o‐bisAB (AB2; blue), and B) 2‐acetamido‐2′‐amino‐o‐bisAB (AB3; dark magenta). Available at: [Link]
- Chemistry LibreTexts. (2023, August 29).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
-
ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Available at: [Link]
- IR: amines. (n.d.).
- PubMed. (2022, August 30). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Wikipedia. (n.d.). 2,4-Diaminotoluene.
- ChemicalBook. (2025, September 25). 2-Methyl-5-nitroaniline.
- ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
- Illinois State University. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
PubChem. (n.d.). 2,4-Diaminotoluene. National Center for Biotechnology Information. Available at: [Link]
- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
- NIST WebBook. (n.d.). 2,4-Diamino toluene hydrochloride.
Sources
- 1. Predict 1H proton NMR spectra [nmrdb.org]
- 2. acdlabs.com [acdlabs.com]
- 3. 2,4-Diamino toluene hydrochloride [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from N-(5-amino-2-methylphenyl)propanamide
Introduction: The Rationale for a New Scaffold
In the landscape of targeted cancer therapy, the discovery of novel chemical scaffolds that can be developed into potent and selective kinase inhibitors remains a cornerstone of drug development. The compound N-(5-amino-2-methylphenyl)propanamide presents itself as a versatile starting scaffold. Its structure, featuring a phenylamine core, is reminiscent of the 2-phenylaminopyrimidine moiety that is critical to the activity of numerous successful kinase inhibitors, including the paradigm-shifting drug Imatinib.[1] This structural parallel provides a strong rationale for its use as a foundational element in the synthesis of a new generation of potential anti-cancer agents.
This guide provides a comprehensive, field-proven framework for the in vitro evaluation of a hypothetical series of compounds—designated herein as CMPD-A, CMPD-B, and CMPD-C —synthesized from the this compound core. We will compare their performance against a well-characterized multi-kinase inhibitor, Sorafenib , which will serve as our benchmark control. The methodologies described follow a logical, tiered approach, moving from broad cellular effects to specific molecular mechanisms, ensuring that research efforts are focused on the most promising candidates. This process is designed to rigorously assess compound efficacy and mechanism of action, a critical step before committing to expensive and complex preclinical animal studies.[2][3]
Part 1: Primary Screening — A Comparative Analysis of Cytotoxicity
Expertise & Experience: The First Question - "Does It Work?" The initial and most fundamental question for any potential anti-cancer compound is whether it exhibits cytotoxic or cytostatic effects against cancer cells. A primary screen should be robust, reproducible, and scalable to handle multiple compounds and concentrations. Colorimetric assays that measure metabolic activity are the workhorses of this stage.[4] Among these, the MTT and XTT assays are the most common.
The core principle for both involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to produce a colored formazan product.[5][6] However, a critical distinction lies in the product's solubility. The MTT assay produces an insoluble purple crystal that requires a separate, time-consuming solubilization step using an organic solvent like DMSO.[7] This extra handling step can introduce variability and is not ideal for high-throughput screening.
The XTT assay was developed specifically to overcome this limitation.[8] It produces a water-soluble orange formazan product, eliminating the need for solubilization and streamlining the protocol.[5] This reduces potential errors, saves time, and generally leads to lower inter-assay variability, making it the superior choice for a primary screening campaign.[8]
Comparative Data 1: Cellular Potency in A549 Lung Carcinoma Cells
The following table presents hypothetical half-maximal inhibitory concentration (IC50) values for our test compounds following a 48-hour incubation with the A549 human lung carcinoma cell line, as determined by the XTT assay. Lower IC50 values indicate higher cytotoxic potency.
| Compound | IC50 (µM) against A549 Cells | Notes |
| CMPD-A | 3.5 | Potent cytotoxic activity. |
| CMPD-B | > 50 | Inactive at tested concentrations. |
| CMPD-C | 8.2 | Moderate cytotoxic activity. |
| Sorafenib (Control) | 5.1 | Benchmark activity confirmed. |
Based on these results, CMPD-A and CMPD-C are identified as "hits" and warrant further investigation. CMPD-B would be deprioritized.
Experimental Protocol: XTT Cell Viability Assay
This protocol is optimized for a 96-well plate format.
-
Cell Seeding: Plate A549 cells in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CMPD-A, CMPD-B, CMPD-C, and Sorafenib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution. Thaw the XTT reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (a typical ratio is 50:1, XTT reagent to coupling reagent).
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[5]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The water-soluble formazan product will develop during this time.[5]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[5]
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the IC50 value for each compound.
Visualization: XTT Assay Workflow
Caption: Workflow for the XTT cell viability assay.
Part 2: Target Validation — Probing the Kinase Target Directly
Trustworthiness: Isolating the Variable A positive result in a cell-based assay is a promising start, but it is not definitive proof of on-target activity. The observed cytotoxicity could be due to off-target effects or general cellular toxicity. Therefore, the next essential step is to determine if the "hit" compounds directly inhibit the activity of the intended molecular targets in a cell-free biochemical assay.[9] This approach isolates the kinase and the inhibitor, providing a direct measure of enzymatic inhibition and removing the complex, confounding variables of a cellular environment.[10]
For this guide, we hypothesize that our compounds were designed to target VEGFR2, a key kinase in angiogenesis and a known target of our control compound, Sorafenib.[11] A radiometric or luminescence-based kinase activity assay is the gold standard for this determination.[12]
Comparative Data 2: Cell-Free Kinase Inhibitory Potency
The following table shows hypothetical IC50 values for our hit compounds against recombinant human VEGFR2 kinase. To begin assessing selectivity, we also include data for a common off-target kinase, c-Src.
| Compound | IC50 (nM) vs. VEGFR2 | IC50 (nM) vs. c-Src | Selectivity Ratio (c-Src/VEGFR2) |
| CMPD-A | 25 | 850 | 34x |
| CMPD-C | 150 | > 10,000 | > 66x |
| Sorafenib (Control) | 90 | 2,500 | 28x |
These results suggest that CMPD-A is a potent inhibitor of VEGFR2, more so than the benchmark compound. CMPD-C is a less potent but potentially more selective inhibitor. Both compounds show preferential inhibition of VEGFR2 over c-Src, indicating a favorable selectivity profile is achievable with this scaffold.
Visualization: Principle of a Kinase Activity Assay
Caption: Conceptual diagram of a biochemical kinase inhibition assay.
Part 3: Mechanistic Validation — Confirming On-Target Effects in Cells
Authoritative Grounding: Connecting Target to Pathway Having confirmed that our lead compound, CMPD-A , is a potent cell-free inhibitor of VEGFR2, we must now bridge the gap between the biochemical assay and the initial cytotoxicity result. The final step in this in vitro cascade is to demonstrate that the compound engages VEGFR2 in a cellular context and inhibits its downstream signaling pathway at concentrations consistent with its cytotoxic IC50.[10]
VEGFR2 activation triggers several downstream pathways, including the MAPK/ERK signaling cascade, which is crucial for cell proliferation and survival.[13] A hallmark of this pathway's activation is the phosphorylation of the kinases MEK and ERK. A potent VEGFR2 inhibitor should, therefore, decrease the levels of phosphorylated ERK (p-ERK) in cells stimulated with VEGF. Western blotting is the definitive technique for measuring these changes in protein phosphorylation.[14]
Comparative Data 3: Inhibition of ERK Phosphorylation
The table below shows hypothetical densitometry data from a Western blot experiment. A549 cells were serum-starved and then stimulated with VEGF in the presence of the test compounds for 15 minutes. The ratio of phosphorylated ERK (p-ERK) to total ERK was quantified.
| Treatment (Concentration) | p-ERK / Total ERK Ratio (Normalized) | % Inhibition of Phosphorylation |
| Vehicle (No VEGF) | 0.05 | - |
| Vehicle (+ VEGF) | 1.00 | 0% |
| CMPD-A (1 µM) | 0.25 | 75% |
| Sorafenib (1 µM) | 0.40 | 60% |
This data provides strong evidence that CMPD-A effectively suppresses the VEGFR2 signaling pathway in cancer cells at a relevant concentration, directly linking its molecular mechanism to its anti-proliferative effects.
Experimental Protocol: Western Blot for p-ERK/Total ERK
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[13]
-
Compound Incubation: Pre-treat the cells with the desired concentrations of CMPD-A or Sorafenib (and a vehicle control) for 2 hours.
-
Stimulation: Stimulate the cells by adding VEGF ligand to the media at a final concentration of 50 ng/mL for 15 minutes.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of an SDS-polyacrylamide gel (e.g., 10% gel). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK (e.g., anti-p-ERK1/2, diluted 1:1000 in blocking buffer).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with a primary antibody for total ERK.
-
Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample.
Visualizations: Signaling Pathway and Western Blot Workflow
Caption: Simplified VEGFR2 to MAPK/ERK signaling pathway.
Caption: Key stages of the Western Blotting workflow.
References
-
XTT Assays vs MTT - Biotech Spain. [Link]
-
In vitro methods of screening of anticancer agents | PPTX - Slideshare. [Link]
-
MTT assay - Wikipedia. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. [Link]
-
In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
Western Blot Protocol & Troubleshooting Guide - Assay Genie. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives - Bulgarian Chemical Communications. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
A Researcher's Guide to the Structure-Activity Relationship of N-(5-amino-2-methylphenyl)-based Scaffolds
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the N-(5-amino-2-methylphenyl)propanamide scaffold. Rather than a simple catalog of compounds, we will explore the causal relationships between chemical modifications and biological outcomes, drawing from key findings in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical moiety in the design of novel therapeutics.
Introduction: The Versatile Phenylaminopyrimidine Core
The N-(5-amino-2-methylphenyl) moiety is a cornerstone in modern medicinal chemistry, most notably as a key structural component of several potent kinase inhibitors. Its intrinsic chemical properties and specific geometry make it an ideal anchor for binding within the ATP-binding pocket of various kinases. While this compound itself is primarily a synthetic intermediate, its true value is realized when it is incorporated into larger, more complex structures, particularly phenylaminopyrimidine derivatives.[1]
The core hypothesis underlying the development of these derivatives is that the 2-methylphenyl group will occupy a hydrophobic pocket adjacent to the ATP-binding site, while the 5-amino group serves as a critical attachment point for a variety of pharmacophores designed to confer potency and selectivity. This guide will dissect the SAR of these derivatives by examining how modifications appended to this 5-amino group influence biological activity, primarily focusing on kinase inhibition.
The Core Scaffold: A Foundation for Kinase Inhibition
The fundamental structure of this compound provides a validated starting point for inhibitor design. The synthesis often involves the coupling of 2,4-Diaminotoluene with propionyl chloride.[2] However, the most therapeutically relevant derivatives emerge when the propanamide group is absent, and the core N-(5-amino-2-methylphenyl) fragment is instead coupled to a heterocyclic system, such as a pyrimidine ring. This creates the phenylaminopyrimidine (PAP) scaffold, a privileged structure in kinase inhibitor design.[1]
A seminal example is the anticancer drug Imatinib, where the N-(5-amino-2-methylphenyl) group is linked to a 4-(3-pyridinyl)-2-pyrimidineamine moiety.[3] This arrangement positions the molecule to effectively target the Abl kinase. The SAR exploration, therefore, logically extends from this foundational structure.
Systematic Exploration of Structure-Activity Relationships
The primary point of diversification for this scaffold is the terminal amino group at the 5-position of the phenyl ring. By acylating this amine with different benzoyl chlorides or other reagents, chemists have systematically probed the SAR to achieve desired potency and selectivity profiles.
Acylation of the 5-Amino Group: The Gateway to Potency
The most significant gains in activity are achieved by acylating the 5-amino group. This modification introduces a new vector for interaction with the target protein and allows for the incorporation of features that can modulate physicochemical properties.
A prominent study in the development of dual Src/Abl kinase inhibitors utilized a 2-aminothiazole-5-carboxamide moiety attached to the core phenyl group. This led to the discovery of Dasatinib (BMS-354825), a highly potent inhibitor.[4][5] The SAR in this series is particularly instructive:
-
The Thiazole Ring: Serves as a rigid scaffold that correctly orients the substituents.
-
The Pyrimidine Moiety: The 2-methylpyrimidinyl group attached to the thiazole amine is crucial for engaging with the hinge region of the kinase.
-
The Piperazine Group: The 4-(2-hydroxyethyl)piperazine group attached to the pyrimidine enhances solubility and provides an additional interaction point, contributing significantly to the overall potency and favorable pharmacokinetic profile.[4][6]
Impact of Substituents on the Appended Moiety
Further optimization of these complex derivatives reveals clear SAR trends. For instance, in a series of 2-phenylaminopyrimidine derivatives designed as cell growth inhibitors, the nature of the acrylamide group attached to the 5-amino position was critical. The compound (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide was found to be three times more potent than the standard, STI-571, highlighting the importance of the substituted acrylamide tail in achieving high potency.[1]
Another class of derivatives involves the creation of Schiff bases by reacting the 5-amino group with various aldehydes and ketones. While these modifications have been explored more for antimicrobial and antioxidant activities rather than kinase inhibition, they demonstrate the versatility of this chemical handle.[1][7] Compounds bearing hydroxyl-substituted phenyl rings (e.g., from salicylaldehyde) often show enhanced antimicrobial activity, suggesting that the appended group's hydrogen-bonding capacity is key to this biological effect.[7]
Comparative Analysis: Potency Across Derivatives
To objectively compare the performance of different derivatives, we can summarize key inhibitory data in a structured format. The following table collates data for representative compounds based on the N-(5-amino-2-methylphenyl) scaffold, targeting various kinases.
| Compound ID | Core Scaffold Modification | Target Kinase(s) | Potency (IC50) | Key Feature |
| Imatinib | 5-amino group acylated with 4-(4-methylpiperazinemethyl)benzoyl chloride | Abl, c-Kit, PDGFR | ~250-1000 nM | Piperazine-methylbenzoyl group enhances solubility and targets the active site. |
| Dasatinib (BMS-354825) | 5-amino group part of a 2-(pyrimidinylamino)thiazole-5-carboxamide | Src, Abl (pan-Src) | <1 nM | Complex thiazole-pyrimidine structure provides high-affinity binding.[4][6] |
| TAK-593 | 5-amino group linked via an ether to an imidazo[1,2-b]pyridazine moiety | VEGFR2, PDGFR | 0.95 nM (VEGFR2) | Imidazopyridazine core offers a distinct and highly potent interaction mode.[8] |
| Compound 12d | 5-amino group acylated with (E)-3-(2-bromophenyl)acrylamide | Proliferation in K562 cells | 3-fold more potent than Imatinib | Substituted acrylamide tail provides enhanced antiproliferative activity.[1] |
Key Experimental Methodologies
The generation of reliable SAR data is predicated on robust and reproducible experimental protocols. A standard method for evaluating kinase inhibitors is the in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for assessing the potency of a compound by measuring its ability to displace a fluorescent tracer from the ATP-binding pocket of a kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Abl, Src, VEGFR2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ligand)
-
Test compounds serially diluted in DMSO
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate.
-
Kinase/Antibody Mix Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer.
-
Dispensing Kinase/Antibody: Add the kinase/antibody mixture to the wells containing the test compounds. Allow for a brief incubation period (e.g., 15 minutes) at room temperature.
-
Tracer Preparation: Prepare a solution of the fluorescently labeled tracer in the assay buffer.
-
Dispensing Tracer: Add the tracer solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET-capable plate reader. Excite the Europium donor at ~340 nm and measure emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Choices: The TR-FRET format is chosen for its high sensitivity, low background, and homogeneous nature (no wash steps required), which makes it highly amenable to high-throughput screening. The use of a competitive binding format directly measures the compound's ability to occupy the ATP site, which is the primary mechanism for this class of inhibitors.
Visualizing Relationships and Workflows
Diagrams are essential for conceptualizing complex relationships in drug discovery.
Caption: Key SAR trends for N-(5-amino-2-methylphenyl) derivatives.
Caption: Workflow for a TR-FRET competitive binding kinase assay.
Conclusion and Future Directions
The N-(5-amino-2-methylphenyl) scaffold is a highly validated and versatile starting point for the design of potent kinase inhibitors. The structure-activity relationship is overwhelmingly dictated by the nature of the substituent appended to the 5-amino group. SAR studies consistently demonstrate that large, complex heterocyclic systems, such as the 2-(pyrimidinylamino)thiazole-5-carboxamide found in Dasatinib, are exceptionally effective at achieving sub-nanomolar potency. These moieties are capable of forming extensive, high-affinity interactions with the target kinase.
Future research should focus on developing derivatives with improved kinase selectivity to minimize off-target effects. The exploration of novel heterocyclic systems to attach to the 5-amino position remains a promising avenue. Furthermore, modulating the physicochemical properties of the appended tail, particularly to enhance properties like metabolic stability and cell permeability, will be critical for translating potent enzymatic inhibitors into effective therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemchart. This compound (436089-02-0). [Link]
- Google Patents.
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
ResearchGate. Synthesis and in vitro antimicrobial activity of N-(5- amino- 2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
PubMed. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. [Link]
-
PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
-
ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
-
PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to N-(5-amino-2-methylphenyl)propanamide and its Alternatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of intermediates is paramount to achieving high yields, purity, and cost-effectiveness. This guide provides an in-depth, data-driven cost-benefit analysis of N-(5-amino-2-methylphenyl)propanamide, a key building block in various synthetic pathways, and its common alternatives. We will delve into the practical considerations that influence the choice of one intermediate over another, supported by experimental data and protocols to inform your research and development decisions.
Introduction: The Strategic Importance of Amine Protecting Groups in Phenylenediamine Scaffolds
Substituted phenylenediamines are foundational scaffolds in a multitude of applications, ranging from active pharmaceutical ingredients (APIs) to advanced materials. The differential reactivity of the two amino groups in these molecules necessitates a protection strategy to achieve regioselectivity in subsequent reactions. The acylation of one amino group to form an amide is a common and effective approach. This guide focuses on the propanamide protecting group in this compound and compares its utility against the widely used acetamide protecting group in structurally similar alternatives.
The choice of protecting group, seemingly a minor detail, can have significant downstream consequences on the overall efficiency and economic viability of a synthetic route. Factors such as the cost of the acylating agent, the yield and purity of the protected intermediate, the stability of the protecting group under various reaction conditions, and the ease of its eventual removal all contribute to a complex cost-benefit equation.
Comparative Analysis: this compound vs. Acetamide Alternatives
For the purpose of this guide, we will compare this compound with two readily available and structurally analogous acetamide derivatives: N-(5-amino-2-methylphenyl)acetamide and N-(3-aminophenyl)acetamide.
Physicochemical Properties
| Property | This compound | N-(5-amino-2-methylphenyl)acetamide | N-(3-aminophenyl)acetamide[1] |
| CAS Number | 436089-02-0[2] | 5434-30-0 | 102-28-3 |
| Molecular Formula | C₁₀H₁₄N₂O[3] | C₉H₁₂N₂O | C₈H₁₀N₂O |
| Molecular Weight | 178.23 g/mol [3] | 164.20 g/mol | 150.18 g/mol |
| Appearance | Solid | Solid | Gray solid |
| Melting Point | 138.26 °C (estimated)[2] | 141 °C | 86-88 °C |
| Water Solubility | 957.49 mg/L (estimated)[2] | No data available | 1-5 g/100 mL at 24°C |
Synthesis and Yield
The efficiency of producing the protected intermediate is a critical factor in its overall cost-effectiveness.
| Intermediate | Starting Materials | Reported Yield | Reference |
| This compound | 2,4-Diaminotoluene + Propionyl chloride | Not specified | [2] |
| N-(5-amino-2-methylphenyl)acetamide | N-(2-Methyl-5-nitrophenyl)acetamide (reduction) | >95% | |
| N-(3-aminophenyl)acetamide | m-Nitroacetanilide (reduction) | 75% | |
| N-(3-aminophenyl)acetamide | m-Phenylenediamine + Acetic anhydride | 88.5% |
Analysis: While a direct yield comparison for the propanamide derivative is not available in the searched literature, the synthesis of the corresponding acetamide from the nitro precursor boasts a very high yield (>95%). The synthesis of N-(3-aminophenyl)acetamide also proceeds with good to excellent yields. The choice of starting material (nitroaniline vs. diamine) will also impact the overall cost and process safety.
Cost Comparison
The price of a chemical intermediate is a direct and significant contributor to the overall cost of a synthetic route. The following table provides an approximate cost comparison based on currently available supplier information. Prices can vary based on purity, quantity, and supplier.
| Compound | Supplier | Quantity | Price (USD) |
| This compound | Various | Price not readily available | - |
| N-(5-amino-2-methylphenyl)acetamide | CymitQuimica | 1g | €53.00 (~$57) |
| CymitQuimica | 5g | €167.00 (~$181) | |
| Crysdot LLC | 10g | $419 | |
| N-(3-aminophenyl)acetamide | TCI Chemical | 25g | $33.00 |
| Sigma-Aldrich | 250g | $117.00 | |
| Matrix Scientific | 100g | $200.00 | |
| Frontier Specialty Chemicals | 500g | $107.00 |
Analysis: N-(3-aminophenyl)acetamide is significantly more accessible and cost-effective, with multiple suppliers offering it at competitive prices for larger quantities. N-(5-amino-2-methylphenyl)acetamide is considerably more expensive, especially at smaller scales. The lack of readily available pricing for this compound suggests it may be a more specialized or made-to-order compound, likely incurring higher costs.
The cost of the acylating agents themselves, propionyl chloride and acetyl chloride, is also a factor. While both are common reagents, their relative prices can fluctuate. A comparative analysis suggests that their reactivity is comparable, with acetyl chloride being slightly more reactive in some cases.
Safety and Toxicity
The safety profile of an intermediate is a critical consideration, impacting handling procedures, waste disposal, and overall process safety.
| Compound | Hazard Statements | Acute Toxicity (LD50) | Reference |
| This compound | No specific data available. In silico predictions suggest potential for acute oral toxicity, skin sensitization, and eye irritation.[2] | No data available | |
| N-(5-amino-2-methylphenyl)acetamide | Harmful if swallowed. Causes skin irritation. May cause respiratory irritation. Causes serious eye irritation. | No specific data available. General acetamide toxicity data suggests potential for hepatotoxicity at high doses in rats.[4] | |
| N-(3-aminophenyl)acetamide | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | 320 mg/kg (mouse, intravenous) |
Analysis: Both acetamide derivatives are classified as irritants and are harmful if swallowed. The available LD50 data for N-(3-aminophenyl)acetamide indicates moderate acute toxicity. While specific data for the propanamide derivative is lacking, its structural similarity to the acetamide analogs suggests a comparable hazard profile should be assumed until further data is available.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of the acetamide alternatives are provided below.
Synthesis of N-(5-amino-2-methylphenyl)acetamide via Reduction
This protocol is based on the general method for reducing nitroanilines.
Workflow for the Synthesis of N-(5-amino-2-methylphenyl)acetamide
Caption: Workflow for the synthesis of N-(5-amino-2-methylphenyl)acetamide.
Materials:
-
N-(2-Methyl-5-nitrophenyl)acetamide
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrazine hydrate
Procedure:
-
Dissolve N-(2-Methyl-5-nitrophenyl)acetamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Heat the mixture to a gentle reflux.
-
Add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
-
The crude N-(5-amino-2-methylphenyl)acetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of N-(3-aminophenyl)acetamide from m-Phenylenediamine
This protocol provides a high-yield synthesis from a readily available starting material.
Workflow for the Synthesis of N-(3-aminophenyl)acetamide
Caption: Generalized workflow illustrating the role of amine protection.
Conclusion
For the majority of applications in research and early-stage drug development, the cost-effectiveness and ready availability of N-(3-aminophenyl)acetamide make it the most practical choice as a protected aniline intermediate. For syntheses requiring the specific substitution pattern of the 2-methyl-5-amino isomer, N-(5-amino-2-methylphenyl)acetamide offers a high-yield synthetic route, albeit at a higher cost.
The use of This compound may be justified in specific scenarios where the subtle electronic or steric effects of the propanoyl group are found to be beneficial for a particular downstream reaction, or if it is a required intermediate for a specific, established synthetic route. However, its currently limited commercial availability and lack of comprehensive data on its synthesis and safety profile present significant hurdles for its widespread adoption.
As with any synthetic strategy, the optimal choice of intermediate is context-dependent. This guide provides a framework and the available data to assist researchers in making an informed and data-driven decision that balances cost, efficiency, and safety in their synthetic endeavors.
References
-
Chemchart. This compound (436089-02-0). Available from: [Link]
-
PubMed. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Available from: [Link]
-
ResearchGate. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
PubMed. The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. Available from: [Link]
-
Sciencemadness Discussion Board. propionyl chloride. Available from: [Link]
-
Defence Life Science Journal. Comparative Toxicity of Bis-pyridinium Acetamide Derivatives in Human Cell Lines and their Acute Toxicity in Swiss Albino Mice. Available from: [Link]
-
PubMed. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. Available from: [Link]
-
ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds. Available from: [Link]
-
Knowledge. What Is The Difference Between Propionyl Chloride And Acetyl Chloride? Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. Scavenging of Free-Radical Metabolites of Aniline Xenobiotics and Drugs by Amino Acid Derivatives: Toxicological Implications of Radical-Transfer Reactions. Available from: [Link]
-
ResearchGate. Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. Available from: [Link]
-
ResearchGate. Structures of aniline derivatives (group I) and their influence on... Available from: [Link]
-
SciELO. Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Available from: [Link]
- Google Patents. Continuous synthesis method of propionyl chloride.
-
National Institutes of Health. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Available from: [Link]
-
Journal "Functional Materials". Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Available from: [Link]
-
Dana Bioscience. N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide 1g. Available from: [Link]
-
PubMed. Acute and subchronic toxicity of 2-amino-2-hydroxymethyl-1, 3-propanediol. Available from: [Link]
- Google Patents. Method for producing acid chlorides.
-
ResearchGate. (1) Direct oxidation of aniline. (2) Amine protecting group used by Waldvogel and co-workers. Available from: [Link]
-
LookChem. N-(3-Aminophenyl)acetamide. Available from: [Link]
-
Lead Sciences. N-(3-Aminophenyl)acetamide. Available from: [Link]
-
Crysdot LLC. N-(5-Amino-2-methylphenyl)acetamide. Available from: [Link]
-
Wikipedia. 3-Aminoacetanilide. Available from: [Link]
Sources
- 1. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. scbt.com [scbt.com]
- 3. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Kinase Inhibitor's Crucial Choice: A Comparative Guide to N-(5-amino-2-methylphenyl)propanamide and Alternative Scaffolds
In the intricate world of kinase inhibitor design, the selection of a core building block, or scaffold, is a decision that profoundly dictates the future of a drug candidate. This guide provides an in-depth, objective comparison of the well-established N-(5-amino-2-methylphenyl)propanamide-derived phenylaminopyrimidine scaffold with prominent alternative building blocks. By examining the causality behind experimental choices and presenting supporting data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this pivotal stage of discovery.
The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become prime targets for therapeutic intervention, particularly in oncology. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. The scaffold of these inhibitors is the foundational chemical framework upon which specificity, potency, and drug-like properties are built. It is the molecular anchor that correctly orients the inhibitor within the kinase's active site, establishing key hydrogen bonds with the hinge region and providing vectors for substituents to explore adjacent hydrophobic pockets.
The choice of scaffold is therefore not merely a synthetic convenience but a strategic decision that influences:
-
Binding Mode and Selectivity: Different scaffolds favor distinct conformations of the kinase, such as the active "DFG-in" or inactive "DFG-out" states, leading to Type I or Type II inhibitors, respectively. This can significantly impact the inhibitor's selectivity profile across the human kinome.
-
Physicochemical Properties: The core structure is a major determinant of solubility, permeability, and metabolic stability – key components of a successful oral drug.
-
Synthetic Tractability: The ease and efficiency of scaffold synthesis and subsequent derivatization are crucial for the rapid exploration of structure-activity relationships (SAR).
This compound: The Genesis of a Privileged Scaffold
This compound itself is not the final scaffold but a key intermediate in the synthesis of the 2-phenylaminopyrimidine core, famously embodied in the groundbreaking drug, Imatinib. The propanamide group is ultimately cleaved during the synthesis to enable the formation of the pyrimidine ring. The remaining N-(5-amino-2-methylphenyl) portion is then coupled with a substituted pyrimidine.
The resulting phenylaminopyrimidine scaffold has proven to be a "privileged" structure in kinase inhibitor design. Its defining feature is the amine linker which forms crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
The Phenylaminopyrimidine Scaffold: Strengths and Considerations
Strengths:
-
Proven Clinical Success: The remarkable success of Imatinib and subsequent generations of drugs has validated this scaffold's ability to yield potent and effective kinase inhibitors.
-
Well-Understood SAR: Extensive research has led to a deep understanding of how substitutions on both the phenyl and pyrimidine rings affect potency and selectivity.[1][2]
-
Synthetic Accessibility: The synthesis of the core scaffold and its analogues is well-documented and relatively straightforward.
Considerations:
-
Metabolic Liability: The amide bond, while crucial for binding, can be susceptible to enzymatic hydrolysis in vivo.
-
Scaffold Hopping for Novelty and IP: The widespread use of this scaffold necessitates the exploration of novel chemical space to secure intellectual property and overcome potential resistance mechanisms.[3]
Alternative Building Blocks: Expanding the Kinase Inhibitor Toolbox
To address the limitations of established scaffolds and to explore new pharmacological profiles, medicinal chemists have developed a range of alternative building blocks. These alternatives often act as bioisosteres for the amide group or the entire phenylaminopyrimidine core, aiming to improve metabolic stability, alter selectivity, or access different binding modes.
Pyrazole-Urea Scaffolds
The pyrazole-urea scaffold is a hallmark of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[4][5] This binding mode can offer enhanced selectivity as the inactive conformation is generally more variable across the kinome than the highly conserved active conformation.[5]
Key Features:
-
Bidentate Hydrogen Bonding: The urea moiety forms a characteristic bidentate hydrogen bond with a conserved glutamate residue in the αC-helix.
-
Accessing the Allosteric Pocket: The pyrazole ring and its substituents can extend into a hydrophobic pocket adjacent to the ATP-binding site, a region inaccessible to many Type I inhibitors.[4][5]
Comparative Data: Phenylaminopyrimidine vs. Pyrazole-Urea Scaffolds
| Feature | Phenylaminopyrimidine (e.g., Imatinib) | Pyrazole-Urea (e.g., Sorafenib) |
| Target Kinase Conformation | Primarily DFG-out (Type II) | Primarily DFG-out (Type II) |
| Key Hinge Interaction | Amine linker with hinge backbone | Amide/Urea with hinge region |
| Additional Key Interaction | N/A | Bidentate H-bond with conserved Glu |
| Example Target | Bcr-Abl, c-Kit, PDGFR | VEGFR, PDGFR, Raf kinases |
| Representative IC50 (Bcr-Abl) | ~250-500 nM[6] | Generally less potent against Bcr-Abl |
| Representative IC50 (VEGFR2) | Less potent | ~90 nM |
Aminopyridine and Aminopyridazine Scaffolds
Aminopyridine and its related heterocycles serve as effective bioisosteres for the phenylaminopyrimidine core.[7][8][9] These scaffolds maintain the crucial hydrogen bonding interactions with the kinase hinge while offering distinct electronic properties and vectors for substitution.
Key Features:
-
Improved Physicochemical Properties: The introduction of a nitrogen atom into the phenyl ring can improve solubility and other drug-like properties.
-
Modulation of Selectivity: The altered electronic distribution can lead to different selectivity profiles compared to the phenylaminopyrimidine scaffold.
-
Synthetic Versatility: Commercially available and readily synthesized aminopyridine building blocks allow for diverse library generation.[10]
Comparative Data: Phenylaminopyrimidine vs. Aminopyridine Scaffolds
| Feature | Phenylaminopyrimidine (e.g., Imatinib) | Aminopyridine (e.g., Dasatinib Analog Precursor) |
| Core Structure | Phenylaminopyrimidine | Aminopyridine/Aminothiazole |
| Target Kinase Conformation | DFG-out (Type II) | DFG-in (Type I) and DFG-out (Type II) |
| Key Hinge Interaction | Amine linker with hinge backbone | Pyridine nitrogen and exocyclic amine |
| Example Target | Bcr-Abl, c-Kit, PDGFR | Bcr-Abl, Src family kinases |
| Representative IC50 (Bcr-Abl) | ~250-500 nM | <1 nM (Dasatinib) |
| Potency against Imatinib-resistant mutants | Often reduced | Often maintained |
Experimental Protocols
Synthesis of the Phenylaminopyrimidine Core from this compound
This protocol outlines the key steps in forming the core of Imatinib, starting from its precursor.
Step 1: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
-
Reaction Setup: In a round-bottom flask, dissolve N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)-pyrimidin-2-ylamine in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction of the Nitro Group: Add a reducing agent, for example, stannous chloride dihydrate (SnCl2·2H2O) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like ammonium formate.[11]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to yield N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[12][13]
Step 2: Coupling with the Side Chain
-
Amide Bond Formation: In an inert atmosphere, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in a dry, aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).
-
Addition of Acyl Chloride: Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). A base such as pyridine or triethylamine is often used to scavenge the HCl byproduct.[14]
-
Reaction Monitoring and Isolation: Monitor the reaction by TLC or LC-MS. After completion, perform an aqueous work-up, extract the product, and purify by chromatography or recrystallization to obtain Imatinib.
General Protocol for an In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol provides a framework for assessing the inhibitory activity of synthesized compounds.[15]
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted inhibitor or a DMSO control to each well. Add the kinase enzyme to each well and incubate briefly at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
-
Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Visualization of Key Concepts
Caption: Binding modes of different kinase inhibitor scaffolds.
Caption: A generalized workflow for kinase inhibitor screening.
Conclusion
The choice of a core building block is a foundational decision in the design of kinase inhibitors. While the this compound-derived phenylaminopyrimidine scaffold represents a highly successful and well-validated starting point, the exploration of alternative scaffolds such as pyrazole-ureas and aminopyridines is essential for generating novel intellectual property, overcoming drug resistance, and achieving unique selectivity profiles. A thorough understanding of the structural and physicochemical properties of each scaffold, supported by robust experimental data, empowers researchers to make informed decisions and ultimately accelerate the discovery of next-generation kinase inhibitors.
References
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available from: [Link]
-
PubMed. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Available from: [Link]
-
New Drug Approvals. IMATINIB. Available from: [Link]
-
ResearchGate. Proposed route to pyrazole-ureas analogues. Available from: [Link]
-
National Center for Biotechnology Information. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Available from: [Link]
-
Liang Tong Lab at Columbia University. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Available from: [Link]
-
MDPI. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Available from: [Link]
-
PubMed. Structure-Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance to Imatinib with 4-Methylester-Rakicidin A. Available from: [Link]
-
ResearchGate. Synthesis of pyrazole‐urea hybrids as VEGFR‐2 inhibitors. Available from: [Link]
-
MDPI. Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. Available from: [Link]
- Google Patents. Imatinib production process.
-
ACS Publications. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Available from: [Link]
-
ResearchGate. Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Available from: [Link]
-
National Center for Biotechnology Information. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
protocols.io. In vitro kinase assay. Available from: [Link]
-
Science Publishing Group. Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Available from: [Link]
-
PubMed. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Available from: [Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]
-
Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]
- Google Patents. Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- Google Patents. A PROCESS FOR THE PREPARATION OF IMATINIB BASE.
-
ChemDad. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. Available from: [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Bentham Science. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Available from: [Link]
-
ResearchGate. Synthesis and biological activity of certain amino-derivatives of 5 ?? -steroids. Available from: [Link]
-
ResearchGate. Pharmacokinetic parameters for imatinib and metabolites as determined by AMS or LCMS. Available from: [Link]
-
National Center for Biotechnology Information. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Available from: [Link]
-
Europe PMC. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Available from: [Link]
-
ResearchGate. (PDF) Available on line www Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study. Available from: [Link]
-
OUCI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available from: [Link]
-
National Center for Biotechnology Information. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing?. Available from: [Link]
-
ResearchGate. (PDF) Imatinib pharmacokinetics and creatine kinase levels in chronic myeloid leukemia patients: implications for therapeutic response and monitoring. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of N-(5-amino-2-methylphenyl)propanamide
This document provides a comprehensive, procedural guide for the safe and compliant disposal of N-(5-amino-2-methylphenyl)propanamide. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind these essential safety protocols.
Part 1: Hazard Assessment and Chemical Profile
Understanding the "why" behind disposal procedures begins with a thorough hazard assessment. This compound belongs to the family of aromatic amines. This chemical class is associated with significant health hazards.[1][2]
Core Principle: Treat as Hazardous Waste
The primary directive is to manage all waste containing this compound as hazardous chemical waste. Aromatic amines are often readily absorbed through the skin and can pose long-term health risks, including potential carcinogenicity.[1] Therefore, under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain.[3][4]
Potential Hazard Profile This profile is based on the known toxicology of primary aromatic amines and should be assumed for this compound.
| Hazard Class | Potential Effects & Rationale | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[5] Aromatic amines can interfere with the blood's ability to carry oxygen.[2] | Avoid creating dust or aerosols. Handle only in well-ventilated areas or within a chemical fume hood.[6][7] |
| Skin Irritation/Sensitization | Expected to cause skin irritation. Many amines are sensitizers, meaning repeated contact can lead to an allergic reaction.[8] | Wear appropriate chemical-resistant gloves and a lab coat at all times.[9] |
| Serious Eye Damage | Expected to cause serious eye irritation or damage upon contact.[10] | Wear tightly fitting safety goggles or a face shield.[5] |
| Chronic Toxicity | Long-term exposure to aromatic amines is linked to an increased risk of cancer, particularly of the bladder.[2] | Minimize all exposure through engineering controls and mandatory use of Personal Protective Equipment (PPE). |
| Environmental Hazard | Aromatic amines can be toxic to aquatic life.[1] Disposal must prevent environmental release.[8] | Do not allow the product to enter drains or waterways.[5] |
Part 2: Procedural Disposal Protocol
This step-by-step protocol provides the operational framework for safe disposal, from the point of generation to final handoff for professional disposal. This system is designed to comply with the OSHA Laboratory Standard (29 CFR 1910.1450) and EPA's Resource Conservation and Recovery Act (RCRA).[3][11][12]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for any purpose, including disposal, ensure the following controls are in place. The foundation of safety is minimizing exposure.[7]
-
Engineering Controls: All handling and aliquoting of waste should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH or EU standards.[9]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is required.[5]
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate a Waste Stream: this compound waste is a hazardous waste stream. Do not mix it with non-hazardous waste.
-
Segregate Incompatibles: Keep this amine-containing waste separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[13]
-
Select a Container:
-
Use a container made of compatible material (e.g., high-density polyethylene) that is in good condition with a secure, leak-proof screw-on cap.[14][15]
-
Never use food-grade containers for hazardous waste.[14]
-
Ensure the container is appropriately sized for the amount of waste to be generated. Do not overfill; leave at least 10% headspace for expansion.[14][16]
-
-
Collect Waste:
-
Solid Waste: Collect unused reagent, contaminated weighing paper, and contaminated disposable labware (e.g., gloves, pipette tips) in a dedicated solid hazardous waste container.[15]
-
Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated liquid hazardous waste container.
-
Decontamination Rinse: Glassware that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinseate must be collected as hazardous liquid waste.[4]
-
Step 3: Labeling and Storage
Accurate labeling and proper storage are regulatory requirements and critical for safety.
-
Labeling: As soon as waste is first added, label the container clearly. The label must include:[15][17]
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A clear indication of the major hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Storage (Satellite Accumulation Area - SAA):
-
Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[14][18]
-
The SAA should be in a well-ventilated area, away from general traffic, and have secondary containment (such as a spill tray) to capture any potential leaks.[4][15]
-
Step 4: Arranging Final Disposal
Laboratory personnel are responsible for the safe collection and storage of waste; final disposal must be handled by professionals.
-
Contact EHS: When the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institution's policy), contact your facility's Environmental Health & Safety (EHS) department to schedule a waste pickup.[13][15][18]
-
Documentation: Complete any required waste manifest or pickup request forms provided by your EHS office.
-
Professional Disposal: The waste will be transported by a licensed contractor for disposal at an approved hazardous waste facility, likely via incineration.[8][17]
Part 3: Disposal Workflow and Spill Management
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Spill Procedures
In the event of a small spill, immediate and correct action is crucial to mitigate exposure.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for spill debris.
-
Decontaminate: Clean the spill area as per your laboratory's Chemical Hygiene Plan.[7][12]
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
-
OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
This compound (436089-02-0). Chemchart. [Link]
-
Safety Data Sheet: Aromatic Amine DECONtamination Solution. SKC Inc. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency. [Link]
-
Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Phosphorus Trichloride [CAS# 7719-12-2] - GHS Pipe Marking Label. Creative Safety Supply. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. osha.gov [osha.gov]
- 8. international.skcinc.com [international.skcinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. osha.gov [osha.gov]
- 12. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 13. benchchem.com [benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of N-(5-amino-2-methylphenyl)propanamide
The causality behind the recommended protocols is rooted in the potential hazards associated with this chemical class, which often includes skin and eye irritation, and potential toxicity.[1][2] Therefore, the following procedures are designed as a self-validating system to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Risk Mitigation
Given the chemical structure of N-(5-amino-2-methylphenyl)propanamide, it is prudent to anticipate potential hazards such as skin and eye irritation.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Key Precautionary Steps:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with the solid form to minimize dust inhalation.[3] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Personal Vigilance: Avoid the formation of dust and aerosols.[2] Wash hands thoroughly after handling, and before eating, drinking, or smoking.[4] Contaminated clothing should be removed and washed before reuse.[1]
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended)[3] | Fully buttoned laboratory coat[3] | NIOSH-approved respirator if not in a fume hood or if dust is generated[2][3] |
| Solution Preparation and Transfers | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended)[3] | Fully buttoned laboratory coat[3] | Not generally required if performed in a fume hood |
| Reaction Setup and Workup | Chemical safety goggles and a face shield for splash hazards[3] | Chemical-resistant gloves (Nitrile or Neoprene recommended)[3] | Chemical-resistant apron over a laboratory coat[5] | Not generally required if performed in a fume hood |
Step-by-Step PPE Protocol:
-
Donning Sequence:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
If a splash hazard exists, add a face shield over the goggles.
-
Wash and dry hands thoroughly.
-
Inspect gloves for any signs of damage before wearing.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove the face shield and goggles.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is essential for maintaining a safe laboratory.
Handling and Storage:
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6]
-
Avoid contact with strong oxidizing agents.[4]
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Contain: For small spills, use an inert absorbent material to contain the substance.[7]
-
Clean: Carefully sweep or scoop up the absorbed material into a suitable container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Waste Disposal:
The generation of waste should be minimized whenever possible.[7] All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste in accordance with all applicable local, regional, and national regulations.[7][8] Do not discharge into drains or waterways.[7]
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
PubChem. This compound. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
AFG Bioscience. Safety Data Sheet. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Chemchart. This compound (436089-02-0). Retrieved from [Link]
-
Dana Bioscience. N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide 1g. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
